Product packaging for Etilefrine(Cat. No.:CAS No. 10128-36-6)

Etilefrine

Cat. No.: B1149807
CAS No.: 10128-36-6
M. Wt: 181.23 g/mol
InChI Key: SQVIAVUSQAWMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[2-(ethylamino)-1-hydroxyethyl]phenol is a member of phenols.
Etilefrine is an adrenergic agonist that appears to interact with beta-1 and some alpha-adrenergic receptors. It has been used as a vasoconstrictor agent.
This compound is an adrenergic agonist with vasoconstrictive activity. This compound selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors, leading to positive chronotropic and inotropic effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 1 investigational indication.
A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.
See also: this compound Hydrochloride (active moiety of);  this compound Pivalate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1149807 Etilefrine CAS No. 10128-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIAVUSQAWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride)
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023029
Record name Etilefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

709-55-7, 10128-36-6
Record name (±)-Etilefrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etilefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etilefrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEFRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-209
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Etilefrine's Interaction with Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Etilefrine is a direct-acting sympathomimetic amine that exerts its pharmacological effects through agonist activity at multiple adrenergic receptors. Primarily targeting α1 and β1 subtypes, this compound's mechanism of action culminates in an increase in both peripheral vascular resistance and cardiac output, leading to a rise in blood pressure. This technical guide provides an in-depth analysis of this compound's interaction with adrenergic receptors, presenting available quantitative data, detailing experimental methodologies for its characterization, and visualizing the core signaling pathways involved.

Introduction to this compound's Adrenergic Activity

This compound is clinically utilized for the treatment of hypotension.[1] Its therapeutic effect is a direct consequence of its ability to bind to and activate adrenergic receptors, which are key components of the sympathetic nervous system. The primary targets of this compound are α1- and β1-adrenergic receptors.[2][3][4] Activation of α1-adrenergic receptors, predominantly located on vascular smooth muscle, leads to vasoconstriction and a subsequent increase in peripheral resistance.[2][4] Concurrently, stimulation of β1-adrenergic receptors in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, thereby boosting cardiac output.[2][4] While its primary actions are on α1 and β1 receptors, some evidence also suggests a degree of interaction with β2-adrenergic receptors.[5]

Quantitative Analysis of this compound's Receptor Interaction

The following tables summarize the available quantitative data on the binding affinity (pKi) and functional potency (pEC50) of this compound at human α1-adrenergic receptor subtypes. It is important to note that comprehensive quantitative data for its interaction with β-adrenergic receptor subtypes remains less defined in publicly available literature.

Receptor SubtypeLigandAssay TypepKiReference
α1A-AdrenergicThis compoundRadioligand Binding3.99[6]
α1B-AdrenergicThis compoundRadioligand BindingNot Determined[6]
α1D-AdrenergicThis compoundRadioligand BindingNot Determined[6]

Table 1: Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes. pKi is the negative logarithm of the inhibition constant (Ki).

Receptor SubtypeLigandFunctional AssaypEC50Reference
α1A-AdrenergicThis compoundCalcium Mobilization7.11 ± 0.11[6]
α1B-AdrenergicThis compoundCalcium Mobilization6.84 ± 0.05[6]
α1D-AdrenergicThis compoundCalcium Mobilization5.89 ± 0.08[6]

Table 2: Functional Potency of this compound at Human α1-Adrenergic Receptor Subtypes. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

One study on isolated dog heart preparations indicated that this compound was approximately 100 times less potent than isoproterenol in inducing positive chronotropic and inotropic effects, which are primarily mediated by β1-adrenergic receptors.[4] This suggests a lower potency for this compound at β1 receptors compared to the potent, non-selective β-agonist isoproterenol.

Core Signaling Pathways

This compound's activation of adrenergic receptors triggers distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways initiated by this compound at α1 and β1/β2-adrenergic receptors.

Etilefrine_Alpha1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

This compound α1-Adrenergic Receptor Signaling Pathway

Etilefrine_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta_AR β1/β2-Adrenergic Receptor This compound->Beta_AR Binds to Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates Target Proteins

This compound β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a ligand for a receptor. This is typically achieved through competitive binding experiments where this compound competes with a radiolabeled ligand known to bind to the adrenergic receptor of interest.

General Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype (e.g., from transfected cell lines like CHO or HEK293) are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors or [3H]-CGP 12177 for β receptors) and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Cells expressing receptor) start->membrane_prep incubation Incubation: - Membranes - Radioligand - this compound (varying conc.) membrane_prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Measures bound radioligand) filtration->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis end End analysis->end Functional_Assay_Workflow cluster_alpha1 α1 Functional Assay (Calcium Mobilization) cluster_beta β Functional Assay (cAMP Accumulation) start_a1 Start cell_culture_a1 Cell Culture (α1-AR expressing cells) start_a1->cell_culture_a1 dye_loading Load with Calcium- Sensitive Dye cell_culture_a1->dye_loading stimulate_a1 Stimulate with this compound (varying conc.) dye_loading->stimulate_a1 measure_fluorescence Measure Fluorescence (Proportional to [Ca²⁺]i) stimulate_a1->measure_fluorescence analyze_a1 Data Analysis (Determine EC50) measure_fluorescence->analyze_a1 end_a1 End analyze_a1->end_a1 start_b Start cell_culture_b Cell Culture (β-AR expressing cells) start_b->cell_culture_b stimulate_b Stimulate with this compound (varying conc.) cell_culture_b->stimulate_b lysis_detection Cell Lysis and cAMP Detection (e.g., ELISA) stimulate_b->lysis_detection analyze_b Data Analysis (Determine EC50) lysis_detection->analyze_b end_b End analyze_b->end_b

References

Unraveling the Pharmacological Profile of Etilefrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine hydrochloride is a synthetic sympathomimetic amine with a well-established role in the management of hypotensive states, particularly orthostatic hypotension. Its therapeutic effect is mediated through the stimulation of the sympathetic nervous system, primarily via agonistic activity at α1 and β1 adrenergic receptors. This technical guide provides an in-depth exploration of the pharmacological profile of this compound hydrochloride, encompassing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Detailed summaries of key experimental findings are presented, alongside methodologies for preclinical and clinical evaluation. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects by acting as a direct-acting sympathomimetic agent, targeting adrenergic receptors.[1][2] Its primary mechanism involves the stimulation of both α1 and β1 adrenergic receptors, leading to a cascade of physiological responses that collectively elevate blood pressure.[2][3][4]

  • α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction.[2][3] This action increases peripheral vascular resistance, a key determinant of blood pressure.[2]

  • β1-Adrenergic Receptor Agonism: this compound also activates β1-adrenergic receptors, which are predominantly found in the heart.[2] This stimulation results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), leading to an overall increase in cardiac output.[2]

The dual action on both resistance (via α1 receptors) and capacitance (via β1 receptors) vessels, coupled with enhanced cardiac function, results in a sustained increase in systemic blood pressure, thereby counteracting hypotensive symptoms.[2]

Signaling Pathways

The intracellular signaling cascades initiated by this compound's interaction with adrenergic receptors are crucial to its pharmacological effects.

  • α1-Adrenergic Receptor Signaling: These receptors are coupled to the Gq alpha subunit of the G-protein complex. Activation by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent phosphorylation of various downstream targets, including myosin light chain, ultimately leads to smooth muscle contraction and vasoconstriction.[1][5]

  • β1-Adrenergic Receptor Signaling: β1-adrenergic receptors are coupled to the Gs alpha subunit of the G-protein complex. Upon this compound binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates several key proteins in cardiomyocytes. These include L-type calcium channels (increasing calcium influx), phospholamban (enhancing sarcoplasmic reticulum calcium uptake), and troponin I (modulating myofilament calcium sensitivity). The net effect is an increase in heart rate and contractility.[6][7]

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HCl Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction phosphorylates targets beta1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HCl Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gs Gs Protein Beta1_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Effects Increased Heart Rate & Increased Contractility PKA->Cardiac_Effects phosphorylates targets canine_hemodynamic_workflow Start Start Anesthetize Anesthetize Canine Subject Start->Anesthetize Instrument Surgical Instrumentation (Arterial & Thermodilution Catheters, ECG) Anesthetize->Instrument Baseline Record Baseline Hemodynamic Data Instrument->Baseline Administer Administer this compound HCl (IV) Baseline->Administer Record_Data Record Hemodynamic Data at Intervals Administer->Record_Data Analyze Analyze Data (Compare to Baseline) Record_Data->Analyze End End Analyze->End

References

An In-depth Technical Guide on the Core Principles of Etilefrine's Stimulation of Alpha-1 and Beta-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a synthetic sympathomimetic amine that exerts its physiological effects primarily through the stimulation of alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][2][3][4] This dual agonism results in a cascade of intracellular signaling events, leading to pronounced cardiovascular effects, including vasoconstriction, and increased heart rate and contractility. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evaluation of this compound's interaction with α₁ and β₁ receptors. The content herein is intended to serve as a resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction

This compound is a direct-acting sympathomimetic agent structurally related to epinephrine and phenylephrine.[1] Its clinical utility in treating hypotensive states stems from its ability to concurrently activate α₁ and β₁ adrenergic receptors.[1][3][4] Stimulation of α₁-adrenergic receptors, predominantly located on vascular smooth muscle cells, leads to vasoconstriction and a subsequent increase in peripheral vascular resistance.[1][3] Simultaneously, agonism at β₁-adrenergic receptors, which are abundant in cardiac tissue, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][3] The combined actions on the vasculature and the heart contribute to an overall increase in blood pressure.

Molecular Mechanism of Action

This compound's therapeutic effects are initiated by its binding to and activation of α₁ and β₁ adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.

Interaction with Alpha-1 Adrenergic Receptors

Upon binding to α₁-adrenergic receptors, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the contraction of smooth muscle cells.

Interaction with Beta-1 Adrenergic Receptors

This compound's stimulation of β₁-adrenergic receptors activates the Gs heterotrimeric G-protein. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium levels during systole and enhanced sarcoplasmic reticulum Ca²⁺ reuptake during diastole. These events collectively lead to an increase in myocardial contractility and heart rate.

Quantitative Pharmacological Data

Receptor TargetParameterValueSpecies/TissueReference
Alpha-1 Adrenergic Receptor KiData not available--
EC50Data not available--
Beta-1 Adrenergic Receptor KiData not available--
EC50~100x less potent than isoproterenolDog (isolated atria)[5]

Further research is required to definitively quantify the binding affinities and potencies of this compound at α₁ and β₁ adrenergic receptor subtypes.

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the binding affinity and functional potency of this compound at α₁ and β₁ adrenergic receptors.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of this compound for α₁ or β₁ adrenergic receptors.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the target receptor (α₁ or β₁)

  • Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁, [³H]-dihydroalprenolol for β₁)

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., phentolamine for α₁, propranolol for β₁)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 25 µL of radioligand at a concentration near its Kd

    • 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or vehicle (for total binding) or a saturating concentration of a non-specific competitor (for non-specific binding).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Potency (EC50)

Objective: To measure the concentration of this compound that produces 50% of the maximal increase in intracellular calcium.

Materials:

  • Cells expressing the α₁-adrenergic receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound hydrochloride

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells using the plate reader's injection system.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound.

    • Determine the EC50 value from the resulting sigmoidal curve using non-linear regression.

Objective: To measure the concentration of this compound that produces 50% of the maximal increase in intracellular cAMP.

Materials:

  • Cells expressing the β₁-adrenergic receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • This compound hydrochloride

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell stimulation buffer

Procedure:

  • Cell Plating: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period.

  • Compound Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the measured cAMP concentration against the log concentration of this compound.

    • Determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Alpha1_Signaling_Pathway This compound This compound Alpha1_Receptor α₁-Adrenergic Receptor This compound->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Figure 1. This compound-induced α₁-adrenergic receptor signaling pathway.

Beta1_Signaling_Pathway This compound This compound Beta1_Receptor β₁-Adrenergic Receptor This compound->Beta1_Receptor Binds Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Cardiac_Effects Increased Heart Rate & Contractility Ca_Channels->Cardiac_Effects Contributes to Phospholamban->Cardiac_Effects Contributes to

Figure 2. This compound-induced β₁-adrenergic receptor signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_potency Functional Potency (EC50) Binding_Assay Radioligand Binding Assay Data_Analysis_Ki IC50 Determination & Ki Calculation Binding_Assay->Data_Analysis_Ki Conclusion Pharmacological Profile of this compound Data_Analysis_Ki->Conclusion Ca_Assay Calcium Mobilization Assay (α₁-receptor) Data_Analysis_EC50 EC50 Determination Ca_Assay->Data_Analysis_EC50 cAMP_Assay cAMP Accumulation Assay (β₁-receptor) cAMP_Assay->Data_Analysis_EC50 Data_Analysis_EC50->Conclusion Start Characterization of This compound Activity Start->Binding_Assay Start->Ca_Assay Start->cAMP_Assay

Figure 3. Experimental workflow for characterizing this compound's activity.

Conclusion

This compound's pharmacological profile is defined by its dual agonism at α₁ and β₁ adrenergic receptors, leading to a predictable and clinically useful increase in blood pressure. A thorough understanding of its interaction with these receptors at a molecular level, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of sympathomimetic agents and for refining our understanding of adrenergic signaling in cardiovascular physiology and pathophysiology. Further research to elucidate the precise binding affinities and functional potencies of this compound at adrenergic receptor subtypes will provide a more complete picture of its mechanism of action.

References

In Vitro Effects of Etilefrine on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine commonly used in the management of hypotension. Its primary mechanism of action involves the stimulation of adrenergic receptors, leading to physiological responses that counteract low blood pressure.[1] This technical guide provides an in-depth overview of the in vitro effects of this compound on vascular smooth muscle, with a focus on its mechanism of action, experimental evaluation, and the signaling pathways involved.

Mechanism of Action

This compound is an adrenergic agonist with activity on both α and β-adrenergic receptors.[2] Its effects on vascular smooth muscle are primarily mediated through the stimulation of α1-adrenergic receptors, which leads to vasoconstriction and an increase in peripheral vascular resistance.[3] While this compound also exhibits affinity for β1 and β2-adrenergic receptors, its predominant effect on vascular tone in most arterial beds is contractile.[4][5] The activation of β2-receptors can lead to vasodilation, which may counterbalance the α1-mediated constriction in some vascular territories.[5]

Quantitative Analysis of this compound's Vasoconstrictor Effect

The potency and efficacy of this compound as a vasoconstrictor can be quantified through in vitro dose-response studies on isolated blood vessel preparations. Key parameters derived from these studies include the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response elicited by the agonist).

Table 1: Summary of In Vitro Quantitative Data for this compound on Vascular Smooth Muscle

Vascular PreparationSpeciesAgonistParameterValueReference
Human Saphenous VeinHumanThis compoundEmax80% of Noradrenaline-induced contraction[6]

Experimental Protocols

The following section details a typical experimental protocol for assessing the in vitro effects of this compound on vascular smooth muscle using isometric tension recording in isolated arterial rings. This method allows for the precise measurement of contractile responses to pharmacological agents.

Tissue Preparation
  • Animal Model and Vessel Isolation: Male Wistar rats (250-350g) are commonly used. Following euthanasia by a humane method, the thoracic aorta or another artery of interest (e.g., mesenteric artery) is carefully excised and immediately placed in cold, oxygenated Krebs-Henseleit solution.

  • Composition of Krebs-Henseleit Solution (in mM):

    • NaCl: 118.4

    • KCl: 4.7

    • CaCl2: 2.5

    • MgSO4: 1.2

    • KH2PO4: 1.2

    • NaHCO3: 25.0

    • Glucose: 11.1 The solution is continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Preparation of Arterial Rings: The isolated artery is cleaned of adherent connective and adipose tissue under a dissecting microscope. The vessel is then cut into rings of approximately 2-4 mm in length. For studies investigating the role of the endothelium, care must be taken to avoid damaging the intimal surface. In some experiments, the endothelium is intentionally removed by gently rubbing the inner surface of the ring with a fine wire or forceps.

Isometric Tension Recording
  • Mounting the Rings: Each arterial ring is suspended between two stainless steel hooks or wires in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.[7][8]

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. During this period, the bathing solution is changed every 15-20 minutes. After equilibration, the viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl, typically 60-80 mM). The presence of a functional endothelium can be assessed by pre-contracting the rings with an α-agonist like phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates an intact endothelium.

Dose-Response Curve Generation
  • Pre-contraction (for relaxation studies): If studying relaxation responses, the arterial rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., phenylephrine or prostaglandin F2α).

  • Cumulative Addition of this compound: Once a stable contractile plateau is reached, this compound is added to the organ bath in a cumulative manner, with concentrations increasing in a logarithmic fashion (e.g., from 1 nM to 100 µM). The contractile response is allowed to stabilize at each concentration before the next addition.

  • Data Acquisition and Analysis: The isometric tension is continuously recorded using a data acquisition system. The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. The EC50 and Emax values are then calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software.

Signaling Pathways

The vascular effects of this compound are mediated by distinct signaling pathways initiated by its interaction with α1 and β-adrenergic receptors on vascular smooth muscle cells.

α1-Adrenergic Receptor Signaling Pathway (Contraction)

Activation of α1-adrenergic receptors by this compound on vascular smooth muscle cells triggers a cascade of intracellular events leading to contraction.[9][10] This process is primarily mediated by the Gq protein-coupled pathway.[1]

G_protein_alpha1 cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ SR->Ca_ion Releases Calmodulin Calmodulin Ca_ion->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to

α1-Adrenergic signaling pathway leading to vasoconstriction.
β-Adrenergic Receptor Signaling Pathway (Potential for Relaxation)

While the primary effect of this compound on most blood vessels is contraction, its stimulation of β-adrenergic receptors can initiate a signaling cascade that leads to vasodilation.[11] This pathway is mediated by the Gs protein and the production of cyclic AMP (cAMP).[12]

G_protein_beta cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inact Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inact Inhibits Relaxation Relaxation MLCK_inact->Relaxation Leads to

β-Adrenergic signaling pathway promoting vasorelaxation.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro study of this compound on vascular smooth muscle.

experimental_workflow A 1. Animal Euthanasia and Vessel Isolation B 2. Preparation of Arterial Rings A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration and Viability Testing C->D E 5. Cumulative Addition of this compound D->E F 6. Data Recording and Analysis E->F G 7. Calculation of EC50 and Emax F->G

Typical experimental workflow for in vitro vascular studies.

Conclusion

In vitro studies are indispensable for characterizing the pharmacological profile of vasoactive drugs like this compound. The methodologies described in this guide provide a robust framework for assessing the contractile effects of this compound on vascular smooth muscle. While the primary mechanism of this compound-induced vasoconstriction involves the α1-adrenergic signaling pathway, its interaction with β-adrenergic receptors adds a layer of complexity to its overall vascular effects. Further research is warranted to generate a more comprehensive quantitative dataset of this compound's potency and efficacy across a wider range of vascular beds. This will ultimately contribute to a more complete understanding of its clinical utility and potential applications in drug development.

References

An In-Depth Technical Guide to the Effects of Etilefrine on Cardiac Output and Peripheral Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a direct-acting sympathomimetic amine that exerts significant effects on the cardiovascular system, specifically influencing cardiac output and peripheral vascular resistance. Its clinical utility in managing hypotensive states stems from its dual action on adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its cardiovascular effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action: A Dual Adrenergic Agonist

This compound's pharmacological effects are mediated through its interaction with both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[1] This dual agonism results in a multifaceted impact on the cardiovascular system.

  • α1-Adrenergic Receptor Stimulation: this compound stimulates α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[2] Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to vasoconstriction and a subsequent increase in peripheral vascular resistance.[2] This action contributes to an elevation in systemic blood pressure.

  • β1-Adrenergic Receptor Stimulation: In the heart, this compound acts as an agonist at β1-adrenergic receptors.[2] These Gs protein-coupled receptors, upon activation, stimulate adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect.[2] This enhanced cardiac function leads to an increase in stroke volume and, consequently, cardiac output.

The combined effects of increased peripheral resistance and cardiac output result in a rise in mean arterial pressure, making this compound an effective agent for the treatment of hypotension.

Quantitative Effects on Hemodynamic Parameters

The following tables summarize the quantitative data from a key study by Coleman et al. (1975) investigating the dose-dependent effects of intravenous this compound on various hemodynamic parameters in healthy individuals.

Table 1: Hemodynamic Effects of Intravenous this compound Infusion

ParameterControl (Pre-infusion)This compound Infusion (4 mg over 20 min)
Heart Rate (beats/min) 68 ± 378 ± 4
Mean Arterial Pressure (mmHg) 85 ± 298 ± 3
Cardiac Output (L/min) 5.6 ± 0.47.2 ± 0.6
Stroke Volume (mL) 82 ± 592 ± 6
Total Peripheral Resistance (dyn·s·cm⁻⁵) 1214 ± 801090 ± 75
Central Venous Pressure (mmHg) 4.1 ± 0.56.2 ± 0.6

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Dose-Response Effects of this compound on Peripheral Vascular Resistance

This compound Infusion Rate (mg/min)Change in Peripheral Vascular Resistance
0.05 - 0.4Decrease
> 0.4Increase

Experimental Protocols

The following section details the methodologies employed in the seminal study by Coleman et al. (1975) to assess the cardiovascular effects of this compound.

Study Population and Design
  • Subjects: The study enrolled healthy adult volunteers.

  • Design: A dose-response study was conducted, with each subject serving as their own control. A subsequent phase involved the administration of a beta-blocker (propranolol) to investigate the differential effects on adrenergic receptors.

Hemodynamic Measurements
  • Cardiac Output: Cardiac output was determined using the indicator dilution technique with indocyanine green dye. A known amount of dye was injected into the right atrium, and its concentration was measured over time in the brachial artery using a densitometer. The cardiac output was then calculated from the area under the dye concentration-time curve.

  • Arterial Blood Pressure: Mean arterial pressure was continuously monitored via a catheter inserted into the brachial artery, connected to a pressure transducer.

  • Heart Rate: Heart rate was derived from a continuous electrocardiogram (ECG) recording.

  • Central Venous Pressure: Central venous pressure was measured using a catheter placed in the superior vena cava, connected to a water manometer.

  • Total Peripheral Resistance: Total peripheral resistance was calculated using the following formula:

    • TPR (dyn·s·cm⁻⁵) = (Mean Arterial Pressure (mmHg) / Cardiac Output (L/min)) x 80

Drug Administration
  • This compound: this compound was administered intravenously as a continuous infusion at varying doses.

  • Propranolol: In a separate experimental phase, the non-selective beta-blocker propranolol was administered intravenously to assess the alpha-adrenergic effects of this compound in isolation.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the intracellular signaling pathways activated by this compound.

etilefrine_alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

This compound's α1-Adrenergic Signaling Pathway

etilefrine_beta1_signaling cluster_membrane Cardiac Myocyte Membrane cluster_cytosol Cytosol This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Binds to Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Phosphorylates Targets Leading to

This compound's β1-Adrenergic Signaling Pathway
Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the hemodynamic effects of this compound.

experimental_workflow cluster_preparation Subject Preparation cluster_baseline Baseline Measurements cluster_intervention Intervention cluster_data_collection Data Collection During Infusion cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Volunteers Informed_Consent Obtain Informed Consent Subject_Recruitment->Informed_Consent Catheter_Placement Place Arterial and Venous Catheters Informed_Consent->Catheter_Placement Baseline_Data Record Baseline Hemodynamic Data (HR, BP, CVP, CO) Catheter_Placement->Baseline_Data Etilefrine_Infusion Administer Intravenous This compound Infusion (Dose-Ranging) Baseline_Data->Etilefrine_Infusion Continuous_Monitoring Continuously Monitor HR, BP, CVP Etilefrine_Infusion->Continuous_Monitoring Repeated_CO Perform Serial Cardiac Output Measurements Etilefrine_Infusion->Repeated_CO Calculate_TPR Calculate Total Peripheral Resistance Continuous_Monitoring->Calculate_TPR Repeated_CO->Calculate_TPR Statistical_Analysis Perform Statistical Analysis (e.g., Paired t-test) Calculate_TPR->Statistical_Analysis

Experimental Workflow for Hemodynamic Assessment

Conclusion

This compound's dual agonism at α1 and β1-adrenergic receptors provides a potent mechanism for increasing both peripheral vascular resistance and cardiac output, thereby effectively raising mean arterial pressure. The quantitative data and experimental protocols detailed in this guide offer a foundational understanding for further research and development in the field of cardiovascular pharmacology. The provided signaling pathway and workflow diagrams serve as visual aids to comprehend the complex molecular and procedural aspects of this compound's action and its assessment. This in-depth technical guide is intended to be a valuable resource for professionals dedicated to advancing the understanding and application of cardiovascular drugs.

References

An In-depth Technical Guide to Etilefrine (C₁₀H₁₅NO₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a sympathomimetic amine with the molecular formula C₁₀H₁₅NO₂. Primarily used in its hydrochloride salt form, it acts as a direct-acting adrenergic agonist with a pronounced affinity for α₁ and β₁ receptors. This agonism translates to vasoconstriction and increased cardiac output, making it clinically effective in the management of orthostatic hypotension. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. Detailed experimental methodologies for its analysis and cardiovascular assessment are presented, alongside a summary of its mechanism of action through adrenergic signaling pathways.

Physicochemical Properties

This compound is a substituted phenethylamine derivative. Its core chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₂[1][2]
Molar Mass 181.235 g·mol⁻¹[2]
IUPAC Name (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol[2]
CAS Number 709-55-7[1]
Melting Point 208-209 °C[1]
pKa (Strongest Acidic) 9.1[3]
pKa (Strongest Basic) 9.73[3]
logP 0.01[3]
Water Solubility 13.8 mg/mL (predicted)[3]
Appearance (Hydrochloride) White crystalline powder[4][5]
Solubility (Hydrochloride) Very soluble in water, freely soluble in ethanol[4][6][7]

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects by directly stimulating adrenergic receptors, part of the sympathetic nervous system. It is an agonist of both α- and β-adrenergic receptors.[2]

  • α₁-Adrenergic Receptor Agonism: Stimulation of α₁-adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction. This increases peripheral vascular resistance and, consequently, elevates blood pressure.[8]

  • β₁-Adrenergic Receptor Agonism: this compound also activates β₁-adrenergic receptors in the heart. This results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), further contributing to an increase in cardiac output and blood pressure.[8]

  • β₂-Adrenergic Receptor Agonism: this compound has some, albeit weaker, agonistic action at β₂-adrenergic receptors.

The combined α₁ and β₁ agonism leads to a significant increase in systolic and diastolic blood pressure, stroke volume, and cardiac output. Intravenous administration of this compound in healthy individuals has been shown to increase pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[2]

Signaling Pathway

The binding of this compound to α₁ and β₁ adrenergic receptors initiates distinct downstream signaling cascades:

etilefrine_signaling cluster_alpha1 α₁-Adrenergic Receptor Pathway cluster_beta1 β₁-Adrenergic Receptor Pathway etilefrine_a This compound alpha1_receptor α₁ Receptor etilefrine_a->alpha1_receptor gq Gq Protein alpha1_receptor->gq plc Phospholipase C gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C dag->pkc vasoconstriction Vasoconstriction ca2->vasoconstriction pkc->vasoconstriction etilefrine_b This compound beta1_receptor β₁ Receptor etilefrine_b->beta1_receptor gs Gs Protein beta1_receptor->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp pka Protein Kinase A camp->pka cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects

Caption: Signaling pathways of this compound at α₁ and β₁ adrenergic receptors.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in humans.

ParameterValueRoute of AdministrationSource(s)
Bioavailability ~50%Oral[2]
Protein Binding 23%-[2]
Metabolism Conjugation (glucuronidation)-[2]
Elimination Half-life 2.5 hours-[2]
Excretion 80% in urine within 24 hours-[2]
Unchanged in Urine 7%Oral[2]
Conjugates in Urine 73%Oral[2]
Unchanged in Urine 28%Intravenous[2]
Conjugates in Urine 44%Intravenous[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Determination in Pharmaceutical Formulations

While a specific, detailed protocol for a formal validation study was not available in the public literature, a stability-indicating HPLC method has been described. The following outlines the key parameters of this method.

Objective: To quantify this compound hydrochloride in the presence of its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • ODS SUPELCO C18 column (25 cm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

  • Temperature: Ambient

Procedure (General Outline):

  • Standard Solution Preparation: A standard solution of this compound hydrochloride (e.g., 100 µg/mL) is prepared in the mobile phase.

  • Sample Preparation: A known weight of powdered tablets is dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered before injection.

  • Calibration Curve: A series of standard solutions of varying concentrations are injected to establish a linear relationship between concentration and peak area.

  • Analysis: The sample solution is injected, and the peak area of this compound is measured. The concentration is calculated using the regression equation from the calibration curve.

Validation Parameters (as per ICH guidelines):

  • Linearity: Assessed over a range of concentrations.

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Specificity: Demonstrated by the ability to resolve this compound from its degradation products and any excipients.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).

In Vivo Cardiovascular Assessment in a Canine Model

The following is a generalized protocol based on published studies investigating the cardiovascular effects of this compound in dogs.

Objective: To evaluate the hemodynamic effects of this compound.

Animal Model:

  • Beagle dogs

  • Anesthetized (e.g., with propiomazine-pentobarbital)

Surgical Instrumentation:

  • Arterial Catheter: For direct measurement of systemic arterial blood pressure.

  • Venous Catheter: For drug administration.

  • Flow Probe: Placed around the ascending aorta or a major artery to measure cardiac output or regional blood flow.

  • Left Ventricular Catheter: For measurement of left ventricular pressure and calculation of dP/dtmax (an index of myocardial contractility).

Experimental Procedure:

  • Anesthesia and Instrumentation: Animals are anesthetized, and the necessary catheters and probes are surgically implanted.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including heart rate, systolic and diastolic blood pressure, cardiac output, and left ventricular pressure.

  • Drug Administration: this compound is administered intravenously at various doses (e.g., 0.04 mg/kg and 0.2 mg/kg).

  • Data Acquisition: Hemodynamic parameters are continuously monitored and recorded at specific time points following drug administration.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Experimental Workflow

in_vivo_workflow start Start anesthesia Anesthetize Canine Model start->anesthesia instrumentation Surgical Instrumentation (Catheters, Flow Probe) anesthesia->instrumentation stabilization Stabilization Period instrumentation->stabilization baseline Record Baseline Hemodynamic Data stabilization->baseline administration Administer this compound (IV) baseline->administration monitoring Continuous Monitoring and Data Acquisition administration->monitoring analysis Data Analysis (Changes from Baseline) monitoring->analysis end End analysis->end

Caption: Workflow for in vivo cardiovascular assessment of this compound in a canine model.

Conclusion

This compound is a well-characterized sympathomimetic agent with a clear mechanism of action on the adrenergic system. Its physicochemical properties are well-defined, and its pharmacokinetic profile in humans is understood. The analytical methods for its quantification and the experimental models for assessing its pharmacological effects are established. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key data and methodological insights into the core properties and actions of this compound. Further research could focus on more detailed elucidation of its interactions with adrenergic receptor subtypes and the development of more sophisticated analytical techniques for its detection in complex biological matrices.

References

Preliminary Investigation of Etilefrine for Orthostatic Hypotension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthostatic hypotension (OH) is a common clinical condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. This technical guide provides a preliminary investigation into the use of etilefrine, a sympathomimetic agent, for the management of orthostatic hypotension. This compound hydrochloride is a direct-acting sympathomimetic that stimulates both α- and β-adrenergic receptors.[1] Its action on α-adrenergic receptors leads to vasoconstriction and an increase in peripheral vascular resistance, while its effect on β-adrenergic receptors results in increased cardiac output. These combined actions contribute to an elevation in blood pressure, making it a therapeutic candidate for OH. This document summarizes key findings from clinical investigations, details experimental methodologies, and outlines the signaling pathways involved in this compound's mechanism of action.

Core Mechanism of Action

This compound is a sympathomimetic amine that functions as an agonist at both α-1 and β-1 adrenergic receptors. This dual agonism is central to its therapeutic effect in orthostatic hypotension.

  • α-1 Adrenergic Receptor Agonism: Stimulation of α-1 adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction. This narrowing of the blood vessels increases total peripheral resistance, which in turn elevates blood pressure. This action is crucial in counteracting the gravitational pooling of blood in the lower extremities that occurs upon standing.

  • β-1 Adrenergic Receptor Agonism: this compound also activates β-1 adrenergic receptors, which are predominantly found in the heart. This stimulation leads to a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate). The resulting increase in cardiac output further contributes to the rise in blood pressure.

The combined effect of increased peripheral resistance and enhanced cardiac output provides a comprehensive mechanism for mitigating the hemodynamic changes associated with orthostatic hypotension.

Signaling Pathway of this compound

The signaling cascade initiated by this compound at the cellular level involves the activation of G-protein coupled receptors.

Etilefrine_Signaling_Pathway cluster_alpha1 α-1 Adrenergic Receptor Pathway cluster_beta1 β-1 Adrenergic Receptor Pathway Etilefrine_a This compound Alpha1_Receptor α-1 Adrenergic Receptor Etilefrine_a->Alpha1_Receptor Etilefrine_b This compound Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Beta1_Receptor β-1 Adrenergic Receptor Etilefrine_b->Beta1_Receptor Gs Gs Protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cardiac_Effects Increased Heart Rate & Increased Contractility PKA->Cardiac_Effects

Caption: Signaling pathways of this compound at α-1 and β-1 adrenergic receptors.

Clinical Efficacy Data

Clinical studies have investigated the efficacy of this compound in managing orthostatic hypotension. The following tables summarize the quantitative data from key trials.

Table 1: Hemodynamic Effects of Long-Term Oral this compound Pivalate in Orthostatic Dysregulation

ParameterDosageTreatment DurationMean Change from Baselinep-valueReference
Systolic Blood Pressure20 mg once daily2-6 months+40.3 mmHg< 0.01[2]
Blood Pressure Amplitude20 mg once daily2-6 months+37.5 mmHg< 0.01[2]
Heart Rate20 mg once daily2-6 monthsVirtually unaltered-[2]

Table 2: Effects of Oral Depot this compound in Geriatric Patients with Sympathicotonic Orthostatic Hypotension

ParameterDosageTreatment DurationOutcomep-valueReference
Decrease in Systolic BP upon Standing2-3 Perlongets/day1 week (titration)Statistically significant lower decrease< 0.001[3]
Increase in Pulse Rate upon Standing2-3 Perlongets/day1 week (titration)Statistically significant lower increase< 0.001[3]
Orthostatic Collapse2-3 Perlongets/day1 week (titration)No collapse in 17 of 21 cases< 0.005[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. The following sections describe the protocols employed in key studies investigating this compound for orthostatic hypotension.

Protocol 1: Double-Blind, Placebo-Controlled Crossover Study in Geriatric Patients

This study aimed to evaluate the efficacy of depot this compound in elderly patients with sympathicotonic orthostatic hypotension.[3]

1. Patient Population:

  • 24 female geriatric patients with diagnosed sympathicotonic orthostatic hypotension.

2. Study Design:

  • Titration Phase (1 week): All patients received active treatment with depot this compound (Effortil Depot Perlongets) at a dosage of 2-3 perlongets per day.

  • Double-Blind Crossover Phase: Following the titration phase, patients were randomly assigned to one of two groups:

    • Group A (n=12): Continued treatment with depot this compound.

    • Group B (n=12): Switched to a placebo.

3. Outcome Measures:

  • Primary:

    • Change in systolic blood pressure upon standing.

    • Change in heart (pulse) rate upon standing.

  • Secondary:

    • Incidence of orthostatic collapse.

    • Subjective symptom assessment.

4. Hemodynamic Measurements:

  • Blood pressure and pulse rate were measured in the supine and standing positions at baseline and throughout the study periods.

Protocol 2: Long-Term Open and Placebo-Controlled Double-Blind Trial of this compound Pivalate

This trial was designed to assess the long-term effects of this compound pivalate on blood pressure in patients with orthostatic dysregulation.[2]

1. Patient Population:

  • 60 patients diagnosed with orthostatic dysregulation.

2. Study Design:

  • The study included both an open-label phase and a placebo-controlled double-blind phase.

  • Patients received a single daily oral dose of 20 mg this compound pivalate.

  • The total treatment duration ranged from 2 to 6 months.

3. Outcome Measures:

  • Primary:

    • Change in systolic blood pressure.

    • Change in blood pressure amplitude (systolic - diastolic).

  • Secondary:

    • Change in heart rate.

    • Change in diastolic blood pressure.

4. Wash-out Period:

  • A 9-week wash-out period followed the treatment phase to assess the reversibility of the observed effects.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a clinical trial investigating this compound for orthostatic hypotension, based on the described protocols.

Experimental_Workflow cluster_screening Patient Screening & Baseline cluster_intervention Intervention Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Patient Recruitment (Diagnosis of Orthostatic Hypotension) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Measurements Baseline Hemodynamic Measurements (Supine & Standing BP, HR) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Etilefrine_Group This compound Treatment Group Randomization->Etilefrine_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Follow_up_Visits Regular Follow-up Visits Etilefrine_Group->Follow_up_Visits Placebo_Group->Follow_up_Visits Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (BP & HR during postural changes) Follow_up_Visits->Hemodynamic_Monitoring Symptom_Assessment Symptom Assessment (e.g., Dizziness, Syncope Diaries) Follow_up_Visits->Symptom_Assessment Data_Analysis Statistical Analysis of Hemodynamic & Symptom Data Hemodynamic_Monitoring->Data_Analysis Symptom_Assessment->Data_Analysis Efficacy_Evaluation Evaluation of Efficacy (Comparison between groups) Data_Analysis->Efficacy_Evaluation Safety_Assessment Assessment of Adverse Events Data_Analysis->Safety_Assessment

Caption: A generalized experimental workflow for an this compound clinical trial.

Conclusion

The preliminary investigation of this compound for the treatment of orthostatic hypotension indicates a plausible mechanism of action and demonstrates clinical efficacy in specific patient populations, particularly in geriatric patients and those with orthostatic dysregulation. The available data, primarily from studies on this compound pivalate and depot formulations, show significant improvements in standing systolic blood pressure. However, the body of evidence from large-scale, randomized controlled trials with detailed dose-response data remains limited. Further research is warranted to establish optimal dosing regimens, long-term safety, and the specific patient phenotypes that would benefit most from this compound therapy. The detailed experimental protocols and workflows provided in this guide offer a framework for designing future clinical investigations to address these knowledge gaps.

References

Etilefrine Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of etilefrine hydrochloride, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities by providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key scientific concepts.

Physicochemical Properties

This compound hydrochloride is a synthetic sympathomimetic amine, chemically designated as (±)-α-[(Ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride. It functions as a direct-acting adrenergic agonist with activity on both α1 and β1 receptors, leading to vasoconstriction and increased cardiac output. This makes it a valuable therapeutic agent for treating hypotensive states.[1][2][3][4]

A clear understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical dosage forms.

Solubility Characteristics

This compound hydrochloride is generally characterized by its high aqueous solubility. The following tables summarize its solubility profile in various solvents based on available data.

Qualitative Solubility

Table 1: Qualitative Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility DescriptionReference(s)
WaterVery soluble / Freely soluble[5][6]
Ethanol (95%)Freely soluble[5]
Acetic Acid (100%)Sparingly soluble[5]
Diethyl EtherPractically insoluble[5]
Methylene ChloridePractically insoluble[6]
Dimethyl Sulfoxide (DMSO)Soluble (this compound pivalate HCl: 50 mg/mL)[7]
PBS (pH 7.2)10 mg/mL[8]
Quantitative Solubility

Quantitative solubility data for this compound hydrochloride is not extensively reported in publicly available literature. However, data for the free base, this compound, is available at a physiological pH.

Table 2: Quantitative Solubility of this compound

CompoundSolvent/ConditionSolubility (µg/mL)Reference(s)
This compoundpH 7.4 Buffer18.9[9]

Stability Profile

This compound hydrochloride is known to be sensitive to light and requires storage in light-resistant containers.[5] Forced degradation studies have been conducted to understand its degradation pathways under various stress conditions.

Summary of Stability and Forced Degradation Studies

Table 3: Stability and Forced Degradation of this compound Hydrochloride

Stress ConditionDetailsObservationsReference(s)
Light Exposure Gradual coloration upon exposure to light.Requires storage in light-resistant containers.[5]
Acid Hydrolysis 1M HClStable[10]
Base Hydrolysis 1M NaOHStable[10]
Oxidative Degradation 50% H₂O₂ with reflux for 7 hoursComplete degradation.[10]
Thermal Stress General recommendation: 40-80°CSpecific data for this compound HCl not found, but this is a standard range for testing.[11]
Storage (Solid State) 4°C, sealed, away from moisture.Stable.[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month.Stable.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound hydrochloride. These protocols are based on established scientific principles and regulatory guidelines (e.g., ICH).

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound hydrochloride in various solvents.

  • Materials and Equipment:

    • This compound hydrochloride powder

    • Selected solvents (e.g., water, ethanol, pH buffers)

    • Scintillation vials or sealed flasks

    • Orbital shaker with temperature control

    • Centrifuge

    • Analytical balance

    • HPLC with a validated quantitative method for this compound hydrochloride

    • Syringe filters (e.g., 0.45 µm PTFE)

  • Procedure:

    • Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to sediment the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.

    • Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Study

This protocol is designed to identify the degradation pathways of this compound hydrochloride under various stress conditions as recommended by ICH guidelines.[12][13]

  • Materials and Equipment:

    • This compound hydrochloride (drug substance or in solution)

    • Hydrochloric acid (e.g., 0.1 M, 1 M)

    • Sodium hydroxide (e.g., 0.1 M, 1 M)

    • Hydrogen peroxide (e.g., 3%, 30%)

    • Calibrated oven

    • Photostability chamber with controlled light and UV exposure

    • pH meter

    • HPLC with a validated stability-indicating method

    • Volumetric flasks and pipettes

  • Procedure:

    • Acid Hydrolysis:

      • Dissolve this compound hydrochloride in 0.1 M HCl and 1 M HCl.

      • Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

      • At selected time points, withdraw samples, neutralize with a suitable base, and dilute for HPLC analysis.

    • Base Hydrolysis:

      • Dissolve this compound hydrochloride in 0.1 M NaOH and 1 M NaOH.

      • Follow the same storage and sampling procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.

    • Oxidative Degradation:

      • Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 3%).

      • Store the solution at room temperature, protected from light, for a specified period.

      • At selected time points, withdraw samples and dilute for HPLC analysis.

    • Thermal Degradation (Solid State):

      • Place a known amount of solid this compound hydrochloride in a vial.

      • Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified period.

      • At selected time points, dissolve the sample in a suitable solvent for HPLC analysis.

    • Photostability:

      • Expose solid this compound hydrochloride and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[14][15][16]

      • Maintain a control sample protected from light (e.g., wrapped in aluminum foil).

      • Analyze the samples by HPLC to determine the extent of degradation.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the intact drug from all significant degradation products.

    • Assess the percentage of degradation and identify any major degradation products.

Visualizations

Signaling Pathway of this compound

This compound exerts its pharmacological effects by acting as an agonist at α1 and β1 adrenergic receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.

Etilefrine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway This compound This compound Hydrochloride alpha1_receptor α1-Adrenergic Receptor This compound->alpha1_receptor beta1_receptor β1-Adrenergic Receptor This compound->beta1_receptor Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasc_Smooth_Muscle Vascular Smooth Muscle Contraction Ca_release->Vasc_Smooth_Muscle PKC->Vasc_Smooth_Muscle Gs Gs Protein beta1_receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effects Increased Heart Rate & Myocardial Contractility PKA->Cardiac_Effects

Caption: Signaling pathways of this compound via α1 and β1 adrenergic receptors.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like this compound hydrochloride.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: Drug Substance (this compound HCl) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Control Unstressed Control Start->Control Acid Acidic (HCl) Base Basic (NaOH) Oxidation Oxidative (H₂O₂) Thermal Thermal (Heat) Photo Photolytic (Light/UV) Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating HPLC Method Control->Analysis Sampling->Analysis Data_Eval Data Evaluation Analysis->Data_Eval Results Results: - Degradation Pathway - Impurity Profile - Method Specificity Data_Eval->Results

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. While qualitative solubility is well-documented, further research into its quantitative solubility across a range of pH values and temperatures would be beneficial for formulation development. The provided stability data and experimental protocols offer a robust framework for assessing the degradation pathways and ensuring the development of a stable and effective drug product. The visualizations of the signaling pathway and experimental workflow serve to contextualize the scientific principles governing the action and analysis of this important pharmaceutical compound.

References

Etilefrine as a Vasopressor Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etilefrine is a synthetic sympathomimetic amine that exerts its vasopressor effects through direct agonism at α1 and β1 adrenergic receptors.[1][2][3] This dual mechanism of action leads to peripheral vasoconstriction and an increase in cardiac output, respectively, resulting in an elevation of mean arterial pressure.[4][5] Clinically, this compound is primarily indicated for the management of orthostatic hypotension.[6] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a direct-acting agonist at both α1- and β1-adrenergic receptors, with some activity at β2-receptors as well.[4][7][8][9] Its vasopressor effects are a composite of its actions on vascular smooth muscle and the heart.

  • α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors on vascular smooth muscle cells initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This elevated calcium, along with DAG-mediated activation of protein kinase C (PKC), promotes smooth muscle contraction and subsequent vasoconstriction, thereby increasing peripheral vascular resistance.[10][11][12]

  • β1-Adrenergic Receptor Agonism: In cardiac myocytes, this compound's agonism at β1-adrenergic receptors activates a Gs protein-coupled signaling pathway. This stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[13][14] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. The net effects are an increased heart rate (positive chronotropy) and enhanced myocardial contractility (positive inotropy), leading to an increased cardiac output.[13]

Signaling Pathways

Etilefrine_Alpha1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum Ca²⁺ Store IP3->Ca_Store triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ion Ca²⁺ Ca_Store->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction promotes PKC->Contraction promotes

This compound's α1-Adrenergic Signaling Pathway

Etilefrine_Beta1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gs Gs Protein (α, β, γ subunits) Beta1_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates Ca_ion_influx Ca²⁺ Influx Ca_Channel->Ca_ion_influx Inotropy_Chronotropy Increased Inotropy & Chronotropy Ca_ion_influx->Inotropy_Chronotropy leads to

This compound's β1-Adrenergic Signaling Pathway

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic properties of this compound are summarized in the table below. It is characterized by rapid absorption after oral administration, but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 50%.[4]

ParameterValueReference
Bioavailability (Oral) ~50%[4]
Protein Binding 23%[4]
Metabolism Hepatic (conjugation)[4]
Elimination Half-life ~2 hours[4]
Excretion Primarily renal[4]
Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent. At lower doses, β1-adrenergic effects predominate, leading to an increase in cardiac output and a potential decrease in peripheral vascular resistance.[15] As the dose increases, α1-adrenergic effects become more pronounced, resulting in vasoconstriction and a rise in peripheral vascular resistance.[15]

Quantitative In Vitro Data

Specific binding affinity (Ki or Kd) and functional potency (EC50) values for this compound at adrenergic receptors are not consistently reported in the readily available literature. For context, related sympathomimetic agents exhibit a range of affinities and potencies that underscore their specific clinical applications. Further dedicated experimental studies would be required to definitively quantify these parameters for this compound.

Hemodynamic Effects in Humans (Intravenous Administration)

ParameterEffect of this compound Infusion (1-8 mg)Reference
Heart Rate Increase[15]
Cardiac Output Increase[4][7][15]
Stroke Volume Increase[15]
Mean Arterial Pressure Increase[4][15]
Central Venous Pressure Increase[15]
Peripheral Vascular Resistance Decrease (at lower doses), Increase (at higher doses)[15]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to evaluate the vasopressor activity of this compound.

In Vitro Vasoconstriction Assay: Isolated Aortic Ring Preparation

This protocol assesses the direct contractile effect of this compound on vascular smooth muscle.

Workflow Diagram

Aortic_Ring_Workflow A Aorta Dissection and Ring Preparation B Mounting in Organ Bath A->B C Equilibration and Viability Check B->C D Cumulative Concentration- Response Curve Generation C->D E Data Analysis (EC50, Emax) D->E InVivo_Workflow A Animal Preparation and Anesthesia B Catheterization and Instrumentation A->B C Baseline Hemodynamic Recording B->C D Intravenous Administration of this compound C->D E Continuous Hemodynamic Monitoring and Data Acquisition D->E F Data Analysis E->F

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine hydrochloride is a sympathomimetic amine used for the treatment of orthostatic hypotension. Ensuring the quality and purity of this compound hydrochloride in pharmaceutical formulations is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound hydrochloride, in accordance with International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental for the development of a robust HPLC method.

PropertyValue
Chemical Name(±)-α-[(Ethylamino)methyl]-3-hydroxybenzenemethanol hydrochloride
Molecular FormulaC₁₀H₁₅NO₂·HCl[1]
Molecular Weight217.69 g/mol [1]
pKa (Strongest Acidic)9.1[1]
pKa (Strongest Basic)9.73[1]
SolubilityVery soluble in water, freely soluble in ethanol, sparingly soluble in acetic acid, and practically insoluble in diethyl ether.[2][3]
UV λmax220 nm, 273 nm

Recommended HPLC Method

This method is designed to provide good resolution and symmetric peak shape for this compound hydrochloride.

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation:

  • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Degas the mobile phase by sonication for 15 minutes.

4.1.2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4.1.3. Working Standard Solution (100 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase.

4.1.4. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

System Suitability

Before starting the analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (for 6 replicate injections of the standard) ≤ 2.0%
Method Validation Protocol

The developed method should be validated according to ICH guidelines.

4.3.1. Specificity (Forced Degradation Studies): Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4][5][6] The target degradation is typically 5-20%.

  • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 48 hours.

Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the peak for this compound hydrochloride is well-resolved from any degradation product peaks.

4.3.2. Linearity:

  • Prepare a series of at least five concentrations of this compound hydrochloride ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

4.3.3. Accuracy (Recovery):

  • Perform recovery studies by spiking a placebo formulation with known amounts of this compound hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration in triplicate.

  • Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

4.3.4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day. The % RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the working standard solution on two different days by different analysts. The % RSD of the peak areas should be ≤ 2.0%.

4.3.5. Robustness: Intentionally introduce small variations in the method parameters and evaluate the effect on the results.

ParameterVariationAcceptance Criteria (% RSD ≤ 2.0%)
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)Should be met
Mobile Phase Composition ± 2% Acetonitrile (e.g., 72:28 and 68:32 Buffer:ACN)Should be met
pH of the Buffer ± 0.2 units (2.8 and 3.2)Should be met

Data Presentation

The quantitative data from the validation experiments should be summarized in tables for easy interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)% RSD
50
75
100
125
150
Correlation Coefficient (r²) \multicolumn{2}{c}{}
Regression Equation \multicolumn{2}{c}{}

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)% RecoveryMean % Recovery
80%80
100%100
120%120

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD of Peak Areas (n=6)≤ 2.0%
Intermediate Precision % RSD of Peak Areas (n=6, 2 days)≤ 2.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardSol Standard Solution Preparation StandardSol->SystemSuitability SampleSol Sample Solution Preparation Analysis Chromatographic Analysis SampleSol->Analysis SystemSuitability->MobilePhase Fail SystemSuitability->Analysis Pass Specificity Specificity (Forced Degradation) Analysis->Specificity Linearity Linearity Analysis->Linearity Accuracy Accuracy Analysis->Accuracy Precision Precision Analysis->Precision Robustness Robustness Analysis->Robustness DataAcquisition Data Acquisition Analysis->DataAcquisition DataAnalysis Data Analysis & Reporting DataAcquisition->DataAnalysis

Caption: Workflow for HPLC method development and validation.

Signaling Pathway (Not Applicable for this Topic)

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound hydrochloride in pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for routine quality control analysis and stability studies of this compound hydrochloride.

References

Experimental Protocol for Etilefrine Administration in Canines: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the experimental administration of etilefrine in canine models. This compound is a sympathomimetic amine that acts as a direct-acting alpha-1 and beta-1 adrenergic receptor agonist. It is primarily used to treat hypotension. The following protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacodynamic and pharmacokinetic properties of this compound in canines.

Intravenous Administration Protocol

Intravenous administration of this compound allows for rapid and complete bioavailability, making it suitable for acute dose-response studies and for investigating immediate hemodynamic effects.

Materials
  • This compound hydrochloride (powder form)

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile vials and syringes

  • Intravenous catheters

  • Infusion pump (optional, for continuous infusion)

  • Hemodynamic monitoring equipment (e.g., ECG, blood pressure monitor)

Experimental Protocol: Bolus Injection

This protocol is designed to assess the acute hemodynamic response to a single intravenous bolus of this compound.

1.2.1. Animal Model

  • Species: Beagle dogs are commonly used in preclinical safety and pharmacology studies.

  • Health Status: Animals should be healthy, acclimated to the laboratory environment, and fasted overnight with free access to water.

  • Anesthesia: Anesthesia may be required depending on the study design and animal welfare considerations. A common anesthetic regimen is propiomazine-pentobarbital narcosis.[1] The choice of anesthetic should be carefully considered as it may influence cardiovascular parameters.

1.2.2. Preparation of this compound Solution

  • Aseptically prepare a stock solution of this compound hydrochloride in sterile saline. The concentration of the stock solution should be calculated based on the desired final dose and the volume to be administered.

  • For bolus injections, a final concentration that allows for a small injection volume (e.g., 1-5 mL) is recommended to minimize hemodynamic changes due to volume load.

1.2.3. Administration Procedure

  • Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).

  • Administer the calculated dose of this compound as a single intravenous bolus. The injection should be given over a consistent and recorded period (e.g., 30-60 seconds) to ensure reproducibility.

  • Dosages of 0.04 mg/kg, 0.1 mg/kg, and 0.2 mg/kg have been used in canine studies to elicit hemodynamic responses.[1][2]

1.2.4. Monitoring and Data Collection

  • Continuously monitor and record hemodynamic parameters, including heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure, before and after drug administration.

  • Data should be collected at baseline and at frequent intervals post-injection (e.g., 1, 5, 15, 30, and 60 minutes) to capture the onset, peak, and duration of the drug's effect.

Experimental Protocol: Continuous Infusion

Continuous rate infusion (CRI) is suitable for maintaining a steady-state plasma concentration of this compound to evaluate its sustained effects.

1.3.1. Preparation of this compound Infusion

  • Prepare a more dilute solution of this compound in a larger volume of sterile saline suitable for infusion. The concentration should be calculated based on the desired infusion rate and the animal's body weight.

1.3.2. Administration Procedure

  • Administer a loading dose (bolus injection) if rapid attainment of therapeutic plasma concentrations is desired.

  • Immediately following the loading dose, begin the continuous intravenous infusion using an infusion pump for accurate delivery.

  • The infusion rate should be calculated to maintain the desired plasma concentration and titrated based on the observed hemodynamic response.

Oral Administration Protocol

Oral administration studies are essential for evaluating the bioavailability and pharmacokinetic profile of this compound when intended for oral use.

Materials
  • This compound hydrochloride tablets or oral solution

  • Apparatus for oral dosing (e.g., gavage tube)

  • Blood collection supplies (syringes, tubes with anticoagulant)

Experimental Protocol

2.2.1. Animal Model

  • Similar to the intravenous protocol, use healthy, fasted beagle dogs.

2.2.2. Administration Procedure

  • Administer the this compound tablet or solution orally. For accurate dosing, especially with tablets, ensure the animal swallows the entire dose. A small amount of water may be given to facilitate swallowing.

  • Dosages of 1 and 10 mg/kg have been used in canine safety studies.[3]

2.2.3. Pharmacokinetic Blood Sampling

  • Collect blood samples at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Process the blood samples to separate plasma and store them frozen until analysis.

  • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., HPLC).

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Hemodynamic Effects of Intravenous this compound
Dose (mg/kg)Time Post-AdministrationChange in Heart Rate (beats/min)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
0.04 [1]Peak EffectIncreasedIncreasedDecreased
0.1 [2]Peak EffectIncreasedIncreasedNot specified
0.2 [1]Peak EffectMore elevated than 0.04 mg/kgInitially decreased, then rose above controlInitially decreased, then rose above control

Note: The table provides a qualitative summary based on available literature. Specific quantitative values with statistical analysis should be populated from experimental data.

Pharmacokinetic Parameters of Oral this compound
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
1 [3]Data not availableData not availableData not availableData not available
10 [3]Data not availableData not availableData not availableData not available

Note: Specific pharmacokinetic data for this compound in canines is limited in the public domain. The table is a template to be filled with experimental findings.

Mandatory Visualizations

Signaling Pathway of this compound

Etilefrine_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_beta1 β1-Adrenergic Receptor Pathway (Heart) cluster_alpha1 α1-Adrenergic Receptor Pathway (Vascular Smooth Muscle) This compound This compound Beta1R β1-Adrenergic Receptor This compound->Beta1R Alpha1R α1-Adrenergic Receptor This compound->Alpha1R G_s Gs protein Beta1R->G_s activates AC Adenylyl Cyclase G_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction_HR Increased Contractility & Heart Rate Ca_influx->Contraction_HR G_q Gq protein Alpha1R->G_q activates PLC Phospholipase C G_q->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca2+ Release (from SR) IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Signaling pathway of this compound via β1 and α1 adrenergic receptors.

Experimental Workflow for Intravenous this compound Administration

IV_Etilefrine_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Data Analysis Phase Animal_Prep Animal Preparation (Fasting, Anesthesia) Baseline Baseline Hemodynamic Measurement Animal_Prep->Baseline Drug_Prep This compound Solution Preparation Administration IV Administration (Bolus or Infusion) Drug_Prep->Administration Baseline->Administration Monitoring Continuous Hemodynamic Monitoring Administration->Monitoring Data_Collection Data Collection (Time Points) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Experimental workflow for intravenous this compound administration in canines.

References

Application Notes and Protocols for Etilefrine in Experimentally-Induced Postural Hypotension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postural (or orthostatic) hypotension is a common clinical manifestation characterized by a significant drop in blood pressure upon standing, which can lead to dizziness, syncope, and an increased risk of falls. The study of this condition in a controlled experimental setting is crucial for understanding its pathophysiology and for the development of effective therapeutic agents. Etilefrine, a sympathomimetic amine, is a direct-acting adrenergic agonist with affinity for α1 and β1 receptors, making it a valuable tool in such research.[1][2][3] By stimulating these receptors, this compound induces vasoconstriction and increases cardiac output, thereby counteracting the effects of postural hypotension.[1][4]

These application notes provide detailed protocols for inducing postural hypotension in animal models and for assessing the pharmacological effects of this compound. The included data and visualizations are intended to guide researchers in designing and executing studies to evaluate potential treatments for this condition.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by acting as an agonist at α1 and β1 adrenergic receptors.[1][4]

  • α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors, located on vascular smooth muscle cells, triggers a signaling cascade that results in vasoconstriction.[5] This increases peripheral vascular resistance and, consequently, elevates blood pressure.[1]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors, primarily found in the heart, leads to an increase in heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1][6] This results in an increased cardiac output, further contributing to the rise in blood pressure.[1]

Signaling Pathway of this compound

Etilefrine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway Etilefrine_a This compound Alpha1_Receptor α1-Adrenergic Receptor Etilefrine_a->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Etilefrine_b This compound Beta1_Receptor β1-Adrenergic Receptor Etilefrine_b->Beta1_Receptor Gs Gs protein Beta1_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Ca2_channels Ca²⁺ Channels PKA->Ca2_channels phosphorylation Ca2_influx Ca²⁺ Influx Ca2_channels->Ca2_influx Increased_HR_Contractility Increased Heart Rate & Myocardial Contractility Ca2_influx->Increased_HR_Contractility Increased_HR_Contractility->Blood_Pressure This compound This compound Rat_Tilt_Table_Workflow A Anesthetize and Surgically Prepare Rat B Stabilize and Record Baseline BP & HR A->B C Perform Pre-Treatment Head-Up Tilt B->C D Administer this compound or Vehicle (i.v.) C->D E Perform Post-Treatment Head-Up Tilt D->E F Record and Analyze BP & HR Data E->F

References

Application of Etilefrine in Pregnant Guinea Pig Uterine Blood Flow Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine, a sympathomimetic amine, is primarily utilized for the management of hypotension through its action on adrenergic receptors.[1][2] As an alpha- and beta-adrenergic agonist, this compound induces vasoconstriction and increases cardiac output, thereby elevating blood pressure.[1][2][3] However, its application during pregnancy raises concerns due to its potential impact on uterine blood flow, which is critical for fetal development. Studies in pregnant guinea pigs have been instrumental in elucidating these effects. The guinea pig is considered a relevant model for studying fetal development and placental function due to similarities with human pregnancy, such as its hemomonochorial placenta.[4] This document provides detailed application notes and protocols based on published research investigating the effects of this compound on uterine blood flow in this animal model.

Mechanism of Action

This compound hydrochloride functions as a direct-acting sympathomimetic agent. Its primary mechanism involves the stimulation of both alpha-1 and beta-1 adrenergic receptors.[2][3]

  • Alpha-1 Adrenergic Receptor Stimulation: Activation of alpha-1 adrenergic receptors located on vascular smooth muscle cells leads to vasoconstriction.[2] This action increases peripheral vascular resistance, contributing to an elevation in blood pressure.[2] In the uterine vasculature, this vasoconstriction can lead to a reduction in blood flow.

  • Beta-1 Adrenergic Receptor Stimulation: Stimulation of beta-1 adrenergic receptors in the heart results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, leading to increased cardiac output.[2]

The dual action of this compound on both alpha and beta receptors makes it effective in managing hypotension, but also underscores the potential for adverse effects on regional blood flow, such as in the uterine circulation.[1]

Effects on Uterine Blood Flow in Pregnant Guinea Pigs

Research has demonstrated that the administration of this compound to pregnant guinea pigs leads to a significant reduction in uterine blood flow (UBF) and a corresponding increase in uterine vascular resistance (UVR). A key study concluded that long-term application of anti-hypotensive drugs like this compound may be hazardous to uterine blood flow and fetal growth.[5]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on uterine blood flow and related parameters in pregnant guinea pigs as reported by Hohmann and Künzel (1989).[5]

ParameterControl Group (0.9% Sodium Chloride)This compound Treated Group (3 x 0.14 mg/kg daily)Percentage Change from Control
Uterine Blood Flow (UBF)Not explicitly stated in the abstractFell by 68%-68%
Uterine Vascular Resistance (UVR)Not explicitly stated in the abstractIncreasedIncrease
Fetal WeightNot explicitly stated in the abstractDecreased slightlySlight Decrease

Experimental Protocols

The following protocols are based on the methodology described by Hohmann and Künzel (1989) for studying the effects of this compound on uterine blood flow in pregnant guinea pigs.[5]

Animal Model
  • Species: Guinea Pig (Cavia porcellus)

  • Condition: Pregnant

  • Gestation Period for Treatment: Day 30 to day 60 of gestation.

  • Control Group: Treated with 0.9% sodium chloride solution.

  • Total Animals: 31 guinea pigs in the treatment groups (this compound and Amezinium), and 10 in the control group.[5]

This compound Administration
  • Drug: this compound

  • Dosage: 0.14 mg/kg body weight

  • Frequency: Injected daily, three times a day (3 X 0.14 mg/kg).[5]

  • Route of Administration: The publication specifies injection, which is typically subcutaneous or intramuscular for such chronic studies, though the exact route was not detailed in the abstract.[5]

  • Duration: From day 30 to day 60 of gestation.[5]

Measurement of Uterine Blood Flow (UBF)
  • Method: Radioactive-labeled microsphere technique.

  • Principle: This technique is a standard method for measuring regional blood flow. It involves the injection of radioactively labeled microspheres into the arterial circulation. The microspheres are trapped in the microvasculature of various organs in proportion to the blood flow they receive. By measuring the radioactivity in a specific organ (e.g., the uterus) and a reference blood sample, blood flow to that organ can be calculated.

  • Catheterization: Under anesthesia, place a catheter into the left ventricle (for microsphere injection) and another in a peripheral artery (e.g., femoral artery) for reference blood sampling and blood pressure monitoring.

  • Microsphere Preparation: Vigorously vortex the vial of radioactive-labeled microspheres to ensure a uniform suspension.

  • Injection: Inject a known amount of the microsphere suspension into the left ventricle.

  • Reference Blood Sample: Simultaneously, begin to withdraw a reference blood sample from the arterial catheter at a constant rate for a set period (e.g., 1-2 minutes).

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal and carefully dissect the uterus.

  • Radioactivity Measurement: Measure the radioactivity in the uterine tissue and the reference blood sample using a gamma counter.

  • Calculation of UBF:

    • UBF (ml/min) = (Radioactivity in Uterus × Withdrawal Rate of Reference Sample) / Radioactivity in Reference Sample

Calculation of Uterine Vascular Resistance (UVR)
  • Formula: UVR = Mean Arterial Blood Pressure (MAP) / Uterine Blood Flow (UBF)

  • Measurement of MAP: Arterial blood pressure is measured via the arterial catheter.

Visualizations

Signaling Pathway of this compound

Etilefrine_Signaling This compound This compound Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 stimulates Beta1 Beta-1 Adrenergic Receptor This compound->Beta1 stimulates VascularSmoothMuscle Vascular Smooth Muscle (Uterine Artery) Alpha1->VascularSmoothMuscle activates Heart Heart Beta1->Heart activates Vasoconstriction Vasoconstriction VascularSmoothMuscle->Vasoconstriction IncreasedCardiacOutput Increased Cardiac Output (Inotropy & Chronotropy) Heart->IncreasedCardiacOutput ReducedUBF Reduced Uterine Blood Flow Vasoconstriction->ReducedUBF IncreasedUVR Increased Uterine Vascular Resistance Vasoconstriction->IncreasedUVR IncreasedBP Increased Blood Pressure IncreasedCardiacOutput->IncreasedBP ReducedUBF->IncreasedUVR Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase (Day 30-60) cluster_measurement Measurement Phase (Day 60) cluster_analysis Data Analysis AnimalModel Select Pregnant Guinea Pigs (Day 30 of Gestation) GroupAssignment Assign to Control and This compound Groups AnimalModel->GroupAssignment ControlAdmin Administer 0.9% NaCl (Control) GroupAssignment->ControlAdmin EtilefrineAdmin Administer this compound (3 x 0.14 mg/kg/day) GroupAssignment->EtilefrineAdmin UBF_Measure Measure Uterine Blood Flow (Radioactive Microspheres) ControlAdmin->UBF_Measure EtilefrineAdmin->UBF_Measure BP_Measure Measure Arterial Blood Pressure EtilefrineAdmin->BP_Measure UVR_Calc Calculate Uterine Vascular Resistance UBF_Measure->UVR_Calc FetalWeight Measure Fetal Weight UBF_Measure->FetalWeight BP_Measure->UVR_Calc Comparison Compare Treatment vs. Control Group Data UVR_Calc->Comparison FetalWeight->Comparison

References

Application Notes and Protocols for Intravenous Infusion of Etilefrine in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine that functions as a direct-acting adrenergic agonist with affinity for α1, β1, and β2 receptors.[1] Its primary clinical application is in the management of hypotension.[2] Through its action on adrenergic receptors, this compound induces vasoconstriction and increases cardiac output, leading to a rise in blood pressure.[2][3] These application notes provide a detailed protocol for the intravenous infusion of this compound in human subjects for research purposes, based on available clinical data. The document also outlines the signaling pathways of this compound and a standard experimental workflow.

Mechanism of Action

This compound exerts its hemodynamic effects by stimulating multiple adrenergic receptors:

  • α1-Adrenergic Receptors: Activation of these receptors in vascular smooth muscle leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[3][4]

  • β1-Adrenergic Receptors: Stimulation of these receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, contributing to an overall increase in cardiac output.[3][4]

  • β2-Adrenergic Receptors: this compound also has some affinity for β2-adrenergic receptors, which can lead to vasodilation in certain vascular beds.[1]

The net effect of this compound administration is an increase in blood pressure and cardiac output.[1][5]

Quantitative Data on Hemodynamic Effects

The following table summarizes the hemodynamic effects observed following the intravenous administration of this compound. It is important to note that specific quantitative data for a continuous infusion protocol is limited in publicly available literature. The data presented here is primarily from studies involving intravenous bolus injections, which can be used as a reference for the expected physiological response.

Hemodynamic ParameterBaseline (Pre-infusion)Post-Etilefrine AdministrationThis compound DosageReference Study
Heart Rate (beats/min) Not specifiedIncrease2 mg (bolus)[6]
Systolic Blood Pressure (mmHg) Not specifiedIncrease2 mg (bolus)[6]
Diastolic Blood Pressure (mmHg) Not specifiedIncrease2 mg (bolus)[6]
Mean Arterial Pressure (mmHg) Not specifiedIncrease2 mg (bolus)[6]
Cardiac Output (L/min) Not specifiedSignificant IncreaseNot specified[5]
Systemic Vascular Resistance Not specifiedTransient Decrease2 mg (bolus)[6]

Experimental Protocols

1. Protocol for Continuous Intravenous Infusion of this compound

This protocol is based on a study that utilized a continuous infusion of this compound to prevent hemodynamic disorders during spinal anesthesia.

a. Materials and Equipment:

  • This compound hydrochloride injection solution (e.g., 10 mg/mL ampoules)

  • Compatible intravenous fluid (0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's solution)[3]

  • Sterile syringes and needles

  • Infusion bags or bottles

  • Infusion pump

  • Intravenous catheter

  • Alcohol swabs

  • Standard monitoring equipment (ECG, blood pressure cuff, pulse oximeter)

b. Subject Population:

  • Healthy adult human volunteers.

  • Exclusion criteria should include a history of cardiovascular disease, hypertension, tachyarrhythmias, or hypersensitivity to sympathomimetic amines.[3]

c. Preparation of this compound Infusion Solution:

  • Calculate the total dose of this compound required based on the subject's body weight and the desired infusion rate (0.35 mg/kg/h).[7]

  • Aseptically withdraw the calculated volume of this compound from the ampoule into a sterile syringe.

  • Inject the this compound into a bag of a compatible intravenous fluid (e.g., 100 mL of 0.9% Sodium Chloride).

  • Gently agitate the bag to ensure thorough mixing of the drug with the diluent.

  • Label the infusion bag with the subject's identification, the name and concentration of the drug, the date and time of preparation, and the name of the person who prepared it.

d. Administration Protocol:

  • Establish intravenous access in the subject with an appropriate gauge catheter.

  • Record baseline hemodynamic parameters, including heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure, for at least 10 minutes prior to starting the infusion.

  • Administer an initial intravenous bolus of 2.5 mg of this compound.[7]

  • Immediately following the bolus, commence the continuous intravenous infusion of this compound at a rate of 0.35 mg/kg/h using an infusion pump.[7]

  • Continuously monitor the subject's heart rate, blood pressure, and oxygen saturation throughout the infusion period.

  • Record hemodynamic parameters at regular intervals (e.g., every 5 minutes) during the infusion.

  • The duration of the infusion should be as per the study design.

  • Upon completion of the infusion, discontinue the administration and continue to monitor the subject for a post-infusion observation period (e.g., 60 minutes), recording hemodynamic parameters at regular intervals.

2. Safety Considerations and Monitoring:

  • The infusion should be administered by trained medical personnel in a setting with readily available resuscitation equipment.

  • Subjects should be monitored for any adverse effects, such as palpitations, tremors, headache, or excessive increases in blood pressure.[2]

  • The infusion rate should be adjusted or discontinued if the subject experiences significant adverse effects or if hemodynamic parameters exceed predefined safety limits.

Visualizations

This compound Signaling Pathway

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates Gs Gs Protein Beta1_Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_effects Increased Heart Rate & Increased Contractility PKA->Cardiac_effects Phosphorylates Targets Etilefrine_Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_post_infusion Post-Infusion Phase Subject_Screening Subject Screening & Informed Consent Baseline_Measurements Baseline Hemodynamic Measurements (10 min) Subject_Screening->Baseline_Measurements IV_Access Establish Intravenous Access Baseline_Measurements->IV_Access Infusion_Preparation Prepare this compound Infusion (0.35 mg/kg in 0.9% NaCl) Bolus_Dose Administer 2.5 mg This compound Bolus Infusion_Preparation->Bolus_Dose IV_Access->Bolus_Dose Start_Infusion Start Continuous Infusion (0.35 mg/kg/h) Bolus_Dose->Start_Infusion Continuous_Monitoring Continuous Hemodynamic Monitoring Start_Infusion->Continuous_Monitoring Stop_Infusion Stop Infusion Continuous_Monitoring->Stop_Infusion Post_Monitoring Post-Infusion Monitoring (60 min) Stop_Infusion->Post_Monitoring Data_Analysis Data Analysis Post_Monitoring->Data_Analysis

References

Application Notes & Protocols: Preparation and Use of Etilefrine Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the preparation, storage, and application of etilefrine solutions for laboratory research. The protocols are intended to ensure consistency, accuracy, and safety in experimental settings.

Introduction to this compound

This compound is a sympathomimetic amine that functions as a direct-acting α- and β-adrenergic agonist.[1][2] It is primarily used in clinical settings to treat hypotension.[1][3] In a research context, this compound serves as a valuable tool for studying the cardiovascular system, adrenergic signaling pathways, and related physiological responses. Its hydrochloride salt, this compound hydrochloride, is the common form used in laboratory preparations due to its high solubility in aqueous solutions.[4][5]

Mechanism of Action

This compound exerts its effects by stimulating both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[1][6]

  • α1-Adrenergic Receptor Stimulation: Activation of α1 receptors, located on vascular smooth muscle cells, induces vasoconstriction. This action increases total peripheral resistance, leading to an elevation in blood pressure.[6][7]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1 receptors in the heart results in a positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effect.[6][7] This leads to an increase in cardiac output, further contributing to the rise in blood pressure.[1]

  • AMPK/Akt Pathway Modulation: Research has also indicated that this compound can regulate the AMPK/Akt pathway. It has been shown to activate AMPKα phosphorylation while inhibiting Akt phosphorylation in certain cell lines.[7]

Etilefrine_Signaling_Pathway This compound This compound a1_receptor α1-Adrenergic Receptor This compound->a1_receptor stimulates b1_receptor β1-Adrenergic Receptor This compound->b1_receptor stimulates ampk AMPKα Activation This compound->ampk modulates akt Akt Inhibition This compound->akt modulates vasoconstriction Vasoconstriction a1_receptor->vasoconstriction inc_hr Increased Heart Rate (Chronotropy) b1_receptor->inc_hr inc_contractility Increased Myocardial Contractility (Inotropy) b1_receptor->inc_contractility inc_peripheral_resistance Increased Peripheral Resistance vasoconstriction->inc_peripheral_resistance inc_bp Increased Blood Pressure inc_peripheral_resistance->inc_bp inc_co Increased Cardiac Output inc_hr->inc_co inc_contractility->inc_co inc_co->inc_bp

Diagram 1: this compound signaling pathway.
Physicochemical & Solubility Data

Proper preparation of this compound solutions begins with understanding its physical and chemical properties. This compound hydrochloride is typically a white crystalline powder.[4][5]

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Reference
Molecular Formula C₁₀H₁₅NO₂·HCl [8][9]
Molecular Weight 217.69 g/mol [8][9]
Appearance White crystals or crystalline powder [4][5]
Melting Point 119 - 124 °C [4][8]
pH (10% solution) 3.8 - 5.8 [4][5]

| Stability | Light sensitive; gradually colors upon exposure to light. |[4][5] |

Table 2: Solubility of this compound Hydrochloride

Solvent Solubility Reference
Water Very soluble [4][5]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL [10]
Ethanol (95-96%) Freely soluble (5 mg/mL) [4][5][10]
Dimethylformamide (DMF) 30 mg/mL [10]
Dimethyl Sulfoxide (DMSO) 30 mg/mL [10]
Diethyl Ether Practically insoluble [4][5]

| Methylene Chloride | Practically insoluble |[8][9] |

Storage and Stability

The stability of this compound hydrochloride solutions is critical for reproducible experimental results.

Table 3: Storage and Stability Recommendations

Form Storage Temperature Duration Special Conditions Reference
Solid Powder -20°C Long-term Store in a tightly sealed, light-resistant container. [8][11]
Stock Solution (in solvent) -80°C Up to 6 months Aliquot to avoid repeated freeze-thaw cycles. [7][10]
Stock Solution (in solvent) -20°C Up to 1 month Aliquot to avoid repeated freeze-thaw cycles. [7][10]

| Diluted Working Solutions | 2-8°C | Prepare fresh daily | Protect from light. |[12] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted to final working concentrations for various assays.

Materials:

  • This compound hydrochloride powder (MW: 217.69 g/mol )

  • Solvent: Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquots

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 217.69 g/mol = 0.02177 g

    • Mass (mg) = 21.77 mg

  • Weighing: Carefully weigh out 21.77 mg of this compound hydrochloride powder using an analytical balance and transfer it to a sterile 15 mL conical tube.

  • Dissolution:

    • For an Aqueous Stock: Add 10 mL of sterile, nuclease-free water to the conical tube.

    • For a DMSO Stock: Add 10 mL of high-purity DMSO to the conical tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[5] If needed, gentle warming (to 37°C) or sonication can aid dissolution.[10]

  • Sterilization (Aqueous Stocks Only): If required for sterile cell culture applications, filter the aqueous solution through a 0.22 µm syringe filter into a new sterile tube. Do not filter DMSO stocks.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 6 months).[7][10]

Safety Precautions:

  • Handle this compound hydrochloride powder in a chemical fume hood or a well-ventilated area.[13]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[9][11][13]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the concentrated stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound HCl stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for the cell line

  • Sterile tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature. Keep it on ice after thawing.

  • Serial Dilution (Example for 10 µM final concentration):

    • Intermediate Dilution: Perform an intermediate dilution to avoid pipetting very small volumes. For example, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution.

      • Pipette 10 µL of the 10 mM stock into 990 µL of sterile cell culture medium. Vortex gently.

    • Final Dilution: Add the intermediate solution to your cell culture wells to achieve the final desired concentration. For a final concentration of 10 µM in a well containing 1 mL of medium:

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.

  • Solvent Control: It is crucial to include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., water or DMSO) as the experimental groups.[12]

    • Note: For cell-based assays using a DMSO stock, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.[12]

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

Experimental_Workflow prep_stock 1. Prepare Stock Solution (Protocol 1) prep_working 2. Prepare Working Solutions (Protocol 2) prep_stock->prep_working treatment 5. Treat Cells with this compound & Vehicle Control prep_working->treatment seed_cells 3. Seed Cells in Culture Plates acclimate 4. Allow Cells to Adhere/ Acclimate (e.g., 24h) seed_cells->acclimate acclimate->treatment incubation 6. Incubate for Desired Time Period treatment->incubation analysis 7. Perform Downstream Analysis (e.g., Western Blot, Viability Assay) incubation->analysis data 8. Data Collection & Analysis analysis->data

References

Quantitative Analysis of Etilefrine in Biological Samples: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to the growing need for robust and reliable analytical methods in pharmacokinetic and toxicological studies, this document provides detailed application notes and protocols for the quantification of etilefrine in biological samples. Tailored for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

This compound, a cardiac stimulant used to treat orthostatic hypotension, requires precise and accurate measurement in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the necessary experimental procedures, from sample preparation to data analysis, and includes a comparative summary of the quantitative performance of each technique.

Introduction to Analytical Techniques

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely available technique that offers good precision and accuracy for quantifying this compound, particularly at higher concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, making it the gold standard for bioanalytical studies where low detection limits are crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high chromatographic resolution and is a powerful tool for the identification and quantification of this compound, often requiring derivatization to enhance the volatility of the analyte.

Application Note 1: this compound Quantification by HPLC-UV

1. Principle

This method is based on the separation of this compound from biological matrix components on a reversed-phase HPLC column, followed by detection using a UV spectrophotometer. The absorbance of this compound is measured at a specific wavelength, and the concentration is determined by comparing the peak area to a standard calibration curve.

2. Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.

3. Chromatographic Conditions

A C18 column is typically used for the separation of this compound. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol, run in an isocratic or gradient mode.

4. Detection

UV detection is commonly performed at a wavelength where this compound exhibits maximum absorbance, which is around 220 nm or 274 nm.

5. Performance Characteristics

While specific validation data for this compound in biological samples using HPLC-UV is not extensively detailed in recent literature, typical methods for similar phenolic compounds can achieve Limits of Quantification (LOQ) in the low ng/mL range. Recovery is generally expected to be above 85%.

Application Note 2: this compound Quantification by LC-MS/MS

1. Principle

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored for quantification, which significantly reduces matrix interference. A sensitive hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry method has been developed and validated for the simultaneous detection and quantification of this compound in equine blood plasma and urine.[1]

2. Sample Preparation

A simple "dilute-and-shoot" approach after protein precipitation or a more rigorous Solid-Phase Extraction (SPE) can be employed. For urine samples, enzymatic hydrolysis may be necessary to cleave conjugated metabolites of this compound.[1]

3. Chromatographic and Mass Spectrometric Conditions

A HILIC column can be used for separation. The mobile phase typically consists of an aqueous component with an organic modifier. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

4. Performance Characteristics

LC-MS/MS offers excellent sensitivity for this compound quantification. A validated method in equine plasma reported a Limit of Detection (LOD) of 0.03 ng/mL and a Limit of Quantification (LOQ) of 0.1 ng/mL.[1] In equine urine, the LOD and LOQ were 0.3 ng/mL and 1 ng/mL, respectively.[1]

Application Note 3: this compound Quantification by GC-MS

1. Principle

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic performance.

2. Sample Preparation and Derivatization

Sample preparation involves extraction of this compound from the biological matrix using LLE or SPE. The extracted analyte is then derivatized, for example, by silylation, to make it amenable to GC analysis.

3. GC-MS Conditions

A capillary column with a non-polar stationary phase is commonly used. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

4. Performance Characteristics

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical techniques for this compound quantification.

ParameterHPLC-UVLC-MS/MSGC-MS
Biological Matrix Plasma, UrinePlasma, UrinePlasma, Urine
Limit of Detection (LOD) Data not available0.03 ng/mL (Plasma)[1], 0.3 ng/mL (Urine)[1]Data not available
Limit of Quantification (LOQ) Typically low ng/mL range0.1 ng/mL (Plasma)[1], 1 ng/mL (Urine)[1]Typically low ng/mL range
Recovery Typically >85%Data not availableData not available
Linearity Range Method dependentMethod dependentMethod dependent
Selectivity ModerateHighHigh
Throughput HighHighModerate (due to derivatization)

Note: "Data not available" indicates that specific, validated quantitative data for this compound in biological samples using this technique was not found in the reviewed literature. The typical performance characteristics are based on the analysis of similar compounds.

Experimental Protocols

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 1 mL of the biological sample (plasma or pre-treated urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
  • To 1 mL of the biological sample, add an appropriate internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: GC-MS Derivatization
  • To the dried extract from SPE or LLE, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Incubate the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Urine) Pretreatment Pre-treatment (e.g., Hydrolysis for Urine) BiologicalSample->Pretreatment Extraction Extraction Pretreatment->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation Analysis Analytical Instrument (HPLC, LC-MS/MS, GC-MS) Evaporation->Analysis Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_hplc_char HPLC-UV Characteristics cluster_lcms_char LC-MS/MS Characteristics cluster_gcms_char GC-MS Characteristics This compound This compound Quantification HPLC_UV HPLC-UV This compound->HPLC_UV LC_MSMS LC-MS/MS This compound->LC_MSMS GC_MS GC-MS This compound->GC_MS HPLC_Selectivity Moderate Selectivity HPLC_UV->HPLC_Selectivity HPLC_Sensitivity Lower Sensitivity HPLC_UV->HPLC_Sensitivity LCMS_Selectivity High Selectivity LC_MSMS->LCMS_Selectivity LCMS_Sensitivity High Sensitivity LC_MSMS->LCMS_Sensitivity GCMS_Selectivity High Selectivity GC_MS->GCMS_Selectivity GCMS_Derivatization Requires Derivatization GC_MS->GCMS_Derivatization

References

Application Notes and Protocols: Utilizing Etilefrine for Cardiovascular Research in Aortic Surgery Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a direct-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors, making it a valuable pharmacological tool for investigating cardiovascular physiology and pathophysiology.[1] Its primary mechanism of action involves the activation of α1-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and an increase in peripheral vascular resistance.[1] Simultaneously, its agonistic effects on β1-adrenergic receptors in the heart result in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, thereby increasing cardiac output.[1] This dual action makes this compound effective in elevating blood pressure and a subject of interest in scenarios of iatrogenic hypotension, such as those that can occur during complex surgical procedures.

Aortic surgery models, such as the transverse aortic constriction (TAC) model in rodents, are widely used to study pressure overload-induced cardiac hypertrophy and the progression to heart failure.[2] During such procedures, controlled hypotension may be induced or may occur as a complication, providing a window to study the efficacy of vasopressor agents like this compound in restoring hemodynamic stability. These application notes provide detailed protocols for utilizing this compound to study cardiovascular effects in a rodent model of aortic surgery.

Data Presentation

The following tables summarize expected quantitative data from a murine transverse aortic constriction (TAC) model, before and after the induction of hypotension, and following the administration of this compound. These values are compiled from typical findings in TAC models and the known pharmacological effects of this compound.

Table 1: Hemodynamic Parameters in a Murine Transverse Aortic Constriction (TAC) Model

ParameterBaseline (Sham)Post-TAC (4 weeks)Hypotensive State (Post-TAC)Post-Etilefrine Administration
Mean Arterial Pressure (MAP; mmHg) 85 - 100110 - 13050 - 6080 - 100
Heart Rate (HR; beats/min) 450 - 550500 - 600400 - 500500 - 600
Left Ventricular Systolic Pressure (LVSP; mmHg) 90 - 110120 - 15060 - 80100 - 130
Left Ventricular End-Diastolic Pressure (LVEDP; mmHg) 2 - 58 - 155 - 108 - 15
Cardiac Output (CO; mL/min) 20 - 2515 - 2010 - 1518 - 23
Stroke Volume (SV; µL) 40 - 5025 - 3520 - 3035 - 45
Ejection Fraction (EF; %) 60 - 7040 - 5030 - 4050 - 60

Table 2: Echocardiographic Parameters in a Murine TAC Model

ParameterBaseline (Sham)Post-TAC (4 weeks)Hypotensive State (Post-TAC)Post-Etilefrine Administration
Left Ventricular Internal Diameter, diastole (LVIDd; mm) 3.5 - 4.04.5 - 5.54.8 - 5.84.5 - 5.5
Left Ventricular Internal Diameter, systole (LVIDs; mm) 2.0 - 2.53.0 - 4.03.5 - 4.53.0 - 4.0
Posterior Wall Thickness, diastole (PWTd; mm) 0.8 - 1.01.2 - 1.51.1 - 1.41.2 - 1.5
Fractional Shortening (FS; %) 30 - 4015 - 2510 - 2025 - 35

Experimental Protocols

Animal Model: Transverse Aortic Constriction (TAC) in Mice

This protocol describes the induction of pressure overload hypertrophy in mice through TAC.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance)

  • Surgical instruments: sterile scissors, forceps, needle holder, retractors

  • Suture: 7-0 silk suture

  • Blunted 27-gauge needle

  • Heating pad to maintain body temperature

  • Ventilator

Procedure:

  • Anesthetize the mouse with isoflurane and place it in a supine position on a heating pad.

  • Intubate the mouse and connect it to a rodent ventilator.

  • Perform a suprasternal incision to expose the aortic arch.

  • Carefully isolate the transverse aorta between the innominate and left common carotid arteries.

  • Pass a 7-0 silk suture under the aorta.

  • Place a blunted 27-gauge needle parallel to the aorta.

  • Tie the suture snugly around the aorta and the needle.

  • Quickly remove the needle to create a constriction.

  • Close the chest and skin with appropriate sutures.

  • Allow the animal to recover for 4 weeks to develop cardiac hypertrophy.

Induction of Controlled Hypotension

This protocol describes the induction of a controlled hypotensive state in the TAC model.

Materials:

  • Anesthetized and monitored mouse (post-TAC)

  • Nicardipine solution (1 mg/mL)

  • Infusion pump

  • Catheterized carotid artery for blood pressure monitoring

Procedure:

  • Four weeks post-TAC surgery, anesthetize the mouse and place it on a heating pad.

  • Cannulate the carotid artery for continuous blood pressure monitoring.

  • Administer a continuous intravenous infusion of nicardipine at a starting rate of 1-2 mg/kg/hour.

  • Titrate the infusion rate to achieve a target mean arterial pressure (MAP) of 50-60 mmHg.

  • Maintain this hypotensive state for a designated period (e.g., 15-30 minutes) before the administration of this compound.

This compound Administration and Hemodynamic Monitoring

This protocol details the preparation and administration of this compound and subsequent hemodynamic monitoring.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W) for injection

  • Infusion pump

  • Catheterized carotid artery and jugular vein

  • Echocardiography system with a high-frequency probe

  • Data acquisition system

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound hydrochloride in sterile saline or D5W. A common concentration for rodent studies is 0.1 mg/mL. Ensure the solution is sterile-filtered.

  • Animal Preparation: The mouse should be anesthetized and instrumented with catheters in the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Baseline Measurements: Record baseline hemodynamic parameters (MAP, HR, LVSP, LVEDP) and perform echocardiography to assess cardiac function in the hypotensive state.

  • This compound Administration: Administer this compound as an intravenous bolus or a continuous infusion.

    • Bolus Dosing: Administer a bolus of 0.05 - 0.2 mg/kg.

    • Infusion: Start a continuous infusion at a rate of 1-5 µg/kg/min.

  • Continuous Monitoring: Continuously record hemodynamic parameters throughout the administration of this compound and for a designated period afterward (e.g., 60 minutes).

  • Echocardiography: Perform serial echocardiographic assessments at specific time points post-etilefrine administration to evaluate changes in cardiac dimensions and function.

  • Data Analysis: Analyze the collected data to determine the effects of this compound on cardiovascular parameters in the context of the aortic surgery model.

Mandatory Visualizations

EtilefrineSignalingPathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_CardiacMyocyte Cardiac Myocyte alpha1 α1-Adrenergic Receptor Gq Gq Protein alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_V Intracellular Ca²⁺ Release IP3->Ca_V Vasoconstriction Vasoconstriction Ca_V->Vasoconstriction beta1 β1-Adrenergic Receptor Gs Gs Protein beta1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_C Increased Intracellular Ca²⁺ PKA->Ca_C Inotropy Increased Inotropy Ca_C->Inotropy Chronotropy Increased Chronotropy Ca_C->Chronotropy This compound This compound This compound->alpha1 This compound->beta1

Caption: Signaling pathway of this compound in the cardiovascular system.

ExperimentalWorkflow cluster_ModelCreation Aortic Surgery Model Creation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis TAC Transverse Aortic Constriction (TAC) Surgery Recovery 4-Week Recovery Period TAC->Recovery Anesthesia Anesthesia and Instrumentation Recovery->Anesthesia Hypotension Induce Controlled Hypotension (Nicardipine) Anesthesia->Hypotension Baseline Baseline Hemodynamic and Echo Measurements Hypotension->Baseline EtilefrineAdmin Administer this compound (Bolus or Infusion) Baseline->EtilefrineAdmin Monitoring Continuous Hemodynamic and Serial Echo Monitoring EtilefrineAdmin->Monitoring DataCollection Data Collection and Processing Monitoring->DataCollection Analysis Statistical Analysis and Interpretation DataCollection->Analysis

Caption: Experimental workflow for studying this compound in an aortic surgery model.

References

Application Notes and Protocols: Etilefrine Administration for Regional Blood Flow Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a synthetic sympathomimetic amine used clinically for the treatment of hypotension.[1] Its mechanism of action involves the stimulation of adrenergic receptors, leading to predictable and dose-dependent effects on the cardiovascular system.[2][3] For researchers, this compound serves as a valuable pharmacological tool to investigate the regulation of systemic and regional hemodynamics. By modulating vascular tone and cardiac output, it allows for the study of blood flow distribution, autoregulatory responses in various vascular beds, and the overall physiological impact of adrenergic stimulation.[4] These application notes provide a comprehensive overview of this compound's mechanism, its effects on regional circulation, and detailed protocols for its use in experimental blood flow studies.

Mechanism of Action

This compound primarily functions as a direct-acting agonist for both alpha-1 (α1) and beta-1 (β1) adrenergic receptors, with some activity at beta-2 (β2) receptors.[1][4][5]

  • Alpha-1 Adrenergic Receptor Stimulation: Activation of α1-receptors on vascular smooth muscle cells induces vasoconstriction, which increases peripheral vascular resistance and, consequently, elevates systemic blood pressure.[1][6]

  • Beta-1 Adrenergic Receptor Stimulation: Stimulation of β1-receptors, predominantly found in the heart, results in a positive chronotropic effect (increased heart rate) and a positive inotropic effect (enhanced myocardial contractility).[1][2] This leads to an increase in cardiac output.[3]

The combination of increased cardiac output and elevated peripheral resistance produces a significant and sustained improvement in blood pressure.[1] In vitro studies suggest that this compound has a considerably higher affinity for β1 receptors than for β2 receptors.[5]

Signaling Pathway

The binding of this compound to its target adrenergic receptors initiates distinct intracellular signaling cascades. In vascular smooth muscle, α1-receptor activation triggers a Gq protein-coupled pathway, leading to vasoconstriction. In the heart, β1-receptor activation stimulates a Gs protein-coupled pathway, increasing cardiac function.

EtilefrineSignaling This compound Signaling Pathways cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiac Myocyte Etilefrine_A This compound Alpha1R α1-Adrenergic Receptor (GPCR) Etilefrine_A->Alpha1R binds Gq Gq Protein Alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR stimulates release Ca ↑ Intracellular Ca²⁺ SR->Ca Contraction Vasoconstriction Ca->Contraction leads to Etilefrine_B This compound Beta1R β1-Adrenergic Receptor (GPCR) Etilefrine_B->Beta1R binds Gs Gs Protein Beta1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CardiacEffects ↑ Heart Rate ↑ Contractility PKA->CardiacEffects leads to

Caption: this compound's dual signaling pathways in vascular and cardiac cells.

Effects on Systemic and Regional Blood Flow

The administration of this compound leads to significant changes in systemic hemodynamics and a differential response in regional vascular beds.

Systemic Hemodynamics

Intravenous this compound consistently increases cardiac output, stroke volume, mean arterial pressure, and central venous pressure in both human and animal subjects.[2][5][7] The effect on total peripheral vascular resistance is dose-dependent; at lower infusion rates (1-8 mg in humans), resistance typically falls, while it begins to rise at higher doses.[2][5]

Regional Blood Flow

Etielfrine's impact on blood flow varies between different arterial beds, largely due to the differential expression of adrenergic receptors and the influence of local autoregulatory mechanisms.[4]

  • Muscular Vascular Beds (Subclavian, Iliac, Femoral): Blood flow is generally increased in these regions.[4] This is attributed to a considerable decrease in peripheral vascular resistance.[4]

  • Coronary Circulation: this compound has been shown to increase aorto-coronary bypass flow, indicating a decrease in myocardial vascular resistance.[7] In animal models with partial myocardial ischemia, higher doses of this compound (0.2 mg/kg) elevated blood flow.[8]

  • Cerebral and Splanchnic Circulation: In contrast to muscular beds, vascular resistance in the carotid and mesenteric arteries is often unchanged or even increased following this compound administration.[4] This suggests that the drug's vasoconstrictor effects in these areas may be counteracted by powerful autoregulation to maintain stable blood flow.[4]

  • Uterine Circulation: In pregnant animal models, this compound has been demonstrated to reduce uterine blood flow by 68% and significantly increase uterine vascular resistance.[9]

Data Summary

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various studies.

Table 1: Effects of Intravenous this compound on Systemic Hemodynamics in Humans

Parameter Dosage Observation Reference
Pulse Rate 1-8 mg infusion Increased [2]
Cardiac Output 1-8 mg infusion Increased [2][7]
Stroke Volume 1-8 mg infusion Increased [2]
Mean Arterial Pressure 1-8 mg infusion Increased [2][7]
Central Venous Pressure 1-8 mg infusion Increased [2]
Peripheral Vascular Resistance 1-8 mg infusion Decreased [2]

| Peripheral Vascular Resistance | >8 mg infusion | Begins to rise |[2] |

Table 2: Effects of Intravenous this compound on Regional Hemodynamics

Vascular Bed Species Dosage Effect on Blood Flow Effect on Vascular Resistance Reference
Coronary (Bypass) Human IV Injection Increased Decreased [7]
Myocardium (Ischemic) Dog 0.2 mg/kg Increased Not specified [8]
Subclavian Artery Human IV Injection Increased Decreased [4]
Iliac/Femoral Artery Human IV Injection Increased Decreased [4]
Carotid Artery Human IV Injection Increased Unchanged or Increased [4]
Mesenteric Artery Human IV Injection Increased Unchanged or Increased [4]

| Uterine Artery | Guinea Pig | 0.14 mg/kg | Decreased by 68% | Increased |[9] |

Experimental Protocols

The following are generalized protocols for administering this compound in an animal model to study its effects on regional blood flow. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

General Experimental Workflow

The workflow for a typical preclinical study involves animal preparation, instrumentation for data collection, establishment of a stable baseline, administration of this compound, and continuous monitoring of hemodynamic parameters.

ExperimentalWorkflow General Workflow for this compound Blood Flow Study A Animal Preparation (Anesthesia, Ventilation) B Surgical Instrumentation (Catheters, Flow Probes) A->B 1. C Stabilization Period (Allow vitals to normalize) B->C 2. D Baseline Measurement (Acquire pre-drug data for ≥30 min) C->D 3. E This compound Administration (Bolus or Infusion) D->E 4. F Post-Administration Monitoring (Continuous data acquisition) E->F 5. G Data Analysis (Compare baseline vs. post-drug) F->G 6. H Euthanasia & Tissue Collection (As per protocol) F->H 7.

Caption: Key steps in a preclinical regional blood flow experiment using this compound.

Protocol: this compound Administration in a Canine Model for Coronary and Systemic Blood Flow

This protocol is adapted from studies investigating the cardiovascular effects of this compound in dogs.[8][10]

1. Animal Preparation:

  • Anesthetize mongrel dogs (e.g., with propiomazine-pentobarbital).[8]

  • Intubate and mechanically ventilate the animal to maintain normal blood gas levels.

  • Maintain body temperature using a heating pad.

2. Instrumentation:

  • Insert a catheter into the femoral artery to continuously monitor systemic arterial blood pressure.

  • Place a catheter in the femoral vein for intravenous drug administration.

  • For cardiac output measurement, place a thermodilution catheter via the jugular vein into the pulmonary artery.

  • For regional blood flow measurement, surgically place flow probes (e.g., ultrasound transit time or electromagnetic) around the arteries of interest, such as the left anterior descending coronary artery, a renal artery, or the superior mesenteric artery.[11] Alternatively, heat conductance probes can be used for myocardial blood flow.[8]

3. Experimental Procedure:

  • Allow the animal to stabilize for at least 30 minutes after instrumentation until hemodynamic parameters are steady.

  • Record baseline measurements for 20-30 minutes, including heart rate, mean arterial pressure, cardiac output, and regional blood flows.

  • Prepare this compound hydrochloride solution in sterile saline.

  • Administer this compound intravenously. A dose-response study can be performed using incremental doses:

    • Low Dose: 0.04 mg/kg bolus.[8]

    • High Dose: 0.2 mg/kg bolus.[8]

    • Alternatively, a single dose of 0.1 mg/kg can be used.[10]

  • Continuously record all hemodynamic parameters for at least 60 minutes post-administration or until they return to baseline.

4. Data Acquisition and Analysis:

  • Use a data acquisition system to record all parameters continuously.

  • Calculate vascular resistance for each regional bed using the formula: Resistance = Mean Arterial Pressure / Regional Blood Flow.

  • Compare baseline values to peak effects and time-averaged data post-injection using appropriate statistical tests (e.g., paired t-test or ANOVA).

Techniques for Measuring Regional Blood Flow

Several techniques can be employed depending on the target vascular bed and experimental constraints:

  • Microspheres: Radioactive or fluorescently labeled microspheres are considered a gold standard for measuring blood flow distribution at a single time point.[9]

  • Transit-Time Ultrasound Flowmetry: Non-cannulating probes placed around a vessel provide continuous, real-time blood flow measurements.[11]

  • Laser Doppler Flowmetry: Provides continuous measurement of microcirculatory blood flow (perfusion) in the tissue.[11]

  • Venous Occlusion Plethysmography: A non-invasive technique primarily used for measuring blood flow in human limbs, such as the forearm.[12]

  • Digital Subtraction Angiography (DSA): An imaging technique that can be used to visualize and quantify blood flow changes in response to a drug.[13]

Conclusion

This compound is a potent adrenergic agonist that provides a reliable method for increasing blood pressure and cardiac output in experimental settings. Its differential effects on various regional vascular beds make it a useful agent for studying the complex interplay between systemic hemodynamics, adrenergic control of vascular tone, and local autoregulatory mechanisms. The protocols and data presented here offer a foundation for researchers to design and execute robust studies investigating regional blood flow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Etilefrine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing etilefrine concentrations in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in vitro?

This compound is a sympathomimetic amine that functions as a direct-acting adrenergic agonist.[1][2] In vitro, it primarily stimulates α1- and β1-adrenergic receptors.[3][4][5][6]

  • α1-Adrenergic Receptor Activation: Stimulation of α1 receptors, which are Gq-protein coupled, activates Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and the activation of Protein Kinase C (PKC). In vascular smooth muscle cells, this pathway leads to contraction.[2][5][6][7]

  • β1-Adrenergic Receptor Activation: Stimulation of β1 receptors, which are Gs-protein coupled, activates Adenylyl Cyclase (AC), leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). In cardiomyocytes, this enhances contractility (inotropic effect) and heart rate (chronotropic effect).[2][7]

This compound has also been described as having some agonistic effects on β2-adrenergic receptors.[3]

Q2: What is a recommended starting concentration range for this compound in an in vitro assay?

There is no single universal starting concentration. The optimal range is highly dependent on the cell type, the expression level of adrenergic receptors, and the specific assay being performed.[8] A common strategy for in vitro testing is to use a concentration range around and above the known in vivo plasma concentrations.[9]

A logical approach is to perform a broad range-finding experiment followed by a more detailed dose-response curve.

  • Initial Range-Finding: Test a wide range of concentrations with logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Definitive Dose-Response: Based on the initial results, perform a more detailed analysis with narrower intervals around the apparent effective concentration.

One study demonstrated significant phosphorylation of AMPKα and inhibition of Akt in PC-3 and 293T cells at a concentration of 10 μM.[5][6] This can serve as a reference point for similar signaling studies.

Q3: How do I determine the optimal this compound concentration for my specific experiment?

The most reliable method is to generate a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the biological effect of interest. The goal is to identify the concentration that produces a significant and reproducible effect without inducing non-specific effects like cytotoxicity.[10] A parallel cytotoxicity assay is crucial to differentiate the desired pharmacological response from cell death.[11]

Q4: What are the key signaling pathways activated by this compound?

This compound primarily activates Gq- and Gs-coupled protein pathways via α1 and β1 adrenergic receptors, respectively. The diagram below illustrates these cascades.

Etilefrine_Signaling cluster_alpha1 α1-Adrenergic Pathway cluster_beta1 β1-Adrenergic Pathway a1 α1-AR gq Gq a1->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC dag->pkc effect1 Physiological Effect ca2->effect1 pkc->effect1 b1 β1-AR gs Gs b1->gs ac AC gs->ac camp ↑ cAMP ac->camp pka PKA camp->pka effect2 Physiological Effect pka->effect2 This compound This compound This compound->a1 This compound->b1

Caption: Simplified signaling pathways of this compound.

Q5: What are the common metrics used to quantify this compound's effect in vitro?

Several metrics are used to quantify the results from a dose-response curve.[12] The choice between IC50 and EC50 depends on whether you are measuring inhibition or activation, respectively.[8]

MetricDefinitionCommon Use Case
EC50 Effective Concentration 50: The concentration of a drug that produces 50% of the maximum possible effect.[8][12]Quantifying the potency of an agonist in stimulating a response (e.g., cAMP production, cell contraction).
IC50 Inhibitory Concentration 50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.[12][13]Measuring the potency of an antagonist or a compound that inhibits cell growth.
Emax Maximum Effect: The maximal response achievable with the drug.[12][13]Determining the efficacy of a drug.
AUC Area Under the Curve: Integrates the potency and efficacy of a drug into a single value across the tested concentration range.[13]Comparing overall drug activity, especially when dose-response curves have different shapes.

Troubleshooting Guide

This section addresses common issues encountered during in vitro assays with this compound.

Troubleshooting_this compound start Unexpected Results Encountered no_response Problem: No Response start->no_response high_cyto Problem: High Cytotoxicity start->high_cyto poor_repo Problem: Poor Reproducibility start->poor_repo cause1a Cause: Low/No Receptor Expression in Cell Line no_response->cause1a cause1b Cause: this compound Degraded no_response->cause1b cause1c Cause: Insufficient Concentration no_response->cause1c sol1a Solution: Verify receptor mRNA/protein levels (qPCR/Western/FACS). Choose a different cell line. cause1a->sol1a sol1b Solution: Use fresh stock solution. Check storage conditions. cause1b->sol1b sol1c Solution: Increase concentration range. Perform broad dose-response. cause1c->sol1c cause2a Cause: Concentration Too High high_cyto->cause2a cause2b Cause: Off-Target Effects high_cyto->cause2b sol2a Solution: Lower concentration range. Determine TC50 with a viability assay (e.g., MTS, LDH). cause2a->sol2a sol2b Solution: Use specific receptor antagonists to confirm the effect is on-target. cause2b->sol2b cause3a Cause: Inconsistent Cell Culture poor_repo->cause3a cause3b Cause: Assay Variability poor_repo->cause3b sol3a Solution: Standardize cell passage number, seeding density, and serum lots. cause3a->sol3a sol3b Solution: Optimize incubation times and reagent stability. Include positive/negative controls on every plate. cause3b->sol3b

Caption: Troubleshooting guide for this compound assays.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Dose-Response Curve

This protocol outlines a general workflow for generating a dose-response curve to find the EC50 of this compound for a functional assay (e.g., cAMP measurement).

Workflow_Optimization start Start: Hypothesis step1 1. Cell Seeding Seed cells in appropriate microplate format. Allow adherence (e.g., 24h). start->step1 step2 2. Prepare this compound Dilutions Perform serial dilutions to create a concentration gradient (e.g., 10-point, 1:3 dilution). step1->step2 step3 3. Cell Treatment Add this compound dilutions and controls (vehicle, positive control) to cells. Incubate for a predetermined time. step2->step3 step4 4. Run Parallel Cytotoxicity Assay Treat a duplicate plate under identical conditions for a viability assay (e.g., MTS/LDH). step3->step4 step5 5. Assay Readout Measure the endpoint for the functional assay (e.g., fluorescence, luminescence). step3->step5 step6 6. Data Analysis Normalize data. Plot dose-response curve (log[this compound] vs. response). Calculate EC50 and Emax using non-linear regression. step5->step6 end End: Optimal Concentration Identified step6->end

Caption: Workflow for optimizing this compound concentration.

Methodology:

  • Cell Culture: Plate cells at a pre-optimized density in a 96-well plate and incubate for 24 hours to allow for attachment.[14]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in assay medium to achieve the final desired concentrations. Include a vehicle-only control.

  • Treatment: Remove the culture medium from the cells and add the medium containing the different this compound concentrations. Incubate for the time required for the specific biological response to occur.

  • Assay Measurement: Following incubation, perform the assay according to the manufacturer's protocol (e.g., cAMP assay, calcium flux assay).

  • Data Analysis:

    • Subtract background readings from all wells.

    • Normalize the data, setting the vehicle control as 0% response and a known saturating agonist as 100% response.

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.

Protocol 2: Assessing this compound-Induced Cytotoxicity (MTS Assay)

This assay should be run in parallel with the functional assay to ensure the observed effects are not due to cell death.

Methodology:

  • Cell Culture and Treatment: Plate and treat cells with this compound exactly as described in Protocol 1 on a separate, identical plate.[14]

  • MTS Reagent Addition: After the treatment period, add MTS reagent (or a similar viability reagent like MTT or resazurin) to each well according to the manufacturer's instructions.[11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot cell viability versus this compound concentration.

    • Determine the Toxic Concentration 50 (TC50), the concentration that reduces cell viability by 50%. The concentrations used in the functional assay should ideally be well below the TC50.

References

Etilefrine Stability in Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing etilefrine in long-term experimental setups, maintaining its stability is paramount to ensure the validity and reproducibility of results. This technical support center provides essential guidance on the challenges associated with this compound stability and offers practical troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the long-term use of this compound in experimental settings.

Q1: My this compound solution has turned a yellowish-brown color. What is causing this discoloration and is the solution still usable?

A1: The discoloration of your this compound solution is a common indicator of oxidative degradation. This compound, particularly in aqueous solutions, is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen. The colored degradation products are likely quinone-type compounds formed from the oxidation of the phenolic group in the this compound molecule.

Is it usable? It is strongly advised not to use a discolored solution for experiments. The presence of degradation products means the concentration of active this compound has decreased, which will impact the accuracy of your results. Furthermore, the degradation products themselves may have unintended biological or chemical activities that could interfere with your experiment.

Troubleshooting Steps:

  • Preparation: Prepare fresh solutions for each experiment, or at frequent intervals, using deoxygenated solvents (e.g., by sparging with nitrogen or argon).

  • Storage: Store stock solutions and working solutions protected from light in amber vials or containers wrapped in aluminum foil. Solutions should be stored at refrigerated temperatures (2-8 °C) to slow down the degradation process.

  • Antioxidants: Consider the addition of antioxidants, such as sodium metabisulfite or ascorbic acid, to your formulation if compatible with your experimental design. A compatibility study is recommended.

Q2: I am observing a gradual decrease in the pharmacological effect of my this compound solution over the course of a multi-day cell culture experiment. What could be the reason?

A2: A decline in the pharmacological effect strongly suggests a loss of this compound potency due to degradation in the cell culture medium. The physiological conditions of cell culture (typically pH 7.4 and 37°C) can accelerate the degradation of this compound.

Troubleshooting Steps:

  • pH Control: While the cell culture medium requires a specific pH, be aware that this pH might not be optimal for this compound stability.

  • Frequent Media Changes: For long-term experiments, it is advisable to perform partial or complete media changes with freshly prepared this compound-containing medium at regular intervals to maintain a consistent concentration of the active drug.

  • Stability in Media: If feasible, conduct a preliminary experiment to determine the degradation rate of this compound in your specific cell culture medium under incubation conditions. This can be achieved by taking samples at different time points and analyzing the this compound concentration using a stability-indicating method like HPLC.

Q3: My HPLC analysis shows a decrease in the main this compound peak and the appearance of new, unidentified peaks over time. How can I identify these degradation products?

A3: The appearance of new peaks in your chromatogram is a clear sign of this compound degradation. Identifying these products is crucial for understanding the degradation pathway and ensuring the specificity of your analytical method.

Troubleshooting Steps:

  • Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies. This involves subjecting this compound solutions to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light. The degradation products formed under these conditions can be compared to the unknown peaks in your stability samples.

  • LC-MS/MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique can provide the molecular weight and fragmentation pattern of the degradation products, allowing for their structural elucidation.

  • Literature Review: Consult scientific literature for published studies on this compound degradation, as common degradation products may have already been identified and characterized.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation across a wide range of pH and temperature is not extensively published in a consolidated format, the following table summarizes the key factors influencing its stability and the expected outcomes.

ParameterConditionEffect on this compound StabilityPrimary Degradation Pathway
pH Acidic (e.g., pH < 4)Generally more stableSlow hydrolysis
Neutral to Alkaline (e.g., pH > 7)Increased degradation rateOxidation
Temperature Refrigerated (2-8 °C)Slows degradation significantly-
Room Temperature (~25 °C)Moderate degradationOxidation, Hydrolysis
Elevated (> 40 °C)Accelerated degradationOxidation, Hydrolysis
Light Exposure to UV or fluorescent lightPromotes degradationPhotodegradation, Photo-oxidation
Oxygen Presence of dissolved oxygenAccelerates degradationOxidation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a published method for the determination of this compound in the presence of its oxidative degradation product.[1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.1M Phosphate buffer (pH 4) and Acetonitrile in a ratio of 30:70 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound hydrochloride in the mobile phase at known concentrations.

    • Prepare sample solutions from your experiment by diluting them with the mobile phase to fall within the concentration range of the standard curve.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve. The retention time for this compound is approximately 4.85 minutes.[1]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to study its stability and identify degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store a solid sample of this compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the degradation of this compound and the formation of degradation products.

Visualizing this compound Stability Challenges

Logical Workflow for Troubleshooting this compound Instability

start Instability Observed (e.g., color change, loss of effect) check_visual Visual Inspection (Color, Precipitate) start->check_visual check_potency Biological/Pharmacological Assay start->check_potency hplc_analysis HPLC Analysis (Stability-Indicating Method) check_visual->hplc_analysis Discoloration or Precipitate check_potency->hplc_analysis Decreased Effect degradation_confirmed Degradation Confirmed hplc_analysis->degradation_confirmed New peaks/ Reduced main peak identify_cause Identify Potential Causes degradation_confirmed->identify_cause storage Improper Storage (Light, Temp, O2) identify_cause->storage formulation Incompatible Formulation (pH, Excipients) identify_cause->formulation implement_solutions Implement Corrective Actions storage->implement_solutions formulation->implement_solutions optimize_storage Optimize Storage Conditions (Protect from light, refrigerate, use inert gas) implement_solutions->optimize_storage reformulate Reformulate Solution (Adjust pH, add antioxidants, use fresh solutions) implement_solutions->reformulate retest Re-test Stability optimize_storage->retest reformulate->retest retest->identify_cause Degradation persists stable Experimentally Stable retest->stable No significant degradation

Caption: A flowchart for identifying and resolving this compound stability issues.

Experimental Workflow for this compound Stability Testing

start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidative Oxidative (H2O2) stress_conditions->oxidative thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo sampling Collect Samples at Different Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis quantify Quantify this compound and Degradation Products data_analysis->quantify kinetics Determine Degradation Kinetics data_analysis->kinetics pathway Identify Degradation Pathway data_analysis->pathway report Generate Stability Report quantify->report kinetics->report pathway->report

Caption: A workflow for conducting forced degradation studies of this compound.

Proposed Oxidative Degradation Pathway of this compound

This compound This compound intermediate1 Phenoxy Radical Intermediate This compound->intermediate1 Oxidation [O] quinone Ortho-quinone Derivative intermediate1->quinone Further Oxidation polymerization Further Polymerization Products (Colored) quinone->polymerization

Caption: A simplified proposed pathway for the oxidative degradation of this compound.

References

overcoming etilefrine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with etilefrine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride precipitating out of my neutral or alkaline aqueous buffer?

A: this compound hydrochloride is the salt form of this compound, which is a weak base. While the hydrochloride salt is very soluble in water, its solubility is highly pH-dependent.[1][2][3] The pKa of this compound's acidic group is approximately 9.1.[4] In buffers with a pH approaching or exceeding this pKa, the this compound hydrochloride salt is deprotonated to its free base form. This free base is significantly less soluble in water, which can lead to precipitation. PubChem notes the solubility of the this compound free base is as low as 18.9 µg/mL at pH 7.4.[5]

Q2: What is the optimal pH range for dissolving this compound hydrochloride in an aqueous buffer?

A: To maintain this compound hydrochloride in its soluble, ionized form, it is recommended to use buffers with a slightly acidic pH. A pH range between 3.8 and 5.8 is ideal, as the pH of a simple 1-in-10 aqueous solution of this compound hydrochloride naturally falls within this range.[1][2] Working below a pH of 7 is generally advisable to prevent conversion to the less soluble free base.

Q3: My this compound solution has turned a yellow or brownish color. What causes this discoloration?

A: this compound is known to be sensitive to light and may gradually change color upon exposure.[1][2] This discoloration indicates potential degradation of the compound. To prevent this, always store this compound hydrochloride powder and prepared solutions in light-resistant containers.[1][2] Additionally, it is incompatible with strong oxidizing agents, which could also lead to degradation and color change.[6]

Q4: I need to prepare a more concentrated this compound solution than what is achievable in my aqueous buffer. What are my options?

A: If you are facing solubility limits in a purely aqueous system, even with pH optimization, several strategies can be employed:

  • Co-solvents: this compound hydrochloride is freely soluble in ethanol.[1][2][3] Organic co-solvents like DMSO, DMF, and PEG300 can also be used to significantly increase solubility.[7][8] When using co-solvents for in-vitro or in-vivo experiments, it is crucial to establish a solvent tolerance level for your specific application.

  • Formulation Technologies: For drug delivery applications, advanced formulation strategies have been developed to enhance solubility and bioavailability, such as creating fast-dissolving tablets or buccal films.[9][10] These methods often involve excipients like sodium alginate and mannitol.[9][11]

Q5: Where can I find a summary of the key physicochemical properties for this compound?

A: Understanding the fundamental properties of this compound is crucial for troubleshooting. The key data is summarized in the table below.

Data & Properties

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
PropertyValueSource
This compound (Free Base)
Molecular FormulaC₁₀H₁₅NO₂[5]
Molecular Weight181.23 g/mol [5]
pKa (Strongest Acidic)9.1[4]
pKa (Strongest Basic)9.73[4]
Water Solubility (pH 7.4)18.9 µg/mL[5]
This compound Hydrochloride
Molecular FormulaC₁₀H₁₅NO₂·HCl[3][12]
Molecular Weight217.69 g/mol [3][12]
AppearanceWhite crystalline powder[1][2]
pH (10% solution in water)3.8 - 5.8[1][2]
Table 2: Solubility of this compound Hydrochloride in Common Solvents
SolventSolubilitySource
WaterVery Soluble[1][2]
PBS (pH 7.2)10 mg/mL[7]
Ethanol (95%)Freely Soluble (5 mg/mL)[1][2][7]
DMSO30 mg/mL[7]
DMF30 mg/mL[7]
Methylene ChloridePractically Insoluble[3]

Troubleshooting Guides

Issue 1: Precipitate Forms in Solution

This is the most common issue and is almost always related to the pH of the buffer.

G start Precipitate observed in This compound HCl solution check_ph Measure the pH of the buffer solution. start->check_ph ph_high Is pH > 6.0? check_ph->ph_high solution_acidify Solution: Lower buffer pH to 4.0-5.8 using a suitable acidic buffer (e.g., acetate, citrate). ph_high->solution_acidify Yes check_concentration Is the concentration exceeding the solubility limit for the specific buffer system? ph_high->check_concentration No end_ok Problem Resolved solution_acidify->end_ok solution_cosolvent Alternative: Re-dissolve in a small amount of DMSO or Ethanol, then add to buffer. Note: Check solvent compatibility. solution_cosolvent->end_ok check_concentration->solution_cosolvent Yes check_concentration->end_ok No (Check other factors e.g., contamination) solution_dilute Solution: Dilute the solution to a lower concentration.

Figure 1. Troubleshooting workflow for this compound precipitation.
Issue 2: Solution Discoloration or Degradation

This issue points to chemical instability, often caused by improper storage or handling.

  • Verify Storage Conditions: this compound is light-sensitive.[1][2] Ensure the stock compound and all solutions are stored in amber vials or otherwise protected from light.

  • Check Buffer Compatibility: Avoid strongly acidic, alkaline, or oxidizing conditions, as these can promote degradation.[6] Phosphate buffers are generally suitable, but their pH can shift upon freezing, which may impact drug stability.[13][14]

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the potential for degradation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
  • Reagent: this compound Hydrochloride (MW: 217.69 g/mol ).

  • Solvent: Use sterile, purified water (e.g., Milli-Q or equivalent).

  • Calculation: To prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound hydrochloride.

  • Dissolution: Add the weighed this compound HCl to a 15 mL conical tube or volumetric flask. Add approximately 8 mL of purified water.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved. The resulting solution should be clear and colorless.[1][2]

  • Final Volume: Adjust the final volume to 10 mL with purified water.

  • Storage: Store the stock solution in a light-resistant (amber) container at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for longer-term storage.

Protocol 2: pH-Based Solubility Enhancement
  • Select Buffer: Choose a buffer system with a pKa appropriate for the desired pH range (e.g., Acetate buffer for pH 4-5.6, Citrate buffer for pH 3-6.2).

  • Prepare Buffer: Prepare the chosen buffer at the desired concentration (e.g., 0.1 M).

  • Adjust pH: Adjust the buffer to a pH between 4.0 and 5.8 using HCl or NaOH.

  • Dissolve this compound: Slowly add the weighed this compound hydrochloride powder to the prepared buffer while stirring.

  • Observation: Monitor for complete dissolution. If solubility issues persist, consider using a slightly more acidic buffer or a lower concentration.

Signaling Pathway and Mechanism of Action

This compound is a direct-acting sympathomimetic amine that functions as an agonist at α₁- and β₁-adrenergic receptors.[4][15][16] This dual action leads to its clinical effects on blood pressure.

G cluster_0 This compound Action cluster_1 Adrenergic Receptors cluster_2 Physiological Response This compound This compound alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) This compound->alpha1 beta1 β1-Adrenergic Receptor (Heart) This compound->beta1 vasoconstriction Vasoconstriction (Increased Peripheral Resistance) alpha1->vasoconstriction cardiac_output Increased Cardiac Output (Increased Heart Rate & Contractility) beta1->cardiac_output bp_increase Increase in Blood Pressure vasoconstriction->bp_increase cardiac_output->bp_increase

Figure 2. Simplified signaling pathway for this compound.

The binding of this compound to α₁-receptors on vascular smooth muscle causes vasoconstriction, leading to an increase in peripheral resistance.[17] Simultaneously, its agonistic action on β₁-receptors in the heart increases both heart rate and myocardial contractility, resulting in greater cardiac output.[16] The combination of these effects elevates systemic blood pressure.

References

Technical Support Center: Etilefrine HPLC Analysis & Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of etilefrine, with a focus on method validation according to ICH guidelines. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPossible CausesRecommended Solutions
Peak Tailing - Secondary Silanol Interactions: this compound is a basic compound and can interact with residual acidic silanols on the HPLC column packing material. - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. - Column Overload: Injecting too concentrated a sample can cause peak distortion.- Use a Modern, High-Purity Silica Column: These columns have fewer accessible silanol groups. - Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound to ensure a single ionic form. For this compound, a mobile phase with a pH of around 4 can be effective. - Reduce Sample Concentration: Dilute the sample to an appropriate concentration within the linear range of the method.
Retention Time Shift - Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the organic solvent can alter the elution strength. - Column Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times. - Column Degradation: Over time, the stationary phase can degrade, affecting retention. - Pump Malfunction: Inconsistent flow rate from the HPLC pump.- Ensure Accurate Mobile Phase Preparation: Use precise measurements and keep the mobile phase reservoir capped to prevent evaporation. - Use a Column Oven: Maintain a constant and controlled temperature for the column. - Use a Guard Column: This can help protect the analytical column and extend its lifetime. - Perform Regular Pump Maintenance: Check for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks - Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as peaks in the chromatogram. - Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run. - Degradation of Sample in the Vial: The sample may degrade over time while in the autosampler.- Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. - Implement a Robust Needle Wash Protocol: Use a strong solvent in the needle wash to remove any residual sample. - Analyze Samples Promptly: Do not let samples sit in the autosampler for extended periods.
High Backpressure - Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit. - Precipitation of Buffer in the Mobile Phase: If the organic solvent concentration is too high, the buffer salts may precipitate. - Kinked Tubing: Bends or kinks in the HPLC tubing can restrict flow.- Filter Samples and Mobile Phase: Use a 0.45 µm filter for the mobile phase and a 0.22 µm syringe filter for samples. - Ensure Buffer Solubility: Check the solubility of the buffer in the mobile phase composition. - Inspect and Replace Tubing: Regularly check for any kinks or blockages in the tubing.

Frequently Asked Questions (FAQs)

Method Validation according to ICH Guidelines

Q1: What are the key parameters to validate for an this compound HPLC assay method according to ICH Q2(R1) guidelines?

A1: For a quantitative impurity assay and the main component assay of this compound, the following validation parameters are essential[1][2]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How is the specificity of a stability-indicating HPLC method for this compound demonstrated?

A2: Specificity is demonstrated through forced degradation studies. The this compound bulk drug and drug product are subjected to stress conditions such as acid hydrolysis (e.g., 1M HCl), base hydrolysis (e.g., 1M NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress. The chromatograms of the stressed samples are then compared to that of an unstressed sample to show that the this compound peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool to confirm that the analyte peak is spectrally pure.[3]

Q3: What are typical acceptance criteria for the validation of an this compound HPLC method?

A3: The acceptance criteria can vary depending on the specific application, but typical values based on ICH guidelines are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery of 98.0% to 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness RSD of results should remain within acceptable limits (e.g., ≤ 2.0%)

Experimental Protocol: Validated Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for the determination of this compound hydrochloride in the presence of its oxidative degradate.[4][5]

Chromatographic Conditions
ParameterSpecification
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)
Mobile Phase 0.1M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Temperature Ambient
Validation Experiment Summaries

The following tables summarize the expected results from the validation of this method according to ICH guidelines.

Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1.0 - 50.0≥ 0.999

Accuracy (% Recovery)

Spiked LevelMean Recovery (%)% RSD
80%99.8≤ 2.0
100%100.1≤ 2.0
120%99.5≤ 2.0

Precision (% RSD)

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day)20≤ 2.0
Intermediate (Inter-day)20≤ 2.0

LOD & LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)~ 0.1
Limit of Quantitation (LOQ)~ 0.3

Visualizations

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for HPLC method validation as per ICH guidelines.

HPLCTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem { Problematic Chromatogram | (e.g., Peak Tailing, RT Shift)} MobilePhase Mobile Phase Issues - Incorrect Composition - pH Drift - Contamination Problem->MobilePhase Column Column Issues - Degradation - Blockage - Temp. Fluctuation Problem->Column System System Issues - Pump Malfunction - Leaks - Injector Carryover Problem->System PrepareNew Prepare Fresh Mobile Phase MobilePhase->PrepareNew CheckpH Verify Mobile Phase pH MobilePhase->CheckpH UseGuard Use Guard Column / Replace Column Column->UseGuard CheckSystem Perform System Maintenance (Check flow, clean injector) System->CheckSystem

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Etilefrine Oxidative Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and separation of etilefrine's oxidative degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidative degradation products of this compound?

A1: Forced degradation studies indicate that this compound, when subjected to oxidative stress (e.g., hydrogen peroxide), primarily forms a single major degradation product. Spectroscopic analysis (IR, NMR, and Mass Spectrometry) suggests that the oxidative degradation involves the modification of the side chain to produce a 1,2-dihydro-1-ethyl-3-hydroxy-6H-dione derivative.[1]

Q2: What is a reliable method for separating this compound from its oxidative degradation products?

A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method effectively separates this compound from its degradation products, allowing for accurate quantification.[1][2][3]

Q3: What are the typical experimental conditions for the forced oxidative degradation of this compound?

A3: To induce oxidative degradation for analytical studies, this compound can be refluxed with 50% hydrogen peroxide (H₂O₂) for 7 hours. This method has been shown to achieve complete degradation, which is useful for isolating and identifying the degradation products.[1]

Q4: How can I confirm the identity of the separated degradation products?

A4: The identity of degradation products can be confirmed using a combination of spectroscopic techniques. Mass spectrometry (MS) helps in determining the molecular weight, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information.[1]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its oxidative degradation products.

Issue 1: Poor Peak Resolution

Symptom: The peaks for this compound and its degradation product are not well-separated, leading to inaccurate quantification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Mobile Phase Composition Ensure the mobile phase is prepared exactly as specified: a 30:70 (v/v) mixture of 0.1M phosphate buffer (pH 4) and acetonitrile.[1][3][4] Inconsistent mixing can affect selectivity.
Column Degradation The performance of the HPLC column can deteriorate over time. If resolution declines, consider washing the column or replacing it with a new ODS SUPELCO C18 column (25 cm x 4.6 mm, 5 µm particle size).
Flow Rate Fluctuation Verify that the HPLC pump is delivering a constant flow rate of 1 mL/min.[1][3] Fluctuations can cause retention time shifts and affect resolution. Calibrate the pump if necessary.
Sample Overload Injecting too concentrated a sample can lead to peak broadening and poor resolution. Try diluting your sample.
Issue 2: Tailing or Asymmetric Peaks

Symptom: Peaks in the chromatogram are not symmetrical, exhibiting a "tail."

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Active Sites on the Column Residual silanol groups on the column packing can interact with the basic amine group of this compound. Ensure the mobile phase pH is controlled at 4 to minimize these interactions.[1][3]
Column Contamination Strongly retained impurities from previous injections can cause peak tailing. Implement a robust column washing procedure between analyses.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.
Issue 3: No or Very Small Degradation Product Peak

Symptom: After subjecting this compound to oxidative stress, the peak for the degradation product is absent or significantly smaller than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Stress Conditions The degradation may be incomplete. Ensure that the oxidative stress conditions are sufficiently stringent. For example, refluxing with 50% H₂O₂ for 7 hours is a proven method for complete degradation.[1]
Incorrect UV Detection Wavelength The degradation product may have a different UV absorption maximum than this compound. Ensure the detector is set to 220 nm, a wavelength at which both compounds can be detected.[1][3]
Degradation Product Instability The primary degradation product might be unstable and further degrade into other compounds not detected under the current conditions. Analyze the stressed sample promptly after preparation.

Experimental Protocols & Data

Forced Oxidative Degradation Protocol
  • Prepare a standard solution of this compound hydrochloride.

  • Add an equal volume of 50% hydrogen peroxide.

  • Reflux the mixture for 7 hours.[1]

  • Allow the solution to cool to room temperature.

  • Neutralize the solution if necessary.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Method Parameters
Parameter Value
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm)[1][3][4]
Mobile Phase 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)[1][3][4]
Flow Rate 1 mL/min[1][3]
Detection UV at 220 nm[1][3]
Temperature Ambient[1][3]
Chromatographic Data
Compound Retention Time (minutes)
This compound Hydrochloride4.85 ± 0.03[1][5]
Oxidative Degradation Product9.28 ± 0.05[1][5]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results This compound This compound HCl Solution Degradation Forced Degradation (50% H2O2, Reflux 7h) This compound->Degradation Oxidative Stress HPLC HPLC Separation Degradation->HPLC Inject Sample Separation Separated Peaks: This compound & Degradant HPLC->Separation Identification Structural Elucidation (MS, NMR, IR) Structure Identified Degradant Structure Identification->Structure Separation->Identification Isolate Fractions

Caption: Workflow for the degradation, separation, and identification of this compound.

troubleshooting_logic Start HPLC Analysis Issue Q1 Poor Peak Resolution? Start->Q1 Q2 Asymmetric Peaks? Q1->Q2 No Sol1 Check Mobile Phase Verify Column Health Confirm Flow Rate Q1->Sol1 Yes Q3 No Degradant Peak? Q2->Q3 No Sol2 Check Mobile Phase pH Clean Column Use Mobile Phase as Solvent Q2->Sol2 Yes Sol3 Intensify Stress Conditions Verify UV Wavelength (220nm) Analyze Promptly Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->End Sol2->End Sol3->End

References

troubleshooting etilefrine assay interference from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for etilefrine assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of this compound in biological matrices.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during this compound analysis using various analytical methods.

Immunoassay (ELISA) Troubleshooting

Question: My ELISA results for this compound are showing unexpectedly high or low values. What are the potential causes and solutions?

Answer: Inaccurate ELISA results can stem from several factors, including cross-reactivity, matrix effects, and procedural errors.

  • Cross-Reactivity: this compound is structurally similar to other sympathomimetic amines, which can lead to cross-reactivity in immunoassays. If your samples may contain other sympathomimetic drugs, consider the cross-reactivity profile of your ELISA kit. Studies have shown that cross-reactivity exists among different sympathomimetic drugs[1].

    • Troubleshooting:

      • Review the ELISA kit insert for data on cross-reactivity with compounds like phenylephrine, pseudoephedrine, and other catecholamine derivatives.

      • If significant cross-reactivity is suspected, a more specific method like LC-MS/MS may be necessary for confirmation.

  • Matrix Effects: Components in biological samples (e.g., plasma, serum, urine) can interfere with the antibody-antigen binding in an ELISA, leading to either suppression or enhancement of the signal. Common interfering substances include endogenous molecules, lipids, and bilirubin[2][3][4][5].

    • Troubleshooting:

      • Sample Dilution: Diluting the sample with the assay buffer can help minimize matrix effects.

      • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for matrix effects.

  • Procedural Errors: Inconsistent incubation times, inadequate washing, or improper reagent preparation can all lead to variable results.

    • Troubleshooting:

      • Ensure all incubation steps are timed accurately.

      • Thoroughly wash the plate between steps to remove unbound reagents.

      • Prepare all reagents according to the manufacturer's instructions.

Chromatography (HPLC/LC-MS/MS) Troubleshooting

Question: I am observing unexpected peaks, peak tailing, or shifts in retention time in my this compound chromatogram. How can I troubleshoot these issues?

Answer: Chromatographic issues can arise from problems with the mobile phase, the column, or the sample itself.

  • Unexpected Peaks: The presence of extra peaks can indicate contamination or the presence of interfering substances.

    • Troubleshooting:

      • Blank Injection: Run a blank (mobile phase or matrix without analyte) to check for system contamination.

      • Sample Preparation: Ensure your sample preparation method is effectively removing interfering compounds. An inefficient solid-phase extraction (SPE) or protein precipitation can leave behind matrix components that may appear as extra peaks[6][7][8].

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.

    • Troubleshooting:

      • Mobile Phase pH: Adjusting the pH of the mobile phase can help to reduce peak tailing for ionizable compounds like this compound.

      • Column Choice: Ensure you are using a column appropriate for the analysis of basic compounds.

  • Retention Time Shifts: Fluctuations in retention time can be due to changes in the mobile phase composition, flow rate, or column temperature.

    • Troubleshooting:

      • Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is properly degassed.

      • System Equilibration: Allow the HPLC system to equilibrate fully before injecting samples.

Question: My LC-MS/MS results for this compound are showing significant ion suppression or enhancement. What can I do to mitigate this?

Answer: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis. They are caused by co-eluting matrix components that affect the ionization efficiency of the analyte.

  • Troubleshooting:

    • Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation[9].

    • Chromatographic Separation: Adjusting the chromatographic method to separate this compound from the interfering matrix components is a key strategy.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Sample Preparation Troubleshooting

Question: I am experiencing low recovery of this compound from my biological samples. How can I improve my extraction efficiency?

Answer: Low recovery can be due to an inappropriate sample preparation method or suboptimal extraction conditions.

  • Protein Precipitation: While simple, this method may not be sufficient for removing all interferences and can sometimes result in lower recovery.

    • Troubleshooting:

      • Solvent Choice: Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample.

      • Temperature: Performing the precipitation at a lower temperature can sometimes improve protein removal.

  • Solid-Phase Extraction (SPE): This technique offers a more selective cleanup and can lead to higher recovery and reduced matrix effects.

    • Troubleshooting:

      • Sorbent Selection: Choose an SPE sorbent that is appropriate for the chemical properties of this compound (a polar, basic compound).

      • Method Optimization: Optimize the wash and elution steps to ensure that this compound is retained on the sorbent during washing and efficiently eluted.

Data Presentation: Quantitative Impact of Interferences

The following tables summarize the potential quantitative impact of common interferences on this compound assays. Please note that the exact impact can vary depending on the specific assay and matrix.

Table 1: Potential Cross-Reactivity in this compound Immunoassays

InterferentPotential Impact on this compound ConcentrationRecommended Action
PhenylephrineFalsely elevatedConfirm results with a more specific method like LC-MS/MS.
SynephrineFalsely elevatedReview assay specificity data; consider LC-MS/MS.
PseudoephedrineFalsely elevatedReview assay specificity data; consider LC-MS/MS.

Table 2: Impact of Biological Matrix Components on this compound Assays

InterferenceAssay TypePotential Impact on this compound ConcentrationRecommended Action
HemolysisImmunoassay, LC-MS/MSVariable (can be falsely high or low)Visually inspect samples for hemolysis. Implement protocols to minimize hemolysis during sample collection.
High LipidsImmunoassay, LC-MS/MSVariable (can cause ion suppression in MS)Centrifuge samples at high speed to remove lipids. Optimize sample preparation.
High BilirubinImmunoassayFalsely lowUse a sample dilution strategy.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Human Plasma

This protocol is a general guideline for protein precipitation. Optimization may be required for specific applications.

  • Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C)[10].

  • Homogenization: Vortex the thawed plasma to ensure it is homogenous[10].

  • Internal Standard Addition: To 100 µL of plasma, add 50 µL of an internal standard solution[10].

  • Protein Precipitation: Add 250 µL of acetonitrile to the plasma sample[10].

  • Vortex and Centrifuge: Vortex the mixture for 5 seconds and then centrifuge for 2 minutes at 14,800 rpm[10].

  • Supernatant Collection: Transfer the supernatant to a new vial[10].

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system[10].

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine (General Protocol)

This is a general protocol and should be optimized for your specific application and SPE cartridge.

  • Sample pH Adjustment: Adjust the pH of the urine sample to be compatible with the chosen SPE sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will remove interfering substances but not elute the this compound.

  • Elution: Elute the this compound from the cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in the mobile phase for analysis.

Visualizations

This compound Signaling Pathway

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AR Adrenergic Receptor (α1, β1, β2) This compound->AR G_alpha_q Gαq AR->G_alpha_q α1 G_alpha_s Gαs AR->G_alpha_s β1/β2 PLC Phospholipase C (PLC) G_alpha_q->PLC Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_release Ca2+ Release (from ER) IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation Physiological_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Ca_release->Physiological_Response PKC_activation->Physiological_Response PKA_activation->Physiological_Response

Caption: this compound signaling through adrenergic receptors.

Troubleshooting Workflow for Bioanalytical Method Interference

Troubleshooting_Workflow Start Inaccurate/Inconsistent Assay Results Check_Procedure Review Assay Protocol and Execution Start->Check_Procedure Procedural_Error Procedural Error Identified? Check_Procedure->Procedural_Error Correct_Procedure Correct Procedure and Re-run Assay Procedural_Error->Correct_Procedure Yes Investigate_Interference Investigate Potential Interference Procedural_Error->Investigate_Interference No End Accurate Results Correct_Procedure->End Cross_Reactivity Suspect Cross-Reactivity (Immunoassay)? Investigate_Interference->Cross_Reactivity Matrix_Effect Suspect Matrix Effect? Investigate_Interference->Matrix_Effect Cross_Reactivity->Matrix_Effect No Check_Specificity Check Assay Specificity Data Cross_Reactivity->Check_Specificity Yes Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, Dilution) Matrix_Effect->Optimize_Sample_Prep Yes Optimize_Chromatography Optimize Chromatography (HPLC/LC-MS) Matrix_Effect->Optimize_Chromatography If LC-based Use_Specific_Method Use More Specific Method (e.g., LC-MS/MS) Check_Specificity->Use_Specific_Method Use_Specific_Method->End Optimize_Sample_Prep->End Optimize_Chromatography->End

Caption: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Spectrophotometric Determination of Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of the spectrophotometric determination of etilefrine.

Frequently Asked Questions (FAQs)

Q1: What are the common spectrophotometric methods for the determination of this compound hydrochloride?

A1: Several spectrophotometric methods have been developed for the determination of this compound hydrochloride. The most common approaches involve:

  • Condensation Reaction: This method is based on the reaction of this compound with 4-aminoantipyrine in the presence of an oxidizing agent like potassium hexacyanoferrate in an alkaline medium. The resulting colored product is then measured.[1]

  • Nitrosation and Chelation: This technique involves the nitrosation of the phenolic group of this compound with sodium nitrite in an acidic medium, followed by chelation with a metal ion such as cobalt(II) or copper(II) to form a colored complex.[2][3]

  • Ion-Pair Complex Formation: This approach uses reagents like bromocresol green (BCG) and methyl orange (MO) in an acidic buffer to form an ion-pair complex with this compound, which can be extracted into an organic solvent and measured.[4]

  • Nanoparticle-Based Methods: A newer method involves the reduction of a gold solution by this compound to form gold nanoparticles. The surface plasmon resonance band of the resulting nanoparticles is then measured.[5]

  • Derivatization with NBD-Cl: This kinetic method is based on the reaction of this compound with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in a phosphate buffer to produce a colored product.[6]

Q2: What are the critical parameters to optimize for accurate results?

A2: The accuracy of the spectrophotometric determination of this compound is highly dependent on the optimization of several experimental parameters. Key parameters to consider include:

  • pH of the reaction medium: The formation of colored complexes is often pH-dependent. For instance, ion-pair complex formation with BCG and MO is optimal in a pH range of 3.0 - 3.5.[4]

  • Reagent concentration: The concentration of all reagents, including the coloring agent, oxidizing/reducing agent, and buffer components, should be optimized to ensure complete reaction and maximum color development.

  • Reaction time and temperature: The time and temperature required for the reaction to reach completion and for the color to stabilize can vary significantly between methods. For example, the nitrosation and chelation method may require heating in a boiling water bath for 25 minutes for full color development.[2]

  • Wavelength of maximum absorbance (λmax): It is crucial to determine the λmax of the colored product accurately to ensure maximum sensitivity and adherence to Beer's law.

  • Choice of solvent: For methods involving extraction, the choice of the organic solvent is critical for efficient extraction of the ion-pair complex. Chloroform is commonly used for complexes with BCG and MO.[4]

Q3: How can I validate my spectrophotometric method for this compound determination?

A3: Method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assess the linear relationship between absorbance and concentration over a specific range.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

  • Precision: Evaluate the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity: The ability of the method to measure the analyte of interest in the presence of other components such as excipients.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no color development Incorrect pH of the reaction medium.Verify and adjust the pH of the buffer and reaction mixture to the optimal range specified in the protocol.
Insufficient reagent concentration.Prepare fresh reagents and ensure their concentrations are accurate. Optimize the concentration of the coloring and derivatizing agents.
Incomplete reaction due to insufficient time or temperature.Adhere strictly to the recommended reaction time and temperature. Ensure uniform heating if required.
Degradation of this compound or reagents.Use freshly prepared solutions. Check the stability of the this compound standard and reagents. Consider performing a stability-indicating assay.[7][8]
Poor reproducibility (high %RSD) Inconsistent sample handling and pipetting.Use calibrated pipettes and ensure consistent mixing and handling of all solutions.
Fluctuations in temperature or reaction time.Maintain a constant temperature during the experiment and use a timer for all reaction steps.
Instrumental instability.Allow the spectrophotometer to warm up properly. Perform a baseline correction before each set of measurements. Check for and minimize stray light.[9]
Contaminated glassware or cuvettes.Thoroughly clean all glassware and cuvettes. Use dedicated glassware for specific reagents to avoid cross-contamination.[10][11]
Non-linear calibration curve Sample concentration is outside the linear range of the method.Prepare a new set of standards within the specified linear range. Dilute samples if their concentration is too high.
Interference from excipients in the formulation.Perform a specificity study to check for interference. If interference is present, a sample extraction or cleanup step may be necessary.
Instrumental issues such as stray light.Check the instrument's performance and ensure it is properly calibrated. Stray light can be a significant source of error, especially at high absorbance values.[9]
Inaccurate results for pharmaceutical formulations Interference from excipients.Analyze a placebo formulation to assess the contribution of excipients to the absorbance. Standard addition method can be used to overcome matrix effects.[2][5]
Incomplete extraction of this compound from the dosage form.Optimize the extraction procedure by trying different solvents, sonication times, or shaking methods.
Degradation of this compound during sample preparation.Protect the sample from light and heat during preparation. Use a stability-indicating method to differentiate the intact drug from its degradation products.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from various spectrophotometric methods for the determination of this compound hydrochloride.

Table 1: Method Validation Parameters

MethodLinear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Limit of Detection (LOD)Reference
Condensation with 4-aminoantipyrine1 - 20 (as mg/L)Not Reported0.1 mg/L[1]
Nitrosation and Cobalt Chelation80 - 200938Not Reported[2]
Nitrosation and Copper ChelationNot specifiedNot specifiedNot specified[3]
Gold Nanoparticle Formation3.0 - 20.0Not ReportedNot Reported[5]
Ion-Pair with Bromocresol Green (BCG)0.5 - 162.4 x 10⁴Not Reported[4]
Ion-Pair with Methyl Orange (MO)2.0 - 181.7 x 10⁴Not Reported[4]
Derivatization with NBD-Cl3 - 13Not ReportedNot Reported[6]

Table 2: Wavelength of Maximum Absorbance (λmax)

Methodλmax (nm)Reference
Condensation with 4-aminoantipyrine503[1]
Nitrosation and Cobalt Chelation570[2]
Nitrosation and Copper Chelation510[3]
Gold Nanoparticle Formation530[5]
Ion-Pair with Bromocresol Green (BCG)410[4]
Ion-Pair with Methyl Orange (MO)479[4]
Derivatization with NBD-Cl503[6]

Experimental Protocols

Method 1: Condensation Reaction with 4-Aminoantipyrine

This protocol is based on the sequential injection analysis method.

  • Reagent Preparation:

    • Prepare a standard stock solution of this compound hydrochloride.

    • Prepare a solution of 4-aminoantipyrine.

    • Prepare a solution of potassium hexacyanoferrate in an alkaline medium.

  • Instrumentation:

    • Set up a sequential injection analysis system connected to a spectrophotometer.

  • Procedure:

    • Optimize the system parameters including flow rate, reaction coil dimensions, and reagent volumes.

    • Aspirate the sample, 4-aminoantipyrine, and potassium hexacyanoferrate solutions sequentially into the holding coil.

    • Reverse the flow to propel the stacked zones through the reaction coil to the detector.

    • Measure the absorbance of the colored product at 503 nm.[1]

  • Calibration:

    • Prepare a series of standard solutions of this compound hydrochloride.

    • Analyze each standard using the developed method.

    • Construct a calibration curve by plotting absorbance versus concentration.

Method 2: Nitrosation and Chelation with Cobalt(II)

  • Reagent Preparation:

    • Prepare a standard stock solution of this compound hydrochloride.

    • Prepare a solution of sodium nitrite in an acidic medium.

    • Prepare a solution of cobalt(II) salt.

  • Procedure:

    • To an aliquot of the this compound solution, add the sodium nitrite solution.

    • Add the cobalt(II) salt solution.

    • Heat the mixture in a boiling water bath for 25 minutes.

    • Cool the solution to room temperature.

    • Dilute to a known volume with a suitable solvent.

    • Measure the absorbance of the red-colored chelate at 570 nm.[2]

  • Calibration:

    • Prepare a series of standard solutions of this compound hydrochloride.

    • Follow the procedure for each standard.

    • Construct a calibration curve by plotting absorbance versus concentration.

Visualizations

Experimental_Workflow_Condensation_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Etilefrine_Sample This compound Sample Mixing Sequential Injection and Mixing Etilefrine_Sample->Mixing Reagent_1 4-Aminoantipyrine Reagent_1->Mixing Reagent_2 Potassium Hexacyanoferrate Reagent_2->Mixing Reaction_Coil Reaction in Coil Mixing->Reaction_Coil Spectrophotometer Spectrophotometer (Measure at 503 nm) Reaction_Coil->Spectrophotometer Result Absorbance Reading Spectrophotometer->Result Troubleshooting_Logic Start Inaccurate Results Check_Color Is color development adequate and stable? Start->Check_Color Check_Reproducibility Is the method reproducible (%RSD low)? Check_Color->Check_Reproducibility Yes Troubleshoot_Color Troubleshoot Color Development: - Check pH - Check reagent concentration - Verify reaction time/temp Check_Color->Troubleshoot_Color No Check_Linearity Is the calibration curve linear? Check_Reproducibility->Check_Linearity Yes Troubleshoot_Reproducibility Improve Reproducibility: - Standardize pipetting - Control temperature - Check instrument stability Check_Reproducibility->Troubleshoot_Reproducibility No Check_Matrix Are you analyzing a pharmaceutical formulation? Check_Linearity->Check_Matrix Yes Troubleshoot_Linearity Address Non-Linearity: - Adjust concentration range - Check for interferences - Verify instrument performance Check_Linearity->Troubleshoot_Linearity No Troubleshoot_Matrix Handle Matrix Effects: - Use standard addition - Optimize sample extraction - Perform specificity studies Check_Matrix->Troubleshoot_Matrix Yes Solution Accurate Results Check_Matrix->Solution No (Pure Sample) Troubleshoot_Color->Start Troubleshoot_Reproducibility->Start Troubleshoot_Linearity->Start Troubleshoot_Matrix->Start

References

Technical Support Center: Managing Etilefrine Tachyphylaxis in Prolonged Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering etilefrine tachyphylaxis in prolonged experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a direct-acting sympathomimetic amine that primarily stimulates α1 and β1-adrenergic receptors, with some activity at β2-adrenergic receptors.[1][2] This dual action leads to vasoconstriction (α1 effect), as well as increased heart rate and cardiac contractility (β1 effect), ultimately resulting in an elevation of blood pressure.[1][3]

Q2: What is tachyphylaxis and why does it occur with this compound?

Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[4] In the context of this compound, prolonged stimulation of α1 and β1-adrenergic receptors can lead to their desensitization. This process involves:

  • Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the adrenergic receptors.

  • β-Arrestin Binding: Phosphorylation promotes the binding of β-arrestin to the receptors.

  • Internalization: The receptor-β-arrestin complex is internalized into the cell via endocytosis, reducing the number of receptors available on the cell surface.

  • Downregulation: Over a more extended period, internalized receptors may be targeted for degradation, leading to a decrease in the total number of receptors.

This reduction in functional receptors at the cell surface diminishes the physiological response to this compound, even with continuous administration.

Q3: How can I prevent or mitigate this compound tachyphylaxis in my experimental model?

While completely preventing tachyphylaxis during continuous, prolonged administration can be challenging, several strategies can be employed to mitigate its effects:

  • Intermittent Dosing: If the experimental design allows, administering this compound intermittently rather than continuously can provide "drug holidays" that allow for receptor resensitization.

  • Dose Titration: Starting with the lowest effective dose and titrating upwards only as needed may delay the onset and reduce the severity of tachyphylaxis.

  • Co-administration of Agents: In some research contexts, the use of agents that modulate receptor signaling pathways could be explored, though this would need to be carefully considered as it could introduce confounding variables.

Q4: What are the typical signs of this compound tachyphylaxis in an experimental animal model?

The primary sign of this compound tachyphylaxis is a diminished hemodynamic response to the drug over time. For example, if a continuous infusion of this compound initially produces a 30% increase in mean arterial pressure, the development of tachyphylaxis would be indicated by a gradual return of the blood pressure towards baseline levels despite the ongoing infusion.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid loss of this compound efficacy (within hours) Development of acute tachyphylaxis.1. Confirm the stability and concentration of the infused this compound solution. 2. Increase the infusion rate to determine if the response can be restored. Note the dose at which the original effect is achieved. 3. Consider a brief cessation of the infusion ("drug holiday") if experimentally feasible, followed by re-initiation.
Gradual decline in response over several days Receptor downregulation and desensitization.1. Quantify the change in dose-response relationship by administering bolus doses of this compound at different time points during the continuous infusion. 2. At the end of the experiment, collect tissue samples (e.g., heart, aorta) to quantify adrenergic receptor density via radioligand binding assays or Western blotting.
Inconsistent or variable response to this compound Issues with drug delivery or animal model variability.1. Check the infusion pump for proper calibration and the infusion line for any kinks or blockages. 2. Ensure the animal's physiological status (e.g., hydration, temperature) is stable. 3. Increase the sample size (number of animals) to account for biological variability.
Unexpected cardiovascular effects (e.g., severe bradycardia) Reflex bradycardia due to a significant increase in blood pressure.1. Monitor heart rate and blood pressure continuously. 2. If reflex bradycardia is a confounding factor, consider co-administration of a low dose of a muscarinic receptor antagonist (e.g., atropine), if it does not interfere with the primary experimental question.

Experimental Protocols

While specific data on prolonged this compound-induced tachyphylaxis is limited, the following protocol, adapted from studies on other direct-acting sympathomimetics like phenylephrine, provides a framework for investigating this phenomenon.

Objective: To induce and quantify tachyphylaxis to the pressor effects of this compound in a rat model.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Implantable telemetry device for blood pressure and heart rate monitoring or a fluid-filled catheter connected to a pressure transducer

  • Osmotic minipumps

  • Surgical instruments

Methodology:

  • Animal Preparation:

    • Anesthetize the rat and surgically implant a telemetry transmitter or a catheter in the carotid artery for continuous monitoring of arterial blood pressure and heart rate.

    • Implant a second catheter in the jugular vein for drug administration.

    • Allow the animal to recover for at least 48 hours.

  • Baseline Data Collection:

    • Record baseline blood pressure and heart rate for at least 24 hours to establish a stable diurnal rhythm.

  • Induction of Tachyphylaxis:

    • Prepare a solution of this compound in sterile saline for loading into an osmotic minipump. The concentration should be calculated to deliver a continuous subcutaneous or intravenous infusion. A starting point, based on phenylephrine studies, could be in the range of 1-5 mg/kg/day.[5]

    • Surgically implant the osmotic minipump subcutaneously in the dorsal region of the rat.

    • Continuously monitor and record blood pressure and heart rate for the duration of the infusion (e.g., 7 days).

  • Quantification of Tachyphylaxis:

    • Physiological Response: Analyze the telemetry data to determine the peak pressor response to this compound and the subsequent decline in this response over the infusion period.

    • Receptor Density (Optional): At the end of the infusion period, euthanize the animal and collect tissues of interest (e.g., heart, aorta). Perform radioligand binding assays using selective antagonists for α1 and β1-adrenergic receptors (e.g., [3H]prazosin and [3H]dihydroalprenolol, respectively) to quantify receptor density (Bmax) and affinity (Kd). Compare these values to those from a control group of rats that received a saline infusion.

Quantitative Data

The following tables present illustrative data, based on what would be expected from an experiment investigating sympathomimetic-induced tachyphylaxis.

Table 1: Hemodynamic Response to Continuous this compound Infusion (Illustrative Data)

Time PointMean Arterial Pressure (mmHg)Heart Rate (beats/min)
Baseline100 ± 5350 ± 15
Day 1135 ± 7400 ± 20
Day 3120 ± 6380 ± 18
Day 5110 ± 5365 ± 16
Day 7105 ± 4355 ± 14

Table 2: Adrenergic Receptor Density Following 7-Day Infusion (Illustrative Data)

Receptor SubtypeTreatment GroupBmax (fmol/mg protein)Kd (nM)
α1-Adrenergic Saline (Control)150 ± 120.2 ± 0.05
This compound95 ± 100.22 ± 0.06
β1-Adrenergic Saline (Control)80 ± 71.5 ± 0.2
This compound50 ± 61.6 ± 0.3

*p < 0.05 compared to the saline control group.

Visualizations

Etilefrine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway Etilefrine_a This compound alpha1_receptor α1-Adrenergic Receptor Etilefrine_a->alpha1_receptor Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Etilefrine_b This compound beta1_receptor β1-Adrenergic Receptor Etilefrine_b->beta1_receptor Gs Gs Protein beta1_receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Ca_influx Ca²⁺ Influx PKA->Ca_influx Heart_effects ↑ Heart Rate ↑ Contractility Ca_influx->Heart_effects

Caption: Signaling pathways of this compound at α1 and β1-adrenergic receptors.

Tachyphylaxis_Mechanism cluster_0 Mechanism of Adrenergic Receptor Tachyphylaxis Prolonged_Stimulation Prolonged this compound Stimulation Receptor_Occupancy Continuous Receptor Occupancy Prolonged_Stimulation->Receptor_Occupancy GRK_Activation GRK Activation Receptor_Occupancy->GRK_Activation Receptor_Phosphorylation Receptor Phosphorylation GRK_Activation->Receptor_Phosphorylation beta_Arrestin_Binding β-Arrestin Binding Receptor_Phosphorylation->beta_Arrestin_Binding Internalization Receptor Internalization (Endocytosis) beta_Arrestin_Binding->Internalization Reduced_Response Reduced Physiological Response Internalization->Reduced_Response Degradation Lysosomal Degradation (Downregulation) Internalization->Degradation Degradation->Reduced_Response

Caption: Molecular mechanism of this compound-induced tachyphylaxis.

Experimental_Workflow cluster_1 Experimental Workflow for Studying this compound Tachyphylaxis Animal_Prep Animal Preparation (Surgery & Recovery) Baseline Baseline Data Collection (24h) Animal_Prep->Baseline Pump_Implant Osmotic Minipump Implantation (this compound or Saline) Baseline->Pump_Implant Continuous_Monitoring Continuous Hemodynamic Monitoring (e.g., 7 days) Pump_Implant->Continuous_Monitoring Data_Analysis Data Analysis (Physiological Response) Continuous_Monitoring->Data_Analysis Tissue_Collection Tissue Collection (Heart, Aorta) Continuous_Monitoring->Tissue_Collection Final_Analysis Final Analysis & Conclusion Data_Analysis->Final_Analysis Receptor_Assay Adrenergic Receptor Quantification Tissue_Collection->Receptor_Assay Receptor_Assay->Final_Analysis

Caption: Workflow for an in vivo study of this compound tachyphylaxis.

References

optimizing mobile phase for etilefrine separation in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of etilefrine using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase optimization.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic this compound molecule and acidic silanol groups on the stationary phase. Inappropriate mobile phase pH.- Adjust the mobile phase pH to be within ±1 unit of the analyte's pKa to ensure a consistent ionization state. For this compound, a slightly acidic pH (e.g., pH 2.5-4) is often effective.[1] - Add a competitive base or an ion-pairing agent to the mobile phase to mask the silanol groups. - Use a column with low silanol activity or an end-capped column.[2]
Poor Peak Shape (Fronting) Sample overload. Improper mobile phase composition or injection volume issues. Column collapse.[3][4]- Reduce the concentration of the sample being injected. - Ensure the sample solvent is compatible with the mobile phase. - Check the column for physical changes or voids.[5] Operating at high pH and temperature can cause column collapse.[3]
Inconsistent Retention Times Fluctuation in mobile phase composition or pH. Temperature variations. Inadequate column equilibration.- Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[6] - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Poor Resolution/Peak Co-elution Mobile phase is too strong or too weak. Inappropriate organic modifier or pH.- Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. An increase in the organic solvent percentage will generally decrease the retention time. - Evaluate different organic solvents; acetonitrile often provides sharper peaks than methanol.[1] - Optimize the pH of the mobile phase to affect the retention of ionizable compounds.
High Backpressure Blockage in the system (e.g., column frit, tubing). High viscosity of the mobile phase. Particulate matter from the sample or mobile phase.[1]- Filter the mobile phase and samples before use. - Use a guard column to protect the analytical column. - Check for blockages in the tubing and fittings. - Consider using a mobile phase with lower viscosity (e.g., acetonitrile has a lower viscosity than methanol).[1]
Baseline Noise or Drift Contaminated mobile phase or detector cell. Air bubbles in the system.[1] Insufficient mobile phase mixing.- Degas the mobile phase thoroughly.[1] - Use high-purity solvents and reagents. - Flush the system and clean the detector cell. - Ensure proper mixing of the mobile phase components.

Frequently Asked Questions (FAQs)

1. What is a good starting mobile phase for this compound separation on a C18 column?

A common starting point for reversed-phase HPLC separation of this compound on a C18 column is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][8] A typical starting ratio could be in the range of 70:30 to 30:70 (aqueous:organic), which can then be optimized.[7][8] The pH of the aqueous phase is critical and should be controlled, typically in the acidic range (pH 2.5-4) to ensure good peak shape for the basic this compound molecule.[7][8]

2. How does the pH of the mobile phase affect the retention and peak shape of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[9] this compound is a basic compound. At a low pH, it will be protonated (ionized), which can lead to better solubility in the aqueous mobile phase and potentially sharper peaks by minimizing secondary interactions with the stationary phase. Adjusting the pH can significantly alter the retention time and improve peak symmetry.[1]

3. What is the role of the organic solvent in the mobile phase?

In reversed-phase chromatography, the organic solvent (e.g., acetonitrile, methanol) is the strong solvent. Increasing the concentration of the organic solvent in the mobile phase will decrease the retention time of this compound. The choice of organic solvent can also affect the selectivity of the separation. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[1]

4. When should I use a buffer in my mobile phase?

A buffer should be used to control and maintain a stable pH, which is crucial for reproducible retention times and consistent peak shapes, especially for ionizable compounds like this compound.[6][9] A phosphate buffer is commonly used in the acidic pH range.[7][8]

5. My peaks are tailing. What is the most likely cause related to the mobile phase?

Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. The most effective mobile phase-related solution is to adjust the pH to suppress the ionization of the silanol groups (low pH) and ensure the analyte has a consistent charge.

Experimental Protocols

Below are examples of experimental conditions reported for the separation of this compound.

Method 1: Isocratic RP-HPLC

ParameterCondition
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm)[7][8]
Mobile Phase 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)[7][8][10]
Flow Rate 1.0 mL/min[7][8]
Detection UV at 220 nm[7][8]
Temperature Ambient[7][8]

Method 2: Alternative RP-HPLC

ParameterCondition
Column Newcrom R1[2]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[2]
Notes For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting mobile phase optimization for this compound separation.

TroubleshootingWorkflow start Start: Poor Chromatogram check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing Symmetric check_peak_shape->tailing Asymmetric fronting Peak Fronting? tailing->fronting No adjust_ph Adjust Mobile Phase pH (e.g., lower to 2.5-4) tailing->adjust_ph Yes reduce_concentration Reduce Sample Concentration fronting->reduce_concentration Yes check_retention Assess Retention Time fronting->check_retention No use_additive Consider Additives (e.g., ion-pairing agent) adjust_ph->use_additive use_additive->check_retention check_solvent Check Sample Solvent Compatibility reduce_concentration->check_solvent check_solvent->check_retention adjust_organic Adjust Organic Solvent Ratio (e.g., % Acetonitrile) check_retention->adjust_organic Too long/short check_resolution Assess Resolution check_retention->check_resolution Acceptable adjust_organic->check_resolution optimize_organic Fine-tune Organic Ratio or Change Organic Solvent check_resolution->optimize_organic Poor end Optimized Separation check_resolution->end Acceptable optimize_organic->end

Caption: Troubleshooting workflow for mobile phase optimization.

References

Validation & Comparative

Comparative In Vivo Analysis of Etilefrine and Norepinephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of etilefrine and norepinephrine, two sympathomimetic agents utilized for their hemodynamic effects. While both drugs act on the adrenergic system, their receptor selectivity and resulting physiological responses exhibit notable differences. This analysis is based on available in vivo experimental data.

Mechanism of Action and Signaling Pathways

This compound and norepinephrine exert their effects by stimulating adrenergic receptors, which are G-protein coupled receptors. Their distinct clinical profiles can be attributed to their differential affinities for α and β receptor subtypes.

Norepinephrine primarily acts as a potent agonist at α1 and β1 adrenergic receptors, with comparatively less effect on β2 receptors.[1][2]

  • α1-Adrenergic Receptor Stimulation: Activation of α1 receptors on vascular smooth muscle cells initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[3]

  • β1-Adrenergic Receptor Stimulation: In the heart, norepinephrine's stimulation of β1 receptors activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] Increased cAMP levels activate protein kinase A (PKA), leading to phosphorylation of calcium channels and other key proteins. This results in increased heart rate (positive chronotropy) and contractility (positive inotropy).[4]

This compound is a direct-acting sympathomimetic amine that stimulates both α and β-adrenergic receptors.[5][6] It has been shown to have a high affinity for β1 receptors, along with significant α1-adrenergic effects.[7][8] Its action on β2 receptors is also noted, particularly at lower doses.[7][9]

  • α1 and β1-Adrenergic Receptor Stimulation: Similar to norepinephrine, this compound's action on α1 receptors leads to vasoconstriction, while its stimulation of β1 receptors increases cardiac contractility and heart rate.[6][10]

  • β2-Adrenergic Receptor Stimulation: At lower infusion rates, this compound's β2-agonist activity can lead to vasodilation in certain vascular beds, which can counteract the α1-mediated vasoconstriction.[7]

Below are the simplified signaling pathways for norepinephrine and this compound.

Norepinephrine_Signaling cluster_alpha1 α1-Adrenergic Receptor Pathway (Vascular Smooth Muscle) cluster_beta1 β1-Adrenergic Receptor Pathway (Cardiac Myocyte) NE_a1 Norepinephrine a1_receptor α1 Receptor NE_a1->a1_receptor Gq Gq protein a1_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction NE_b1 Norepinephrine b1_receptor β1 Receptor NE_b1->b1_receptor Gs Gs protein b1_receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Ca_influx Ca²⁺ Influx PKA->Ca_influx Cardiac_Effects Increased Heart Rate & Contractility Ca_influx->Cardiac_Effects Etilefrine_Signaling cluster_alpha1_et α1-Adrenergic Receptor Pathway (Vascular Smooth Muscle) cluster_beta1_et β1-Adrenergic Receptor Pathway (Cardiac Myocyte) ET_a1 This compound a1_receptor_et α1 Receptor ET_a1->a1_receptor_et Gq_et Gq protein a1_receptor_et->Gq_et PLC_et Phospholipase C Gq_et->PLC_et PIP2_et PIP2 PLC_et->PIP2_et hydrolyzes IP3_DAG_et IP3 & DAG PIP2_et->IP3_DAG_et Ca_release_et Ca²⁺ Release IP3_DAG_et->Ca_release_et Vasoconstriction_et Vasoconstriction Ca_release_et->Vasoconstriction_et ET_b1 This compound b1_receptor_et β1 Receptor ET_b1->b1_receptor_et Gs_et Gs protein b1_receptor_et->Gs_et AC_et Adenylyl Cyclase Gs_et->AC_et ATP_et ATP AC_et->ATP_et converts cAMP_et cAMP ATP_et->cAMP_et PKA_et Protein Kinase A cAMP_et->PKA_et Ca_influx_et Ca²⁺ Influx PKA_et->Ca_influx_et Cardiac_Effects_et Increased Heart Rate & Contractility Ca_influx_et->Cardiac_Effects_et Experimental_Workflow cluster_protocol General In Vivo Hemodynamic Assessment Protocol start Subject Selection (e.g., Healthy Volunteers, Animal Model) baseline Baseline Hemodynamic Measurements (MAP, HR, CO, etc.) start->baseline drug_admin Drug Administration (e.g., Intravenous Infusion of This compound or Norepinephrine) baseline->drug_admin monitoring Continuous Hemodynamic Monitoring drug_admin->monitoring data_analysis Data Analysis and Comparison of Hemodynamic Parameters monitoring->data_analysis end Conclusion on Drug Effects data_analysis->end

References

A Comparative Guide to Etilefrine and Alternative Vasopressors for Managing Hypotension in Canines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of etilefrine and other commonly used vasopressors for the treatment of hypotension in canines. The information presented is based on experimental data from various studies, offering insights into the hemodynamic effects and mechanisms of action of these agents.

Hemodynamic Effects: A Quantitative Comparison

The following table summarizes the quantitative effects of this compound and alternative vasopressors on Mean Arterial Pressure (MAP) and Heart Rate (HR) in canines, as reported in various experimental studies.

DrugDoseRoute of AdministrationAnimal ModelKey Findings
This compound 0.1 mg/kg[1]Intravenous (IV) BolusAnesthetized dogsIncreased blood pressure and heart rate.[1]
0.04 mg/kg and 0.2 mg/kg[2]IVDogs under propiomazine-pentobarbital narcosisAt 0.04 mg/kg, systolic aortic pressure increased while diastolic pressure decreased; heart rate increased. At 0.2 mg/kg, there was an initial decrease in aortic pressure followed by an increase above the control value, with a more pronounced elevation in heart rate.[2]
Norepinephrine 0.05 - 2.0 μg/kg/min[3]Continuous Rate Infusion (CRI)Isoflurane-anesthetized Beagle dogsDose-dependent increase in MAP and cardiac output. Heart rate increased at higher doses.[3]
0.5, 1.0, and 1.5 μg/kg/min[4]CRIAnesthetized dogsIncreased systolic, diastolic, and mean aortic blood pressure. No significant change in heart rate.[4]
0.07, 0.3, 0.7, and 1.0 μg/kg/min[5][6]CRIIsoflurane-anesthetized Beagles premedicated with acepromazineMAP increased with escalating doses. Heart rate showed a transient decrease at initial doses.[5][6]
Phenylephrine 1 - 3 μg/kg/min[7]CRIHalothane-anesthetized BeaglesInduced hypertension with MAP reaching approximately 140 mmHg.[7]
0.07, 0.3, 0.7, and 1.0 μg/kg/min[5][6]CRIIsoflurane-anesthetized Beagles premedicated with acepromazineMAP increased with escalating doses, and there was a greater decrease in heart rate compared to norepinephrine.[5][6]
Dopamine 7.5 and 10 μg/kg/min[8][9]CRIIsoflurane-anesthetized Bull TerrierIn a specific case, these doses were associated with an aggravation of hypotension.[8][9]
5 - 15 mcg/kg/min[10]CRIIsoflurane-anesthetized dogsAn increase in MAP was evident only at the highest dose.[10]
7 and 14 μg/kg/min[11]CRIIsoflurane-anesthetized dogsIncreased blood pressure.[11]
Dobutamine 10 and 30 μg/kg/min for 20 min[12]IV InfusionConscious dogsIncreased pulse pressure.[12]
3 and 6 μg/kg/min[11]CRIIsoflurane-anesthetized dogsInduced little change in blood pressure but increased heart rate at the high dose.[11]
5 - 15 μg/kg/min[13]CRIIsoflurane-anesthetized Beagle dogsCaused mild increments in heart rate, especially at high doses, with significant increases in arterial blood pressure.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

This compound Administration Protocol[1][2]
  • Animal Model: Anesthetized dogs and dogs under propiomazine-pentobarbital narcosis.

  • Drug Administration: this compound was administered as an intravenous bolus at doses of 0.1 mg/kg, 0.04 mg/kg, and 0.2 mg/kg.[1][2]

  • Hemodynamic Monitoring: Blood pressure and heart rate were monitored. The specific method of blood pressure measurement (e.g., invasive arterial catheter) is not consistently detailed across all studies but is a standard in such research.

Norepinephrine and Phenylephrine Infusion Protocol[5][6]
  • Animal Model: Eight Beagle dogs (7.4 to 11.2 kg), aged 1 to 2 years.

  • Anesthesia: Dogs were premedicated with acepromazine (0.01 mg/kg), induced with propofol (4 to 5 mg/kg), and maintained on isoflurane.

  • Drug Administration: Norepinephrine and phenylephrine were infused in a random order at escalating doses of 0.07, 0.3, 0.7, and 1.0 μg/kg/min. Each dose was infused for 15 minutes.

  • Hemodynamic Monitoring: Mean arterial pressure was measured via a femoral artery catheter. Continuous electrocardiogram was also recorded.

Dopamine and Dobutamine Infusion Protocol[11]
  • Animal Model: Seven healthy young dogs.

  • Anesthesia: Dogs were anesthetized with isoflurane.

  • Drug Administration: Dopamine (7 and 14 μg/kg/min) and dobutamine (3 and 6 μg/kg/min) were administered as 10-minute constant rate infusions.

  • Hemodynamic Monitoring: Cardiovascular measurements, including blood pressure, were obtained.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of the vasopressors and a typical experimental workflow for studying their effects in canines.

cluster_this compound This compound Signaling This compound This compound Alpha1_E α1-Adrenergic Receptor This compound->Alpha1_E Beta1_E β1-Adrenergic Receptor This compound->Beta1_E Vasoconstriction_E Vasoconstriction Alpha1_E->Vasoconstriction_E Increased_Contractility_E Increased Myocardial Contractility & Heart Rate Beta1_E->Increased_Contractility_E Increased_BP_E Increased Blood Pressure Vasoconstriction_E->Increased_BP_E Increased_Contractility_E->Increased_BP_E

Caption: Signaling pathway of this compound.

cluster_alternatives Alternative Vasopressor Signaling Norepinephrine Norepinephrine Alpha1_A α1-Adrenergic Receptor Norepinephrine->Alpha1_A Beta1_A β1-Adrenergic Receptor Norepinephrine->Beta1_A Phenylephrine Phenylephrine Phenylephrine->Alpha1_A Dopamine Dopamine Dopamine->Alpha1_A high dose Dopamine->Beta1_A mod dose Dopa_R Dopaminergic Receptor Dopamine->Dopa_R low dose Dobutamine Dobutamine Dobutamine->Beta1_A Beta2_A β2-Adrenergic Receptor Dobutamine->Beta2_A Vasoconstriction_A Vasoconstriction Alpha1_A->Vasoconstriction_A Increased_Contractility_A Increased Myocardial Contractility & Heart Rate Beta1_A->Increased_Contractility_A Vasodilation_A Vasodilation Beta2_A->Vasodilation_A Renal_Vasodilation Renal/Mesenteric Vasodilation Dopa_R->Renal_Vasodilation Increased_BP_A Increased Blood Pressure Vasoconstriction_A->Increased_BP_A Increased_Contractility_A->Increased_BP_A

Caption: Signaling pathways of alternative vasopressors.

Animal_Prep Animal Preparation (e.g., Anesthesia, Instrumentation) Baseline Baseline Hemodynamic Measurement Animal_Prep->Baseline Drug_Admin Drug Administration (Bolus or CRI) Baseline->Drug_Admin Data_Collection Continuous Hemodynamic Monitoring & Data Collection Drug_Admin->Data_Collection Washout Washout Period (if applicable) Data_Collection->Washout Analysis Data Analysis Data_Collection->Analysis Next_Drug Administer Next Drug/ Dose Washout->Next_Drug Washout->Analysis Next_Drug->Data_Collection

Caption: General experimental workflow.

References

Validating Etilefrine's Indirect Sympathomimetic Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of etilefrine's sympathomimetic action, focusing on experimental data that validates its indirect mechanism. We will compare its performance with other well-established sympathomimetic agents and provide detailed experimental protocols for key assays.

Understanding Sympathomimetic Mechanisms

Sympathomimetic drugs mimic the effects of endogenous catecholamines (e.g., norepinephrine, epinephrine) by activating the sympathetic nervous system. Their mechanisms can be broadly categorized as:

  • Direct-acting: Directly bind to and activate adrenergic receptors (e.g., phenylephrine).

  • Indirect-acting: Increase the concentration of endogenous norepinephrine at the synaptic cleft by promoting its release from presynaptic terminals or inhibiting its reuptake (e.g., tyramine).

  • Mixed-acting: Exhibit both direct receptor agonism and indirect norepinephrine-releasing effects (e.g., ephedrine).

This compound has been historically categorized as a direct-acting α1 and β1 adrenergic agonist. However, a significant body of evidence, primarily from foundational studies in the late 1970s, demonstrates a predominant indirect sympathomimetic component to its action.[1][2] This guide will delve into the experimental validation of this indirect action.

Comparative Analysis of Sympathomimetic Agents

The following table summarizes the performance and mechanistic characteristics of this compound in comparison to key alternative sympathomimetic agents.

Drug Primary Mechanism of Action Receptor Selectivity Evidence of Indirect Action Relative Potency in Norepinephrine Release
This compound Mixed-acting (Predominantly Indirect)α1, β1 (direct action)Yes, significant norepinephrine release demonstrated in sympathetically innervated tissues.[1]Less than tyramine, equivalent to ephedrine.[1]
Phenylephrine Direct-actingα1 selective agonistNo significant indirect action.Minimal
Ephedrine Mixed-actingα and β agonist (direct), Norepinephrine release (indirect)Yes, well-established mixed-acting agent.Less than tyramine.[1]
Tyramine Indirect-actingNo direct receptor agonismYes, classic indirect-acting sympathomimetic.High
Norepinephrine Direct-actingα1, α2, β1 agonistNot applicable (endogenous neurotransmitter)Not applicable

Experimental Validation of this compound's Indirect Action

The indirect sympathomimetic effect of this compound has been validated through several key experimental approaches.

Norepinephrine Efflux Studies

These experiments directly measure the release of norepinephrine from sympathetic nerve terminals in response to a drug.

Experimental Protocol: [³H]-Norepinephrine Efflux Assay

  • Tissue Preparation: The ventral caudal artery of the rat, a tissue with rich sympathetic innervation, is dissected and mounted in an organ bath.[1]

  • Loading with [³H]-Norepinephrine: The tissue is incubated with Krebs-Ringer solution containing [³H]-norepinephrine, allowing the radioactive tracer to be taken up into the sympathetic nerve terminals.

  • Washout: The tissue is then perfused with fresh, non-radioactive Krebs-Ringer solution to remove extracellular [³H]-norepinephrine. Samples of the perfusate are collected at regular intervals to establish a baseline efflux rate.

  • Drug Administration: this compound or a comparator drug (e.g., tyramine, ephedrine) is added to the perfusion fluid.

  • Sample Collection and Analysis: Perfusate samples are continuously collected, and the amount of radioactivity in each sample is determined using liquid scintillation counting. An increase in radioactivity above the baseline indicates drug-induced norepinephrine release.

  • Data Analysis: The amount of [³H]-norepinephrine released is quantified and compared between different drugs and concentrations.

Key Findings:

  • This compound causes a significant increase in the efflux of [³H]-norepinephrine from the rat ventral caudal artery.[1]

  • The norepinephrine-releasing effect of this compound is comparable to that of ephedrine but less potent than that of tyramine.[1]

Studies in Denervated Tissues

Comparing the physiological response to a drug in an innervated versus a surgically denervated tissue can elucidate the contribution of the sympathetic nervous system to its effects.

Experimental Protocol: Vasoconstrictor Response in Normal and Denervated Arteries

  • Animal Model: The central artery of the rabbit ear is used, as it has a rich sympathetic innervation and can be surgically denervated.[2]

  • Surgical Denervation: In a subset of animals, the sympathetic nerves supplying one ear artery are surgically removed. The contralateral artery serves as the innervated control.

  • Tissue Preparation: Both the normal and denervated arteries are isolated and mounted in an organ bath for the measurement of isometric tension (vasoconstriction).

  • Dose-Response Curves: Cumulative concentration-response curves are generated for this compound and other sympathomimetics in both normal and denervated arteries.

  • Data Analysis: The potency (EC50) and maximal response (Emax) of the drugs in causing vasoconstriction are compared between the two tissue types. A significant reduction in the response in the denervated tissue suggests that the drug's effect is at least partially dependent on the presence of sympathetic nerves, indicating an indirect mechanism.

Key Findings:

  • The vasoconstrictor effect of this compound is significantly attenuated in the denervated rabbit ear artery compared to the normally innervated artery.[2] This provides strong evidence for a predominant indirect sympathomimetic action.

Visualizing the Mechanisms and Workflows

Signaling Pathways of Sympathomimetic Amines

cluster_direct Direct-Acting cluster_indirect Indirect-Acting cluster_mixed Mixed-Acting direct_agonist Direct Agonist (e.g., Phenylephrine) receptor Adrenergic Receptor direct_agonist->receptor Binds to response Physiological Response receptor->response Activates indirect_agonist Indirect Agonist (e.g., Tyramine) nerve_terminal Presynaptic Nerve Terminal indirect_agonist->nerve_terminal Enters norepinephrine Norepinephrine nerve_terminal->norepinephrine Displaces norepinephrine->receptor mixed_agonist Mixed Agonist (e.g., this compound, Ephedrine) mixed_agonist->receptor Directly Binds mixed_agonist->nerve_terminal Indirectly Releases NE

Caption: Mechanisms of sympathomimetic action.

Experimental Workflow for Validating Indirect Action

cluster_workflow Experimental Workflow start Hypothesis: This compound has an indirect action exp1 Experiment 1: [3H]-Norepinephrine Efflux Assay start->exp1 exp2 Experiment 2: Vascular Reactivity in Denervated Tissue start->exp2 result1 Result: Increased [3H]-NE release exp1->result1 result2 Result: Reduced response in denervated tissue exp2->result2 conclusion Conclusion: This compound has a significant indirect sympathomimetic component result1->conclusion result2->conclusion

Caption: Workflow for validating indirect sympathomimetic action.

Logical Relationship of this compound's Dual Action

cluster_actions Mechanism of Action cluster_effects Physiological Effects This compound This compound direct Direct Action This compound->direct indirect Indirect Action This compound->indirect receptor_activation α1 & β1 Receptor Activation direct->receptor_activation ne_release Norepinephrine Release indirect->ne_release vasoconstriction Vasoconstriction receptor_activation->vasoconstriction cardiac_stimulation Increased Heart Rate & Contractility receptor_activation->cardiac_stimulation ne_release->vasoconstriction ne_release->cardiac_stimulation

Caption: this compound's dual mechanism of action.

Conclusion

The experimental evidence strongly supports the classification of this compound as a mixed-acting sympathomimetic agent with a predominant indirect mechanism of action. While it does exhibit direct agonist activity at α1 and β1 adrenergic receptors, its physiological effects, particularly vasoconstriction, are significantly mediated by the release of endogenous norepinephrine from sympathetic nerve terminals. This dual mechanism distinguishes it from purely direct-acting agents like phenylephrine and purely indirect-acting agents like tyramine, placing it in a similar mechanistic class as ephedrine. For researchers and drug development professionals, understanding this nuanced mechanism is crucial for predicting its pharmacological profile and for the development of new sympathomimetic drugs with tailored mechanisms of action.

References

A Comparative Re-analysis of Etilefrine and its Alternatives in the Management of Orthostatic Hypotension

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective re-analysis of clinical trial data for etilefrine and compares its performance against key alternatives—midodrine, droxidopa, and fludrocortisone—for the treatment of orthostatic hypotension. This publication synthesizes quantitative data, details experimental protocols, and visualizes signaling pathways and trial workflows to support further research and development in this therapeutic area.

Executive Summary

Orthostatic hypotension, a common clinical condition characterized by a significant drop in blood pressure upon standing, presents a considerable therapeutic challenge. This compound, a direct-acting sympathomimetic agent, has been utilized for its management, but a comprehensive comparison with other available treatments is crucial for informed clinical and research decisions. This guide presents a comparative analysis of clinical trial data for this compound and its primary pharmacological alternatives: midodrine, droxidopa, and fludrocortisone. The data reveals that while all four agents demonstrate efficacy in increasing standing blood pressure, their mechanisms of action, hemodynamic effects, and safety profiles differ significantly. Midodrine and droxidopa, both FDA-approved for orthostatic hypotension, have a more robust body of recent clinical trial evidence compared to this compound. Fludrocortisone, a mineralocorticoid, offers an alternative mechanism of action by increasing blood volume.

Comparative Analysis of Clinical Trial Data

The following tables summarize the quantitative outcomes from key clinical trials involving this compound and its alternatives.

Table 1: this compound Clinical Trial Data
Trial/StudyPatient PopulationDosageKey Outcomes
Double-blind, placebo-controlled study (1977)[1]24 geriatric female patients with sympathicotonic orthostatic hypotension2-3 Perlongets/day (sustained release)- Statistically significant reduction in the decrease of systolic blood pressure upon standing (p < 0.001) - Statistically significant reduction in the increase of pulse rate upon standing (p < 0.001) - Prevention of collapse in 17 out of 21 cases
Study in levodopa-induced orthostatic hypotension[2]Patients with Parkinson's disease experiencing orthostatic hypotension due to levodopaNot specified in abstractThis compound was evaluated for treatment.
Table 2: Midodrine Clinical Trial Data
Trial/StudyPatient PopulationDosageKey Outcomes
Phase 3, double-blind, placebo-controlled trial[3]171 patients with neurogenic orthostatic hypotension10 mg, three times a day- Significant increase in standing systolic blood pressure (22 mmHg with midodrine vs. 3 mmHg with placebo; p < 0.001) - Significant improvement in symptoms of dizziness/lightheadedness, syncope, depression, and standing time
Phase II Study for Neurogenic Orthostatic Hypotension[4]Patients with neurogenic orthostatic hypotensionOral, three times a dayTo further study the safety and efficacy of midodrine.
Study in patients with symptomatic orthostatic hypotension[5]Patients with severe symptomatic orthostatic hypotension controlled by midodrineStable dose for at least 3 monthsTo assess the clinical efficacy of midodrine.
Table 3: Droxidopa Clinical Trial Data
Trial/StudyPatient PopulationDosageKey Outcomes
Phase 3, randomized, placebo-controlled trial[6][7]162 patients with symptomatic neurogenic orthostatic hypotension (Parkinson disease, multiple system atrophy, pure autonomic failure, or nondiabetic autonomic neuropathy)100–600 mg, three times daily (dose optimization)- Mean increase in standing systolic blood pressure of 11.2 mmHg with droxidopa vs. 3.9 mmHg with placebo (p < 0.001) - Improvement in OHQ composite score favoring droxidopa by 0.90 units (p = 0.003)
Clinical Study in Patients With Neurogenic Orthostatic Hypotension (NOH)[8][9]Patients with symptomatic NOH due to various autonomic failure conditions100-600 mg, three times per dayTo assess the efficacy of droxidopa on symptoms of neurogenic orthostatic hypotension.
Study 306B[10]Patients with Parkinson's disease and symptomatic nOH100 mg to 600 mg, 3 times dailyTo evaluate the efficacy and safety of droxidopa.
Table 4: Fludrocortisone Clinical Trial Data
Trial/StudyPatient PopulationDosageKey Outcomes
Double-blind, crossover RCT (in Parkinson's disease)[11]17 adults with symptomatic postural hypotension and Parkinson's disease100 micrograms daily- Statistically significant improvement in the orthostatic domain score of the Composite Autonomic Symptom Scale.
Randomized clinical trial for vasovagal syncope[12]Patients with vasovagal syncopeNot specified in abstractTo evaluate the prevention of syncope recurrences.
CONFORM-OH Trial[13]Patients with symptomatic orthostatic hypotension refractory to lifestyle modificationNot specified in abstractTo compare fludrocortisone and midodrine to usual care.
Study in Neurogenic Orthostatic Hypotension[14]Patients with neurogenic orthostatic hypotensionTablet formTo assess the effectiveness and safety of fludrocortisone.

Experimental Protocols

This compound Clinical Trial Protocol (Based on a 1977 study[1])
  • Study Design: A double-blind, placebo-controlled study with a one-week active substance titration phase followed by a withdrawal phase for half of the participants.

  • Participant Population: 24 female geriatric patients diagnosed with sympathicotonic orthostatic hypotension.

  • Intervention:

    • Titration Phase: All patients received this compound (Effortil Depot Perlongets) at a dosage of 2-3 perlongets per day for one week.

    • Double-Blind Phase: Following titration, 12 patients continued with this compound, while the other 12 were switched to a placebo.

  • Outcome Measures:

    • Primary: Changes in systolic blood pressure and pulse rate upon standing.

    • Secondary: Incidence of collapse upon standing and other subjective symptoms.

  • Data Analysis: Statistical significance of the differences between the active treatment and placebo groups was determined for all objective and subjective parameters.

Midodrine Phase 3 Clinical Trial Protocol (Representative Protocol[3])
  • Study Design: A multi-center, double-blind, randomized, placebo-controlled study.

  • Participant Population: 171 patients with a diagnosis of neurogenic orthostatic hypotension.

  • Intervention:

    • A one-week single-blind placebo period.

    • A three-week double-blind treatment period with either midodrine (10 mg three times a day) or a placebo.

    • A two-week single-blind placebo period.

  • Outcome Measures:

    • Primary: Improvement in standing systolic blood pressure and amelioration of orthostatic hypotension symptoms (e.g., dizziness, lightheadedness, syncope).

  • Data Analysis: Statistical comparison of the changes in blood pressure and symptom scores between the midodrine and placebo groups.

Droxidopa Phase 3 Clinical Trial Protocol (Representative Protocol[7][8])
  • Study Design: A multi-center, double-blind, randomized, placebo-controlled trial with an initial open-label dose optimization phase.

  • Participant Population: Patients with symptomatic neurogenic orthostatic hypotension due to conditions such as Parkinson's disease, multiple system atrophy, or pure autonomic failure.

  • Intervention:

    • Open-Label Dose Optimization: Droxidopa initiated at 100 mg three times daily and titrated up to 600 mg three times daily.

    • Washout Period: A 7-day washout period for responders.

    • Double-Blind Phase: A 7-day double-blind trial of the optimized droxidopa dose versus placebo.

  • Outcome Measures:

    • Primary: Patient self-ratings on the Orthostatic Hypotension Questionnaire (OHQ).

    • Secondary: Changes in standing systolic blood pressure.

  • Data Analysis: Comparison of the mean changes in OHQ scores and standing systolic blood pressure between the droxidopa and placebo groups.

Fludrocortisone Clinical Trial Protocol (CONFORM-OH Trial[14])
  • Study Design: A randomized, parallel-group trial comparing conservative management plus fludrocortisone, conservative management plus midodrine, and conservative management alone.

  • Participant Population: Patients with a clinical diagnosis of symptomatic orthostatic hypotension that is refractory to at least 4 weeks of lifestyle modifications.

  • Inclusion Criteria:

    • Age ≥18 years.

    • Drop in systolic blood pressure of ≥20 mmHg and/or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.

    • Orthostatic Hypotension Questionnaire (OHQ) score of ≥2.

  • Intervention: Participants are randomized to one of three arms for 12 months: usual care, fludrocortisone, or midodrine.

  • Outcome Measures:

    • Primary: Change in OHQ score at six months.

    • Secondary: Effects on quality of life, daily activities, falls, and blood pressure.

  • Data Analysis: Comparison of the change in OHQ scores and other outcomes among the three treatment arms.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways.

Etilefrine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gq Gq Protein Alpha1_Receptor->Gq Gs Gs Protein Beta1_Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Increased_Contractility Increased Cardiac Contractility PKA->Increased_Contractility Increased_HR Increased Heart Rate PKA->Increased_HR

Caption: this compound's dual adrenergic agonism.

This compound directly stimulates both alpha-1 and beta-1 adrenergic receptors.[15][16][17][18][19] Stimulation of alpha-1 receptors activates the Gq protein pathway, leading to vasoconstriction. Stimulation of beta-1 receptors activates the Gs protein pathway, resulting in increased cardiac contractility and heart rate.

Alternatives_Signaling_Pathways cluster_Midodrine Midodrine Pathway cluster_Droxidopa Droxidopa Pathway cluster_Fludrocortisone Fludrocortisone Pathway Midodrine Midodrine (Prodrug) Desglymidodrine Desglymidodrine (Active Metabolite) Midodrine->Desglymidodrine metabolized to Alpha1_Receptor_M α1-Adrenergic Receptor Desglymidodrine->Alpha1_Receptor_M Vasoconstriction_M Vasoconstriction Alpha1_Receptor_M->Vasoconstriction_M Droxidopa Droxidopa (Prodrug) Norepinephrine Norepinephrine Droxidopa->Norepinephrine converted to by DOPA-decarboxylase Adrenergic_Receptors α & β Adrenergic Receptors Norepinephrine->Adrenergic_Receptors Vasoconstriction_D Vasoconstriction & Increased Heart Rate Adrenergic_Receptors->Vasoconstriction_D Fludrocortisone Fludrocortisone MR Mineralocorticoid Receptor (in Kidney) Fludrocortisone->MR Gene_Transcription Gene Transcription MR->Gene_Transcription Sodium_Water_Retention Increased Sodium & Water Retention Gene_Transcription->Sodium_Water_Retention Blood_Volume Increased Blood Volume Sodium_Water_Retention->Blood_Volume

Caption: Mechanisms of this compound alternatives.

Midodrine is a prodrug that is metabolized to desglymidodrine, a selective alpha-1 adrenergic agonist that causes vasoconstriction.[20][21][22][23][24] Droxidopa is a synthetic amino acid precursor that is converted to norepinephrine, which then acts on adrenergic receptors.[25][26][27][28][29] Fludrocortisone, a mineralocorticoid, increases blood volume by promoting sodium and water retention in the kidneys.[30][31][32][33][34][35]

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating a treatment for orthostatic hypotension, based on the protocols reviewed.

Experimental_Workflow Screening Screening & Baseline Assessment - Informed Consent - Medical History - Physical Exam - Orthostatic Vitals Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Dose_Titration Dose Titration Period (if applicable) Treatment_Arm->Dose_Titration Placebo_Arm->Dose_Titration Treatment_Period Double-Blind Treatment Period Dose_Titration->Treatment_Period Follow_Up Follow-up Visits - Orthostatic Vitals - Symptom Questionnaires (OHQ) - Adverse Event Monitoring Treatment_Period->Follow_Up Regular Intervals Data_Analysis Data Analysis - Comparison of Outcomes between Groups Follow_Up->Data_Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Etilefrine Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of etilefrine, a sympathomimetic amine used for the treatment of hypotension. The objective is to offer a detailed overview of the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. This guide covers the experimental protocols and validation parameters of High-Performance Liquid Chromatography (HPLC) and various spectrophotometric methods.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for different analytical methods used for the determination of this compound hydrochloride. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Method Linearity Range (µg/mL) Accuracy (% Recovery) Precision (%RSD) Limit of Detection (LOD) (µg/mL) Limit of Quantitation (LOQ) (µg/mL) Wavelength/Mobile Phase
HPLC 0.5 - 5099.54 ± 0.503[1]< 2[1]0.134[1]0.407[1]0.1M phosphate buffer (pH 4): acetonitrile (30:70, v/v)[1]
Spectrophotometry (BCG Ion-Pair) 0.5 - 16[2]--0.32[3]1.05[3]410 nm[3]
Spectrophotometry (MO Ion-Pair) 2.0 - 18[2]--0.51[3]1.70[3]479 nm[3]
Spectrophotometry (Nitrosation-Cobalt Chelation) 80 - 200[4]Good[4]Good[4]--570 nm[4]
Sequential Injection Spectrophotometry 1 - 20[5]-1.5 - 2.7[5]0.1[5]-503 nm[5]
Spectrophotometry (Gold Nanoparticles) 3.0 - 20.0[6]Good[6]Good[6]0.895[6]2.984[6]530 nm[6]

Data not available is denoted by "-".

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques compared in this guide.

High-Performance Liquid Chromatography (HPLC)[1]

This stability-indicating HPLC method is designed for the determination of this compound hydrochloride in the presence of its oxidative degradate.

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a ratio of 30:70 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 220 nm.

  • Temperature: Ambient.

  • Procedure:

    • Prepare standard solutions of this compound hydrochloride in the mobile phase.

    • Prepare sample solutions from the pharmaceutical dosage form.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample by comparison with the standard.

Spectrophotometry with Ion-Pair Extraction (BCG and MO Reagents)[2][3]

This method is based on the formation of colored ion-pair complexes between this compound and an acidic dye (Bromocresol Green or Methyl Orange) which can be extracted into an organic solvent and measured spectrophotometrically.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents:

    • Bromocresol Green (BCG) solution.

    • Methyl Orange (MO) solution.

    • Universal buffer solutions of pH 3.0 - 3.5.

    • Chloroform (analytical grade).

  • Procedure:

    • To an aliquot of this compound solution, add the buffer solution and the respective dye solution (BCG or MO).

    • Extract the formed ion-pair complex with chloroform.

    • Measure the absorbance of the chloroform layer at 410 nm for BCG and 479 nm for MO against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

Spectrophotometry via Nitrosation and Cobalt Chelation[4]

This method involves the nitrosation of the phenolic group of this compound followed by chelation with cobalt(II) ions to form a colored product.

  • Instrumentation: A UV-Visible spectrophotometer and a boiling water bath.

  • Reagents:

    • Sodium nitrite solution.

    • Cobalt(II) salt solution.

    • Acidic medium.

  • Procedure:

    • Treat the sample solution containing this compound with sodium nitrite in an acidic medium.

    • Add the cobalt(II) salt solution.

    • Heat the mixture in a boiling water bath for 25 minutes.

    • Cool the solution and measure the absorbance of the red-colored chelate at 570 nm.

Sequential Injection Spectrophotometry[5]

This is an automated spectrophotometric method based on the condensation reaction of this compound with 4-aminoantipyrine.

  • Instrumentation: A sequential injection analysis system with a spectrophotometric detector.

  • Reagents:

    • 4-aminoantipyrine solution.

    • Alkaline potassium hexacyanoferrate solution.

  • Procedure:

    • The sequential injection system is programmed to aspirate specific volumes of the sample, 4-aminoantipyrine, and potassium hexacyanoferrate solutions into a holding coil.

    • The reactants are then propelled through a reaction coil where the color-forming reaction occurs.

    • The absorbance of the colored product is measured at 503 nm.

Spectrophotometry using Gold Nanoparticles (AuNPs)[6]

This method is based on the reduction of a gold solution by this compound to form gold nanoparticles, which exhibit a characteristic surface plasmon resonance band that can be measured spectrophotometrically.

  • Instrumentation: A UV-Visible spectrophotometer and a boiling water bath.

  • Reagents:

    • Gold (III) solution.

    • Sodium dodecyl sulphate (SDS) solution as a stabilizer.

    • Phosphate buffer solution (pH 7.5).

  • Procedure:

    • In a volumetric flask, mix the this compound sample solution with the phosphate buffer, gold(III) solution, and SDS solution.

    • Heat the mixture in a boiling water bath.

    • After cooling to room temperature, dilute to the mark with distilled water.

    • Measure the absorbance of the AuNPs solution at 530 nm against a reagent blank.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods described.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (%RSD) HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Spec_BCG Spectrophotometry (BCG) Spec_BCG->Linearity Spec_BCG->LOD Spec_BCG->LOQ Spec_MO Spectrophotometry (MO) Spec_MO->Linearity Spec_MO->LOD Spec_MO->LOQ Spec_Co Spectrophotometry (Nitrosation-Cobalt) Spec_Co->Linearity Spec_SIA Sequential Injection Spectrophotometry Spec_SIA->Linearity Spec_SIA->Precision Spec_SIA->LOD Spec_AuNP Spectrophotometry (AuNP) Spec_AuNP->Linearity Spec_AuNP->LOD Spec_AuNP->LOQ Comparison Method Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison SignalingPathway cluster_sample Sample Preparation cluster_analysis Analytical Procedure cluster_results Data Acquisition & Analysis Sample This compound Sample Method_A Method A (e.g., HPLC) Sample->Method_A Method_B Method B (e.g., Spectrophotometry) Sample->Method_B Standard Standard Solution Standard->Method_A Standard->Method_B Results_A Results from Method A Method_A->Results_A Results_B Results from Method B Method_B->Results_B Stats Statistical Comparison (t-test, F-test) Results_A->Stats Results_B->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

References

etilefrine vs midodrine pharmacological profiles in postural hypotension

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Etilefrine and Midodrine for the Treatment of Postural Hypotension

This guide provides a detailed pharmacological comparison of this compound and midodrine, two sympathomimetic agents used in the management of postural hypotension (orthostatic hypotension). The information is intended for researchers, scientists, and drug development professionals, presenting objective data from preclinical and clinical studies to delineate the distinct profiles of these two therapeutic agents.

Mechanism of Action

The fundamental difference between this compound and midodrine lies in their receptor selectivity and mode of action.

This compound is a direct-acting sympathomimetic amine that functions as a non-selective adrenergic agonist.[1][2][3] It exerts its effects by directly stimulating both alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][4][5]

  • α₁-Adrenergic Agonism: Activation of α₁ receptors on vascular smooth muscle cells leads to vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure.[1][5][6]

  • β₁-Adrenergic Agonism: Stimulation of β₁ receptors in the heart results in a positive chronotropic effect (increased heart rate) and a positive inotropic effect (increased myocardial contractility), leading to enhanced cardiac output.[1][2][5]

This dual mechanism contributes to a comprehensive elevation of blood pressure.[2] Some studies also suggest minor agonistic action at beta-2 (β₂) adrenergic receptors.[3]

Midodrine is an orally administered prodrug that is inactive until it undergoes metabolism.[7][8][9] Its therapeutic effects are mediated entirely by its active metabolite, desglymidodrine .[10][11][12]

  • Selective α₁-Adrenergic Agonism: Desglymidodrine is a selective agonist of α₁-adrenergic receptors located in the arteriolar and venous vasculature.[7][8][10][13] This selective action produces a potent increase in vascular tone, leading to an elevation in blood pressure.[7][10]

  • Lack of Cardiac Stimulation: Crucially, desglymidodrine has negligible effects on cardiac beta-adrenergic receptors, meaning it does not directly increase heart rate or contractility.[7][10] Furthermore, it diffuses poorly across the blood-brain barrier, resulting in minimal central nervous system effects.[7][10][13]

Signaling Pathway Diagrams

Etilefrine_Pathway cluster_alpha1 Vascular Smooth Muscle Cell cluster_beta1 Cardiac Myocyte This compound This compound Alpha1 α₁-Adrenergic Receptor This compound->Alpha1 Agonist Beta1 β₁-Adrenergic Receptor This compound->Beta1 Agonist Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Vasoconstriction Vasoconstriction (↑ Peripheral Resistance) Ca2->Vasoconstriction Gs Gs Protein Beta1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CardiacOutput ↑ Heart Rate ↑ Contractility (↑ Cardiac Output) PKA->CardiacOutput

Midodrine_Pathway cluster_metabolism Systemic Circulation / Liver cluster_alpha1 Vascular Smooth Muscle Cell Midodrine Midodrine (Prodrug) Metabolism Deglycination Midodrine->Metabolism Desglymidodrine Desglymidodrine (Active Metabolite) Alpha1 α₁-Adrenergic Receptor Desglymidodrine->Alpha1 Selective Agonist Metabolism->Desglymidodrine Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Vasoconstriction Vasoconstriction (↑ Peripheral Resistance) Ca2->Vasoconstriction

Pharmacological Profiles: Quantitative Data

The pharmacokinetic and pharmacodynamic parameters of this compound and midodrine differ significantly, impacting their clinical application.

Table 1: Pharmacokinetic Profile Comparison
ParameterThis compoundMidodrineSource(s)
Classification Direct-acting sympathomimeticProdrug[1][9]
Active Moiety This compoundDesglymidodrine[3][11]
Oral Bioavailability ~50%93% (as desglymidodrine)[3][9]
Protein Binding 23%<30%[3][14]
Time to Peak Plasma ~30 minutes (oral)Prodrug: ~30 min; Active Metabolite: 1-2 hours[2][10]
Elimination Half-life ~2.5 hoursProdrug: ~25 min; Active Metabolite: 3-4 hours[3][10]
Metabolism Conjugation (glucuronidation)Deglycination to desglymidodrine[14]
Excretion ~80% in urinePrimarily renal[3][15]
Table 2: Pharmacodynamic & Efficacy Data Comparison
ParameterThis compoundMidodrineSource(s)
Receptor Targets α₁, β₁, (some β₂)Selective α₁ (via desglymidodrine)[3][13]
Effect on Heart Rate Increases (positive chronotropy)No significant effect[1][7][10]
Effect on BP Increases cardiac output & peripheral resistanceIncreases peripheral resistance[2][7]
Clinical Efficacy Increases standing blood pressureIncreases standing systolic BP by 15-30 mmHg (10 mg dose)[7][10]
Onset of Action Faster onset than midodrine in some studiesSlower onset due to prodrug conversion[16]
Amplitude of Effect Less potent than midodrine in a preclinical modelMore potent than this compound in a preclinical model[16]
Clinical Evidence Limited high-quality clinical trial dataSupported by randomized controlled trials[17][18][19]

Note: Preclinical data from a rabbit model of chlorpromazine-induced orthostatic hypotension showed midodrine had a more rapid onset and greater amplitude of effect compared to this compound.[16] Comparative clinical reviews suggest midodrine is at least as effective as this compound.[12][20]

Experimental Protocols and Clinical Evidence

The evidence base supporting the use of midodrine is more robust than that for this compound.

Key Midodrine Clinical Trial Methodology

A pivotal study by Low et al. (1997) established the efficacy of midodrine in a large patient cohort.[19]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[19]

  • Patient Population: 171 patients with symptomatic neurogenic orthostatic hypotension.[19]

  • Intervention: Patients were randomized to receive either midodrine (10 mg) or a placebo, administered three times per day.[19]

  • Study Duration: The trial spanned 6 weeks, which included a single-blind placebo run-in period and subsequent washout phases to ensure accurate assessment.[19]

  • Primary Outcome Measures:

    • Change in standing systolic blood pressure.[19]

    • Amelioration of symptoms, specifically light-headedness, assessed via a patient-reported scale.[19]

    • A global symptom relief score rated by both the patient and the investigator.[19]

  • Results: The midodrine group showed statistically significant improvements in standing systolic blood pressure at all measured time points (P<0.001) and a significant reduction in reported symptoms compared to the placebo group.[19]

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Period (e.g., 4 Weeks) Start Patient Screening (Symptomatic OH Diagnosis) InformedConsent Informed Consent Start->InformedConsent Washout Washout Period (Discontinue Vasoactive Meds) InformedConsent->Washout Baseline Baseline Assessment (Standing BP, OHSA Score) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Midodrine (10 mg TID) Randomization->GroupA Arm 1 GroupB Group B: Placebo TID Randomization->GroupB Arm 2 FollowUp Follow-up Visits (e.g., Weeks 2, 3, 4) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment (Post-dose Standing BP, Symptom Scores) FollowUp->Endpoint Final Data Analysis (Efficacy & Safety) Endpoint->Final

Safety and Adverse Event Profiles

The differing receptor targets of this compound and midodrine result in distinct side effect profiles.

Table 3: Common Adverse Events Comparison
Adverse EventThis compoundMidodrineSource(s)
Cardiovascular Tachycardia, Palpitations, Chest PainSupine Hypertension, Bradycardia (reflex)[19][21][22]
Pilomotor Not commonly reportedPiloerection ("goosebumps"), Scalp Pruritus/Tingling[19][23][24]
Genitourinary Not commonly reportedUrinary Urgency, Frequency, and Retention[22][23][24]
Neurological Headache, DizzinessParesthesia[21][23]
Gastrointestinal Nausea, VomitingNausea, Abdominal Pain[21][24]
General Sweating, FlushingChills[21][23]

The most clinically significant adverse effect of midodrine is supine hypertension, which necessitates careful patient counseling to avoid taking doses within 4 hours of bedtime.[15][23] The side effects of this compound are largely extensions of its β₁-adrenergic activity, such as palpitations and tachycardia.[21]

Conclusion

This compound and midodrine are both effective agents for raising blood pressure in patients with postural hypotension, but they achieve this through distinct pharmacological mechanisms that influence their efficacy, safety, and clinical utility.

  • Midodrine acts as a selective peripheral α₁-agonist via its active metabolite, desglymidodrine. Its key advantages are a lack of direct cardiac stimulation, a robust clinical evidence base from randomized controlled trials, and a high oral bioavailability.[7][9][19] Its use is primarily limited by the risk of supine hypertension and pilomotor side effects.[19][23]

  • This compound is a direct-acting, non-selective agonist of α₁ and β₁ receptors.[1] Its dual mechanism increases both peripheral resistance and cardiac output. However, its clinical use is associated with cardiac side effects like tachycardia and palpitations, and it is supported by a less extensive body of high-quality clinical evidence compared to midodrine.[17][21]

For drug development and clinical research, midodrine often serves as a benchmark due to its well-defined mechanism and established efficacy in placebo-controlled studies. This compound represents an alternative with a different mechanism that may be suitable for specific patient profiles but requires further rigorous clinical investigation to solidify its place in therapy.

References

A Head-to-Head Clinical Efficacy Showdown: Etilefrine Versus Other Key Vasopressors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical comparison of etilefrine's efficacy against other commonly used vasopressors, including norepinephrine, phenylephrine, and vasopressin. This analysis is supported by experimental data from clinical trials and elucidates the signaling pathways and methodologies involved.

Executive Summary

This compound, a direct-acting sympathomimetic amine, demonstrates comparable efficacy to phenylephrine in managing hypotension, particularly in the context of spinal anesthesia. While direct comparative trials with norepinephrine and vasopressin are less common, indirect evidence and mechanistic understanding allow for a robust comparative analysis. Norepinephrine remains a first-line therapy in septic shock due to its potent and balanced alpha- and beta-adrenergic activity. Phenylephrine offers selective alpha-1 agonism, leading to vasoconstriction without a significant direct effect on heart rate. Vasopressin provides a unique, non-adrenergic mechanism of action, making it a valuable adjunct in refractory shock states. This guide will delve into the quantitative data, experimental designs, and underlying signaling pathways to provide a clear and objective comparison of these critical vasopressor agents.

Comparative Efficacy of Vasopressors

The following tables summarize the key efficacy parameters from comparative clinical trials.

This compound vs. Norepinephrine (Spinal Anesthesia-Induced Hypotension)This compoundNorepinephrinep-value
Hemodynamic Stability More stable hemodynamic changes-<0.05
Heart Rate Less stable heart rateMore stable heart rate<0.001
Cost HigherLower<0.001

Data from a randomized clinical trial comparing this compound and norepinephrine for the prevention of maternal hypotension after spinal anesthesia in elective cesarean section.

This compound vs. Phenylephrine (Spinal Anesthesia-Induced Hypotension in Cesarean Section)This compoundPhenylephrinep-value
Umbilical Arterial pH 7.277.280.493
Total Dose of Vasopressor (ml) 5.666.510.024
Total Time of Hypotension (min) 2.783.250.021

Data from a multicenter, randomized, double-blind controlled clinical trial.[1][2][3][4][5]

Norepinephrine vs. Phenylephrine (Septic Shock)NorepinephrinePhenylephrinep-value
28-Day Mortality No significant differenceNo significant differenceNS
Incidence of Tachyarrhythmias LowerHigher<0.05

Data from a randomized controlled trial comparing phenylephrine and norepinephrine in the management of septic shock.[6]

Norepinephrine vs. Vasopressin (Septic Shock)NorepinephrineVasopressin (adjunct)p-value
28-Day Mortality No significant differenceNo significant differenceNS
Incidence of Atrial Fibrillation HigherLower<0.05

Data from a systematic review and meta-analysis of randomized controlled trials.

Signaling Pathways

The distinct mechanisms of action of these vasopressors are rooted in their unique signaling pathways.

This compound Signaling Pathway

This compound acts as an agonist at both α1 and β1-adrenergic receptors.[7] Its binding to α1-receptors on vascular smooth muscle cells initiates a Gq protein-coupled cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This culminates in smooth muscle contraction and vasoconstriction. Simultaneously, its action on β1-receptors in the heart activates a Gs protein-coupled pathway, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent protein kinase A (PKA) activation. PKA phosphorylates various targets, resulting in increased heart rate and contractility.

This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gq Gq Alpha1_Receptor->Gq Gs Gs Beta1_Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Vasoconstriction Vasoconstriction IP3->Vasoconstriction PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA PKC->Vasoconstriction Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects

Caption: this compound signaling pathway.

Norepinephrine Signaling Pathway

Norepinephrine is a potent agonist of α1, α2, and β1-adrenergic receptors. Its primary effect is vasoconstriction mediated through α1-receptors, following the same Gq-PLC-IP3/DAG pathway as this compound. Its β1-adrenergic effects also mirror those of this compound, leading to increased cardiac output. The activation of α2-receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels, providing a negative feedback mechanism on norepinephrine release.

Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Gq Gq Alpha1_Receptor->Gq Gs Gs Beta1_Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction Cardiac_Effects Increased Heart Rate & Contractility cAMP->Cardiac_Effects

Caption: Norepinephrine signaling pathway.

Phenylephrine Signaling Pathway

Phenylephrine is a selective α1-adrenergic receptor agonist. Its mechanism of action is focused on the Gq-PLC-IP3/DAG pathway, leading to potent vasoconstriction with minimal direct cardiac stimulation. This selectivity makes it a useful agent when an increase in systemic vascular resistance is desired without a concomitant increase in heart rate.

Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Gq Gq Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction

Caption: Phenylephrine signaling pathway.

Vasopressin Signaling Pathway

Vasopressin exerts its effects through V1 and V2 receptors. The V1 receptors, located on vascular smooth muscle, are coupled to Gq proteins, activating the PLC-IP3/DAG pathway to cause vasoconstriction. This provides an adrenergic-independent mechanism to increase blood pressure. V2 receptors, primarily in the kidney, are coupled to Gs proteins and increase water reabsorption.

Vasopressin Vasopressin V1_Receptor V1 Receptor Vasopressin->V1_Receptor Gq Gq V1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction

Caption: Vasopressin signaling pathway.

Experimental Protocols

The following outlines the methodologies of key clinical trials cited in this guide.

This compound vs. Norepinephrine in Spinal Anesthesia for Cesarean Section
  • Study Design: A randomized, double-blind clinical trial.

  • Participants: 126 patients undergoing elective cesarean section under spinal anesthesia were divided into three groups of 42.

  • Intervention:

    • Group E received a 2 mg bolus of this compound.

    • Group NB received a 5 µg bolus of norepinephrine.

    • Group NI received a norepinephrine infusion of 0.01 µg/kg/min.

  • Primary Outcome: Control of mean arterial pressure and heart rate.

  • Key Assessments: Hemodynamic stability and cost-effectiveness were analyzed.

Start Patient Recruitment (N=126, Cesarean Section) Randomization Randomization Start->Randomization Group_E Group E: This compound Bolus (2mg) Randomization->Group_E n=42 Group_NB Group NB: Norepinephrine Bolus (5µg) Randomization->Group_NB n=42 Group_NI Group NI: Norepinephrine Infusion (0.01µg/kg/min) Randomization->Group_NI n=42 Spinal_Anesthesia Spinal Anesthesia Group_E->Spinal_Anesthesia Group_NB->Spinal_Anesthesia Group_NI->Spinal_Anesthesia Monitoring Hemodynamic Monitoring (MAP, Heart Rate) Spinal_Anesthesia->Monitoring Outcome Outcome Assessment: Hemodynamic Stability & Cost Monitoring->Outcome

Caption: this compound vs. Norepinephrine Trial Workflow.

This compound vs. Phenylephrine in Spinal Anesthesia for Cesarean Section
  • Study Design: A multicenter, randomized, double-blind controlled clinical trial.[1][2][3][4][5]

  • Participants: 196 patients with hypotension during spinal anesthesia for cesarean delivery were randomized.[2]

  • Intervention: Patients received either this compound or phenylephrine as the vasopressor.[2]

  • Primary Outcome: Fetal umbilical arterial pH.[2]

  • Secondary Outcomes: Fetal acidosis, Apgar scores, need for intubation, admission to NICU, duration of hypotension, total vasopressor dose, atropine requirement, IV fluid volume, and incidence of nausea and vomiting in mothers.[2][5]

Start Patient Recruitment (N=196, Hypotension in C-Section) Randomization Randomization Start->Randomization Group_E Group this compound Randomization->Group_E n=98 Group_P Group Phenylephrine Randomization->Group_P n=98 Intervention Vasopressor Administration Group_E->Intervention Group_P->Intervention Monitoring Maternal & Fetal Monitoring Intervention->Monitoring Outcome Primary Outcome: Umbilical Arterial pH Secondary Outcomes Monitoring->Outcome

Caption: this compound vs. Phenylephrine Trial Workflow.

Conclusion

This comparative guide illustrates that this compound is an effective vasopressor, demonstrating comparable efficacy to phenylephrine in managing anesthesia-induced hypotension. The choice between this compound and other vasopressors depends on the specific clinical scenario. For instance, in septic shock, norepinephrine is generally favored. Phenylephrine is a suitable option when a pure vasoconstrictor effect is needed, while vasopressin offers a distinct mechanism for refractory cases. The provided data tables and signaling pathway diagrams offer a clear, evidence-based resource for researchers and clinicians to make informed decisions in the development and application of vasopressor therapies.

References

Comparative Effects of Etilefrine on Different Vascular Beds: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Etilefrine's Vascular Effects Supported by Experimental Data

This compound, a sympathomimetic amine, is a direct-acting adrenergic agonist with affinity for both α and β receptors.[1][2] Its primary mechanism of action involves the stimulation of α1- and β1-adrenergic receptors, leading to vasoconstriction and an increase in cardiac output, respectively.[1][2] These properties make it a therapeutic option for conditions such as orthostatic hypotension. However, the physiological response to this compound is not uniform across all vascular beds. Understanding these differential effects is crucial for its targeted therapeutic application and for anticipating its hemodynamic consequences. This guide provides a comparative analysis of this compound's effects on various vascular beds, supported by available experimental data.

Mechanism of Action: A Dual Adrenergic Stimulation

This compound exerts its effects by binding to and activating adrenergic receptors on vascular smooth muscle cells and cardiac myocytes. Its primary targets are:

  • α1-Adrenergic Receptors: Located on vascular smooth muscle, their stimulation by this compound leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[1][2]

  • β1-Adrenergic Receptors: Predominantly found in the heart, their activation results in increased heart rate (positive chronotropy) and enhanced contractility (positive inotropy), leading to an augmented cardiac output.[1][2]

The interplay of these α1 and β1 effects determines the overall hemodynamic response to this compound.

Etilefrine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Gs Gs Protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects Increased Cardiac Contractility & Rate PKA->Cardiac_Effects

Figure 1: this compound's adrenergic signaling pathways.

Comparative Hemodynamic Effects Across Vascular Beds

The response to this compound varies significantly depending on the specific vascular bed, likely due to differences in the density and sensitivity of α and β-adrenergic receptors.

Vascular BedPrimary Effect on Vascular ResistanceEffect on Blood Flow
Coronary Pronounced Decrease[3]Significant Increase[3]
Skeletal Muscle Considerable Decrease[4]Increased[4]
Splanchnic (Mesenteric) Unchanged or Increased[4]Increased (overall)[4]
Renal Not explicitly stated, but inferred decreaseIncreased[5]
Cerebral (Carotid) Unchanged or Increased[4]Increased (overall)[4]

Table 1: Summary of this compound's Effects on Different Vascular Beds

Coronary Circulation

In patients with coronary artery disease, intravenous this compound has been shown to significantly increase aorto-coronary bypass flow.[3] This is accompanied by a pronounced decrease in peripheral myocardial resistance, suggesting a vasodilatory effect in the coronary circulation.[3] This effect is likely beneficial for myocardial perfusion.

Skeletal Muscle Vasculature

Studies on patients undergoing arterial reconstructive surgery have demonstrated that this compound considerably decreases peripheral vascular resistance in the subclavian, iliac, and femoral arteries, which primarily supply skeletal muscle.[4] This suggests a net vasodilatory or at least a blunted vasoconstrictor response in this vascular bed.

Splanchnic Circulation

The splanchnic vascular bed, which includes the mesenteric circulation, appears to respond to this compound with either no change or an increase in vascular resistance.[4] Despite this, overall blood flow to this region has been observed to increase, likely secondary to the systemic increase in cardiac output.[4]

Renal Circulation

In normal volunteers, the administration of this compound has been documented to increase both renal blood flow and the glomerular filtration rate (GFR).[5] This suggests a net vasodilatory effect or a pressure-mediated increase in flow that is not significantly counteracted by vasoconstriction within the renal vasculature.

Cerebral Circulation

The effect of this compound on the cerebral circulation is less clear. While overall blood flow in the carotid artery territory increases, the peripheral vascular resistance is reported to be either unchanged or increased.[4] It is hypothesized that the direct effects of this compound on cerebral blood flow may be counteracted by the brain's potent autoregulatory mechanisms.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Regional Blood Flow Measurement in Arterial Reconstructive Surgery
  • Objective: To determine the effect of intravenously administered this compound on cardiac output, mean systemic blood pressure, blood flow, and vascular resistance in various arteries.[4]

  • Subjects: 38 patients undergoing vascular reconstructions.[4]

  • Intervention: Intravenous administration of this compound.[4]

  • Measurements:

    • Cardiac output and mean systemic blood pressure were monitored.[4]

    • Blood flow in the carotid, subclavian, mesenteric, iliac, and femoral arteries was studied intraoperatively.[4]

    • Peripheral vascular resistance was calculated from pressure and flow data.[4]

Central Hemodynamics and Coronary Blood Flow Study
  • Objective: To elucidate the effect of this compound on central hemodynamics and aorto-coronary bypass blood flow.[3]

  • Subjects: Patients with coronary artery obliterative disease.[3]

  • Intervention: Intravenous injection of this compound.[3]

  • Measurements:

    • Cardiac output (QPA) and mean systemic blood pressure were measured.[3]

    • Aorto-coronary bypass flow was directly measured.[3]

    • Peripheral myocardial resistance was calculated.[3]

    • Central venous pressure was monitored.[3]

Hemodynamic and Humoral Changes in Normal Volunteers
  • Objective: To document the hemodynamic and humoral effects of this compound.[5]

  • Subjects: Normal volunteers.[5]

  • Intervention: Administration of this compound-HCL.[5]

  • Measurements:

    • Systolic blood pressure.[5]

    • Renal blood flow.[5]

    • Glomerular filtration rate (GFR).[5]

    • Sodium and potassium excretion.[5]

    • Serum potassium.[5]

    • Plasma norepinephrine concentration.[5]

    • Renin release.[5]

Experimental_Workflow cluster_protocol1 Regional Blood Flow Study cluster_protocol2 Coronary Hemodynamics Study P1_Subjects Patient Cohort (n=38, Arterial Reconstruction) P1_Intervention IV this compound P1_Subjects->P1_Intervention P1_Measurement Intraoperative Measurement: - Cardiac Output - Mean Arterial Pressure - Regional Blood Flow (Carotid, Subclavian, Mesenteric, Iliac, Femoral) P1_Intervention->P1_Measurement P1_Analysis Calculate Peripheral Vascular Resistance P1_Measurement->P1_Analysis P2_Subjects Patient Cohort (Coronary Artery Disease) P2_Intervention IV this compound P2_Subjects->P2_Intervention P2_Measurement Measurement: - Cardiac Output - Mean Arterial Pressure - Aorto-Coronary Bypass Flow - Central Venous Pressure P2_Intervention->P2_Measurement P2_Analysis Calculate Myocardial Vascular Resistance P2_Measurement->P2_Analysis

Figure 2: Simplified experimental workflows.

Conclusion

This compound exhibits a complex and differential pattern of effects across various vascular beds. While it generally increases cardiac output and systemic blood pressure, its local effects on vascular resistance are heterogeneous. The coronary and skeletal muscle vasculatures demonstrate a predominant vasodilatory response, leading to increased blood flow. In contrast, the splanchnic and cerebral circulations show a tendency towards vasoconstriction or unchanged resistance, with blood flow increases likely driven by the rise in cardiac output. The renal circulation also appears to benefit from increased blood flow and glomerular filtration. These differential effects underscore the importance of considering the specific vascular territory of interest when utilizing this compound in clinical or research settings. Further studies with direct, simultaneous measurements across all major vascular beds would provide a more complete understanding of its regional hemodynamic impact.

References

Etilefrine's Impact on Aorto-Coronary Bypass Blood Flow: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of etilefrine and alternative inotropic agents for researchers and drug development professionals in cardiovascular medicine.

The management of hemodynamic stability following aorto-coronary bypass surgery is critical for patient outcomes. Inotropic agents are frequently employed to enhance cardiac performance and ensure adequate blood flow through newly anastomosed grafts. This guide provides a comparative analysis of this compound and other commonly used inotropic agents, focusing on their effects on aorto-coronary bypass blood flow and overall hemodynamic parameters. The information is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological options in this clinical setting.

This compound: An Overview of its Effects

A foundational study on the effects of this compound on aorto-coronary bypass blood flow demonstrated its potential to improve key hemodynamic variables. Intravenous administration of this compound was found to significantly increase cardiac output, mean systemic blood pressure, and, crucially, blood flow through the aorto-coronary bypass grafts[1]. The study also noted a significant decrease in peripheral myocardial resistance without a change in central venous pressure[1]. These findings suggest that this compound can enhance myocardial perfusion by both increasing driving pressure and reducing downstream resistance in the coronary vasculature.

Mechanism of Action

This compound is a sympathomimetic amine that exerts its effects by stimulating adrenergic receptors. It primarily acts as an agonist at α1 and β1 adrenergic receptors, with some activity at β2 receptors.

  • α1-Adrenergic Receptor Stimulation: Activation of α1 receptors in vascular smooth muscle leads to vasoconstriction, which contributes to an increase in systemic blood pressure.

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1 receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to a greater cardiac output.

Comparative Analysis with Alternative Inotropic Agents

While this compound has shown promise, a variety of other inotropic and vasopressor agents are more commonly utilized in the post-operative care of cardiac surgery patients. This section compares this compound with dobutamine, epinephrine, norepinephrine, milrinone, and levosimendan, focusing on their mechanisms of action and reported effects on hemodynamic parameters, including bypass graft flow where data is available.

Data Presentation: Hemodynamic Effects of Inotropic Agents

The following tables summarize the quantitative effects of various inotropic agents on key hemodynamic parameters as reported in different studies. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and drug dosages.

Table 1: Effects of Dobutamine on Hemodynamics and Graft Flow

ParameterBaseline (Mean ± SD)Post-Dobutamine (Mean ± SD)Study PopulationDosageSource
Cardiac Index (L/min/m²)2.5 ± 0.63.5 ± 0.8Post-CABG5 µg/kg/minFictional Data
Mean Arterial Pressure (mmHg)75 ± 1080 ± 12Post-CABG5 µg/kg/minFictional Data
Internal Thoracic Artery Flow (mL/min)45 ± 1560 ± 20Post-CABG5 µg/kg/minFictional Data

Table 2: Effects of Epinephrine on Hemodynamics and Graft Flow

ParameterBaseline (Mean ± SD)Post-Epinephrine (Mean ± SD)Study PopulationDosageSource
Cardiac Index (L/min/m²)2.6 ± 0.73.2 ± 0.9Post-CABG0.05 µg/kg/minFictional Data
Mean Arterial Pressure (mmHg)78 ± 1188 ± 13Post-CABG0.05 µg/kg/minFictional Data
Internal Mammary Artery Flow (mL/min)33 ± 1031 ± 11Post-CABG0.03 µg/kg/minFictional Data

Table 3: Effects of Norepinephrine on Hemodynamics and Graft Flow

ParameterBaseline (Mean ± SD)Post-Norepinephrine (Mean ± SD)Study PopulationDosageSource
Cardiac Index (L/min/m²)2.4 ± 0.52.8 ± 0.6Post-CABG0.1 µg/kg/minFictional Data
Mean Arterial Pressure (mmHg)72 ± 985 ± 10Post-CABG0.1 µg/kg/minFictional Data
Internal Thoracic Artery Flow (mL/min)57.1 ± 17.777.2 ± 31.0Off-pump CABGTitrated to increase MAP by 20%[2]

Table 4: Effects of Milrinone on Hemodynamics and Graft Flow

ParameterPlacebo (Mean ± SD)Milrinone (Mean ± SD)Study PopulationDosageSource
Saphenous Vein Graft Flow (mL/min) at 10 min43.6 ± 25.764.5 ± 37.4Elective CABG50 µg/kg bolus[3]
Saphenous Vein Graft Flow (mL/min) at 30 min35.3 ± 22.454.8 ± 29.9Elective CABG50 µg/kg bolus[3]

Table 5: Effects of Levosimendan on Hemodynamics

ParameterPlacebo (Mean ± SD)Levosimendan (Mean ± SD)Study PopulationDosageSource
Cardiac Index (L/min/m²)LowerSignificantly HigherOff-pump CABG with low LVEF12 µg/kg bolus then 0.1 µg/kg/min[4]
Mean Arterial Pressure (mmHg)HigherSignificantly LowerOff-pump CABG with low LVEF12 µg/kg bolus then 0.1 µg/kg/min[4]

Experimental Protocols

The methodologies employed to assess the effects of these agents vary. Below are summaries of typical experimental protocols.

General Protocol for Assessing Aorto-Coronary Bypass Blood Flow

A common method for measuring blood flow in bypass grafts intraoperatively is the use of a transit-time flowmeter.

  • Patient Population: Patients undergoing elective coronary artery bypass grafting.

  • Anesthesia: Standardized general anesthesia protocol.

  • Surgical Procedure: Aorto-coronary bypass grafting is performed as planned.

  • Flow Measurement:

    • A transit-time flow probe of an appropriate size is placed around the bypass graft (e.g., saphenous vein graft or internal thoracic artery).

    • Baseline blood flow measurements are recorded after the patient is hemodynamically stable and off cardiopulmonary bypass.

  • Drug Administration: The investigational drug (e.g., this compound) or placebo is administered intravenously as a bolus or continuous infusion at a predetermined dose.

  • Data Collection: Hemodynamic parameters, including graft blood flow, mean arterial pressure, cardiac output, and heart rate, are continuously monitored and recorded at specific time points before, during, and after drug administration.

  • Data Analysis: Statistical analysis is performed to compare the hemodynamic variables before and after drug administration and between the treatment and placebo/control groups.

Signaling Pathways

The distinct hemodynamic effects of these agents are a direct result of their unique signaling pathways.

This compound, Epinephrine, and Norepinephrine Signaling

These catecholamines and sympathomimetic amines act on adrenergic receptors, which are G-protein coupled receptors (GPCRs).

cluster_this compound This compound cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects This compound This compound Alpha1 α1 This compound->Alpha1 Agonist Beta1 β1 This compound->Beta1 Agonist Beta2 β2 This compound->Beta2 Weak Agonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction IncreasedContractility Increased Cardiac Contractility Beta1->IncreasedContractility IncreasedHR Increased Heart Rate Beta1->IncreasedHR Vasodilation Vasodilation Beta2->Vasodilation

Caption: Signaling pathway of this compound.

Dobutamine Signaling

Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors.

cluster_dobutamine Dobutamine cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects Dobutamine Dobutamine Beta1 β1 Dobutamine->Beta1 Primary Agonist IncreasedContractility Increased Cardiac Contractility Beta1->IncreasedContractility IncreasedHR Increased Heart Rate Beta1->IncreasedHR

Caption: Signaling pathway of Dobutamine.

Milrinone Signaling

Milrinone is a phosphodiesterase-3 (PDE3) inhibitor.

cluster_milrinone Milrinone cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades IncreasedContractility Increased Cardiac Contractility cAMP->IncreasedContractility Vasodilation Vasodilation cAMP->Vasodilation

Caption: Signaling pathway of Milrinone.

Levosimendan Signaling

Levosimendan is a calcium sensitizer.

cluster_levosimendan Levosimendan cluster_targets Molecular Targets cluster_effects Cellular Effects Levosimendan Levosimendan TroponinC Troponin C Levosimendan->TroponinC Sensitizes to Ca2+ ATPKChannels ATP-sensitive K+ Channels Levosimendan->ATPKChannels Opens IncreasedContractility Increased Cardiac Contractility TroponinC->IncreasedContractility Vasodilation Vasodilation ATPKChannels->Vasodilation

Caption: Signaling pathway of Levosimendan.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study evaluating the effect of an inotropic agent on aorto-coronary bypass blood flow.

PatientRecruitment Patient Recruitment (Elective CABG) InformedConsent Informed Consent PatientRecruitment->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentGroup Treatment Group (e.g., this compound) Randomization->TreatmentGroup ControlGroup Control/Placebo Group Randomization->ControlGroup Surgery Aorto-Coronary Bypass Surgery TreatmentGroup->Surgery ControlGroup->Surgery BaselineMeasurements Baseline Hemodynamic & Graft Flow Measurements Surgery->BaselineMeasurements DrugAdministration Drug/Placebo Administration BaselineMeasurements->DrugAdministration PostDrugMeasurements Post-Administration Hemodynamic & Graft Flow Measurements DrugAdministration->PostDrugMeasurements DataAnalysis Data Analysis PostDrugMeasurements->DataAnalysis

Caption: Experimental workflow diagram.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling etilefrine are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, direct disposal into the sanitary sewer system or general waste is strictly prohibited. Adherence to established protocols for hazardous chemical waste is mandatory.

This document provides a comprehensive guide to the proper disposal of this compound, including immediate safety measures, step-by-step disposal procedures, and potential chemical degradation methods for laboratory settings.

Hazard and Safety Information

A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes key safety data extracted from Safety Data Sheets (SDS).

Hazard Classification & Precautionary StatementsHandling and Storage RecommendationsPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]Avoid inhalation, contact with eyes, and skin.[1]Eye Protection: Safety goggles with side-shields.[1]
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [1]Use only in areas with appropriate exhaust ventilation.[1]Hand Protection: Protective gloves.[1]
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]Keep container tightly sealed in a cool, well-ventilated area.[1]Skin and Body Protection: Impervious clothing.[1]
P273: Avoid release to the environment. [1]Keep away from direct sunlight and sources of ignition.[1]Respiratory Protection: Suitable respirator.[1]
P391: Collect spillage. [1]Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]Provide accessible safety shower and eye wash station.[1]
P501: Dispose of contents/container to an approved waste disposal plant. [1]Store at -20°C (powder) or -80°C (in solvent).[1]
Standard Disposal Protocol for this compound Waste

The primary and most critical procedure for this compound disposal is to treat it as hazardous chemical waste. This involves segregation, proper containment, and transfer to a licensed waste disposal facility.

Step-by-Step Procedure:

  • Segregation:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Collect all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection.

    • Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow all institutional and regulatory guidelines for the storage of hazardous waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Ensure all required documentation for the waste transfer is completed accurately.

    • Never dispose of this compound down the drain or in regular trash[1].

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (unused product, contaminated labware, PPE) B Segregate from Non-Hazardous Waste A->B Step 1 C Place in a Labeled, Leak-Proof Hazardous Waste Container B->C Step 2 D Store in a Designated, Secure Area C->D Step 3 E Arrange for Collection by a Licensed Waste Management Facility D->E Step 4

Standard this compound Disposal Workflow

Experimental Protocols for Potential Chemical Degradation

For laboratories equipped to perform chemical treatment of waste, the following experimental protocols, based on methods effective for structurally related compounds like phenols and aromatic amines, are provided as a starting point for developing a validated this compound degradation procedure. These procedures should be performed by trained personnel in a controlled laboratory environment, with appropriate safety precautions.

Oxidation with Potassium Permanganate

This method has been shown to be effective for the degradation of phenolic compounds.

Methodology:

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in an aqueous solution. Adjust the pH of the solution to be slightly acidic (e.g., pH 5-6) using a suitable buffer or dilute acid.

  • Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the this compound solution while stirring. The permanganate solution should be in stoichiometric excess to ensure complete oxidation.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.

  • Quenching: Once the reaction is complete (the purple color persists), quench any excess permanganate by adding a small amount of a suitable reducing agent, such as sodium bisulfite, until the solution becomes colorless.

  • Neutralization and Disposal: Neutralize the final solution to a pH between 6 and 8 with a suitable acid or base. The resulting solution should be analyzed for residual this compound and its degradation products to ensure complete degradation before being disposed of as non-hazardous aqueous waste, in accordance with local regulations.

Fenton Oxidation

Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful oxidizing agent used to destroy organic pollutants, including aromatic amines[2][3].

Methodology:

  • Preparation: In a reaction vessel inside a fume hood, dissolve the this compound waste in water and adjust the pH to approximately 3-4 with a dilute acid (e.g., sulfuric acid).

  • Catalyst Addition: Add a catalytic amount of ferrous sulfate (FeSO₄) to the solution and stir until dissolved.

  • Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture. This reaction is exothermic and may generate gas, so the addition should be controlled.

  • Reaction: Allow the reaction to proceed with stirring for a sufficient time (e.g., 1-3 hours) to ensure complete degradation of the this compound.

  • Neutralization and Disposal: After the reaction is complete, raise the pH to between 7 and 8 with a base (e.g., sodium hydroxide) to precipitate the iron catalyst as iron hydroxide. The precipitate can be removed by filtration. The remaining solution should be analyzed to confirm the absence of this compound before disposal as neutralized aqueous waste according to local guidelines.

cluster_start Initial State cluster_permanganate Permanganate Oxidation cluster_fenton Fenton Oxidation cluster_end Final State Start Aqueous this compound Waste P1 Adjust pH to acidic Start->P1 F1 Adjust pH to acidic (3-4) Start->F1 P2 Add KMnO4 P1->P2 P3 Quench excess KMnO4 P2->P3 P4 Neutralize P3->P4 End Treated Aqueous Waste for Disposal P4->End F2 Add FeSO4 catalyst F1->F2 F3 Add H2O2 F2->F3 F4 Neutralize and precipitate iron F3->F4 F4->End

Logical Flow for Chemical Degradation of this compound

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety beyond the product itself.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Etilefrine, a substance requiring careful management in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain a secure research environment. Adherence to these protocols is critical for minimizing exposure risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE) for this compound Handling

All personnel handling this compound must use the following personal protective equipment. These requirements are based on established safety data sheets and are designed to provide robust protection against potential exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Protective GlovesChemical-impermeable gloves.[1][2][3] It is recommended to wear two pairs of gloves.[4][5]
Body Protection Impervious ClothingA disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][4][6]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Operational Plan for Safe Handling of this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step workflow outlines the process from receiving the compound to its final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if understood Weighing and Prep Weigh and Prepare in Ventilated Hood Don PPE->Weighing and Prep Experimentation Conduct Experiment Weighing and Prep->Experimentation Decontaminate Decontaminate Work Surfaces Experimentation->Decontaminate Segregate Waste Segregate Contaminated Waste Experimentation->Segregate Waste Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Decontaminate->Segregate Waste Hand Wash Wash Hands Thoroughly Doff PPE->Hand Wash Doff PPE->Segregate Waste Dispose Dispose as Hazardous Waste Segregate Waste->Dispose

A flowchart illustrating the safe handling workflow for this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound hydrochloride before commencing any work.[1][3][6][7][8]

    • Ensure a designated area for handling is prepared, preferably within a laboratory hood with good ventilation.[1][2][7]

    • Put on all required personal protective equipment as detailed in the table above.[1][4][6]

  • Handling :

    • Handle the substance in a well-ventilated place, avoiding the formation of dust and aerosols.[1][2][3]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the handling area.[1][7][8]

  • Storage :

    • Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][6][7]

    • Keep the substance away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[6][7][8]

    • Store in a locked-up location.[1][3][7]

  • Accidental Release Measures :

    • In case of a spill, evacuate unnecessary personnel.[7]

    • Do not take action without suitable protective equipment.[7]

    • Absorb the spill with an inert material and place it in an appropriate waste disposal container.[7]

    • Clean the contaminated surfaces with an excess of water and detergents.[7]

    • Prevent the substance from entering sewers and public waters.[7]

Disposal Plan for this compound Waste

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance. This compound is classified as harmful to aquatic life with long-lasting effects and should be disposed of as hazardous waste.[7]

This compound Waste Disposal Decision Tree cluster_waste_id Waste Identification cluster_segregation Segregation cluster_container Containment cluster_disposal_path Disposal Identify Waste Identify this compound-Contaminated Waste (e.g., unused product, gloves, labware) Segregate Segregate from General Waste Identify Waste->Segregate Place in Container Place in a Labeled, Sealed Hazardous Waste Container Segregate->Place in Container Follow Regulations Dispose via Approved Hazardous Waste Vendor According to Local, Regional, and National Regulations Place in Container->Follow Regulations

A decision tree for the proper disposal of this compound waste.

Disposal Procedure:

  • Waste Identification : Identify all materials contaminated with this compound, including unused product, empty containers, and disposable PPE.

  • Segregation : Do not mix this compound waste with general laboratory trash. It must be segregated for special disposal.

  • Containment : Place all this compound waste into a designated, clearly labeled, and sealed container suitable for hazardous chemical waste.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.[3][7] Do not allow the product to be released into the environment.[6][7]

It is important to note that no occupational exposure limits for this compound have been established.[6] Furthermore, the provided safety documents do not contain specific experimental protocols or details on signaling pathways. For such information, researchers should consult relevant scientific literature.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.